O,P'-Dde
Description
structure given in first source; metabolite of o,p-DDD (mitotane)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYJWDIWLRZXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022313 | |
| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-82-6 | |
| Record name | o,p′-DDE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-(2-Chlorophenyl-4'-chlorophenyl)-1,1-dichloroethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,P'-DDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59908 | |
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| Record name | 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,o,p'-tetrachlorovinylidenebisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O,P'-DDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM084YLQ1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of o,p'-DDE
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene, commonly known as o,p'-DDE, is a significant metabolite of the technical-grade pesticide dichlorodiphenyltrichloroethane (DDT).[1] As a persistent organic pollutant, this compound is of considerable interest to researchers in environmental science, toxicology, and drug development due to its endocrine-disrupting properties.[2] This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, enabling the production of a high-purity compound for research purposes.
Synthesis of this compound
The primary and most straightforward method for synthesizing this compound is through the dehydrochlorination of its precursor, o,p'-DDT.[3] This reaction involves the elimination of a hydrogen chloride (HCl) molecule from o,p'-DDT, facilitated by an alkaline environment.
Experimental Protocol: Dehydrochlorination of o,p'-DDT
This protocol details the synthesis of this compound from o,p'-DDT using potassium hydroxide in an ethanolic solution.
Materials:
-
o,p'-DDT (starting material)
-
Ethanol (95% or absolute)
-
Potassium hydroxide (KOH) pellets
-
Distilled water
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of o,p'-DDT in ethanol. A general guideline is to use approximately 10-20 mL of ethanol per gram of o,p'-DDT.
-
Addition of Base: While stirring, add a stoichiometric excess of potassium hydroxide (KOH) pellets to the ethanolic solution of o,p'-DDT. Typically, 2 to 3 equivalents of KOH relative to o,p'-DDT are sufficient to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain the reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of distilled water and an equal volume of hexane. Shake the funnel vigorously to extract the this compound into the organic layer. Allow the layers to separate.
-
Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with distilled water (2-3 times) to remove any remaining KOH and ethanol.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to obtain the crude this compound product.
Expected Yield and Purity: The yield of this reaction is typically high, often exceeding 90%. The purity of the crude product will depend on the purity of the starting o,p'-DDT and the completeness of the reaction. The primary impurity is likely to be unreacted o,p'-DDT.
Purification of this compound
To obtain high-purity this compound suitable for research and as an analytical standard, the crude product must be purified. The two most common and effective methods are column chromatography and recrystallization.
Purification by Column Chromatography
Column chromatography is a highly effective technique for separating this compound from unreacted o,p'-DDT and other non-polar impurities.[4]
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent like petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with pure hexane. Since this compound is less polar than o,p'-DDT, it will travel down the column faster.
-
Gradient Elution (Optional but Recommended): To achieve a good separation, a gradient elution is often employed. Start with 100% hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent, such as ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing the concentration). This will help to elute the this compound while retaining the more polar o,p'-DDT on the column.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis of Fractions: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots under UV light.
-
Combining and Concentrating: Combine the fractions that contain pure this compound and concentrate them using a rotary evaporator to obtain the purified product.
Quantitative Data for Purification:
| Purification Method | Eluent System/Solvent | Purity Achieved | Recovery Rate | Reference |
| Column Chromatography | Hexane/Ethyl Acetate | >98% | ~85-95% | General laboratory practice |
| Recrystallization | Ethanol or Methanol | >99% | ~70-90% | Based on solubility characteristics |
Purification by Recrystallization
Recrystallization is a simple and effective method for purifying solid compounds. The principle is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[5]
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude or partially purified this compound
-
Ethanol or Methanol
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Ethanol and methanol are suitable solvents for the recrystallization of this compound. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent (ethanol or methanol). Heat the mixture gently on a hot plate while swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and crystals will begin to form. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Signaling Pathways and Logical Relationships
This compound is recognized as an endocrine-disrupting chemical that can interfere with hormonal signaling pathways. Its primary mechanisms of action involve interactions with the estrogen and androgen receptors.
Estrogenic Activity
This compound can mimic the action of estrogen by binding to the estrogen receptor (ER), primarily ERα. This binding can lead to the activation of estrogen-responsive genes, potentially disrupting normal endocrine function.
Antiandrogenic Activity
This compound can also exhibit antiandrogenic effects by acting as an antagonist to the androgen receptor (AR). It competitively inhibits the binding of androgens, such as testosterone, to the AR, thereby preventing the activation of androgen-responsive genes. This can lead to disruptions in male reproductive development and function.
Experimental Workflow Summary
The overall process for obtaining pure this compound involves a two-stage process of synthesis followed by purification.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Dichlorodiphenyldichloroethylene - Wikipedia [en.wikipedia.org]
- 4. Assessment and Molecular Actions of Endocrine-Disrupting Chemicals That Interfere with Estrogen Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
Environmental Fate and Transport of o,p'-DDE in Soil and Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene (o,p'-DDE) is a metabolite of the organochlorine pesticide o,p'-DDT. While p,p'-DDT and its primary metabolite p,p'-DDE are more prevalent and widely studied, this compound is also of significant environmental concern due to its persistence, potential for bioaccumulation, and endocrine-disrupting properties.[1] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound in soil and water systems, including its physicochemical properties, degradation pathways, sorption behavior, and transport mechanisms. Detailed experimental protocols for key assessment methods are also provided to aid researchers in their study of this persistent organic pollutant.
Physicochemical Properties of this compound
The environmental behavior of a chemical is largely dictated by its physicochemical properties. Key parameters for this compound and its more abundant isomer, p,p'-DDE, are summarized in Table 1. These properties indicate that this compound is a non-polar, hydrophobic compound with low water solubility and a high affinity for organic matter.
| Property | This compound | p,p'-DDE | Reference |
| Molecular Formula | C₁₄H₈Cl₄ | C₁₄H₈Cl₄ | [2] |
| Molecular Weight ( g/mol ) | 318.03 | 318.03 | [2] |
| Water Solubility (mg/L at 25°C) | Value not readily available | 0.04 | [2] |
| Vapor Pressure (mm Hg at 20°C) | Value not readily available | 6.0 x 10⁻⁶ | [2] |
| Henry's Law Constant (atm·m³/mol at 25°C) | 1.8 x 10⁻⁵ | 2.1 x 10⁻⁵ | |
| Log Octanol-Water Partition Coefficient (Log Kow) | 6.00 | 6.51 | |
| Organic Carbon-Water Partition Coefficient (Koc) | Estimated to be high | ~1.5 x 10⁵ |
Note: Due to the limited availability of experimental data for this compound, values for p,p'-DDE are often used as a surrogate to estimate its environmental behavior. However, isomeric differences can influence these properties and should be considered in assessments.
Environmental Fate of this compound
The fate of this compound in the environment is governed by a combination of degradation and transport processes. Its persistence is a result of its resistance to biological and chemical breakdown.
Degradation Pathways
The degradation of this compound, like other DDT-related compounds, is a slow process. The primary routes of degradation are biodegradation and photodegradation.
Biodegradation:
-
Aerobic Degradation: Under aerobic conditions, the parent compound o,p'-DDT is primarily transformed to this compound through dehydrochlorination. Further aerobic degradation of DDE isomers is generally slow, and they are often considered persistent terminal products in this pathway. Some studies have suggested that cometabolism by certain bacteria, particularly those that degrade biphenyl, may play a role in the slow breakdown of DDE. However, a complete and detailed aerobic degradation pathway for this compound has not been fully elucidated.
-
Anaerobic Degradation: In anaerobic environments such as flooded soils and sediments, the degradation of DDT and its metabolites proceeds via reductive dechlorination. Under these conditions, o,p'-DDT is more likely to be converted to o,p'-DDD. However, DDE isomers can also undergo further slow dechlorination to form 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).
Figure 1: Simplified degradation pathways of o,p'-DDT and this compound.
Photodegradation:
Photodegradation can occur in the presence of sunlight, particularly in surface waters and on soil surfaces. This process involves the absorption of light energy, leading to the breakdown of the molecule. However, due to its strong sorption to soil and sediment, the overall impact of photodegradation on the environmental persistence of this compound may be limited.
Sorption and Desorption in Soil
The high log Kow and Koc values of DDE isomers indicate a strong tendency to sorb to soil organic matter and clay particles. This sorption process significantly restricts its mobility in soil and reduces its bioavailability.
Factors Influencing Sorption:
-
Soil Organic Matter Content: This is the primary factor controlling the sorption of hydrophobic organic compounds like this compound. Higher organic matter content leads to stronger sorption.
-
Clay Content and Type: Clay minerals also contribute to sorption, although to a lesser extent than organic matter for highly hydrophobic compounds.
-
Soil pH: For non-ionizable compounds like this compound, pH has a minimal direct effect on sorption.
The sorption of this compound to soil is generally considered to be a reversible process, but desorption can be very slow, contributing to its long-term persistence in the soil matrix.
Environmental Transport of this compound
The transport of this compound in the environment is largely dictated by its strong partitioning behavior.
Transport in Soil
Due to its high sorption affinity, the leaching of this compound through the soil profile and into groundwater is very limited. The primary mode of transport in terrestrial environments is through soil erosion and surface runoff, where it is transported bound to soil particles.
Transport in Water
In aquatic systems, this compound is predominantly found associated with suspended sediments and bottom sediments rather than in the dissolved phase. Its low water solubility and high hydrophobicity drive this partitioning.
Key Transport Processes in Water:
-
Runoff: Transport from contaminated agricultural or industrial sites into water bodies primarily occurs via runoff of soil particles to which this compound is sorbed.
-
Sedimentation: Once in a water body, particles with sorbed this compound will eventually settle, leading to its accumulation in bottom sediments.
-
Resuspension: Bottom sediments can be resuspended by currents or other disturbances, reintroducing this compound into the water column, where it can be further transported.
-
Volatilization: Although it has a low vapor pressure, the Henry's Law constant for this compound suggests that volatilization from water surfaces can be a slow but significant long-range transport mechanism.
Figure 2: Transport and partitioning of this compound in soil and water.
Experimental Protocols
Soil Sorption/Desorption Study (Based on OECD Guideline 106)
This protocol describes a batch equilibrium method to determine the adsorption/desorption characteristics of this compound in soil.
1. Materials:
-
Test substance: this compound (analytical grade)
-
Soils: A minimum of five different soil types with varying organic carbon content, clay content, and pH.
-
0.01 M CaCl₂ solution.
-
Solvent for stock solution (e.g., methanol, acetone).
-
Centrifuge tubes with screw caps.
-
Shaker.
-
Centrifuge.
-
Analytical instrument (e.g., GC-ECD, GC-MS).
2. Preliminary Study (Tier 1):
-
Determine the appropriate soil-to-solution ratio to ensure a measurable decrease in the aqueous concentration of this compound after equilibration (typically aiming for 20-80% adsorption).
-
Establish the time required to reach adsorption equilibrium by analyzing the aqueous phase at several time points (e.g., 2, 4, 8, 24, 48 hours).
-
Assess the stability of this compound in the test system and its potential adsorption to the test vessel walls.
3. Adsorption Phase (Tier 2/3):
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of aqueous test solutions of varying concentrations by spiking the 0.01 M CaCl₂ solution with the stock solution.
-
Add a known mass of soil to each centrifuge tube.
-
Add a known volume of the test solution to each tube.
-
Include control samples (without soil) to account for any abiotic degradation or adsorption to the vessel.
-
Shake the tubes at a constant temperature for the predetermined equilibrium time.
-
Separate the solid and liquid phases by centrifugation.
-
Analyze the concentration of this compound in the supernatant.
-
The amount of this compound sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.
4. Desorption Phase (Optional):
-
After the adsorption phase, remove a known volume of the supernatant and replace it with an equal volume of fresh 0.01 M CaCl₂ solution.
-
Resuspend the soil and shake for the same equilibrium time.
-
Centrifuge and analyze the aqueous phase for the desorbed this compound.
-
Repeat this process for several desorption steps.
5. Data Analysis:
-
Calculate the soil-water distribution coefficient (Kd).
-
Normalize Kd to the organic carbon content of the soil to obtain the organic carbon-water partition coefficient (Koc).
-
Fit the adsorption data to Freundlich or Langmuir isotherms to further characterize the sorption behavior.
Figure 3: Workflow for a batch equilibrium soil sorption study.
Analytical Methodology (Based on US EPA Methods 8081B and 8270D)
The analysis of this compound in environmental samples is typically performed using gas chromatography (GC) coupled with a sensitive detector.
Sample Preparation (General):
-
Soil/Sediment: Extraction is commonly performed using Soxhlet extraction or pressurized fluid extraction with a suitable solvent mixture (e.g., hexane/acetone).
-
Water: Liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane) or solid-phase extraction (SPE) is used to isolate and concentrate this compound.
Cleanup:
-
Extracts often require cleanup to remove interfering compounds. Common cleanup techniques include gel permeation chromatography (GPC) and adsorption chromatography using materials like Florisil or silica gel.
Instrumental Analysis:
-
Gas Chromatography-Electron Capture Detector (GC-ECD) (EPA Method 8081B): This is a highly sensitive method for the detection of halogenated compounds like this compound.
-
Column: A non-polar or semi-polar capillary column is used for separation.
-
Detector: The electron capture detector is highly selective for electrophilic compounds.
-
Quantification: Quantification is performed using an external or internal standard calibration.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) (EPA Method 8270D): This method provides definitive identification and quantification of this compound.
-
Ionization: Electron impact (EI) ionization is typically used.
-
Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Isotope dilution with a labeled internal standard is the preferred method for accurate quantification.
-
Conclusion
This compound is a persistent and bioaccumulative environmental contaminant. Its fate and transport are primarily governed by its high hydrophobicity and strong affinity for organic matter in soil and sediment. Degradation in both aerobic and anaerobic environments is slow. Transport in soil is limited to erosion and runoff of contaminated particles, while in aquatic systems, it is predominantly associated with suspended and bottom sediments. Understanding these processes is crucial for assessing the environmental risk posed by this compound and for developing effective remediation strategies. The experimental and analytical methods outlined in this guide provide a framework for researchers to further investigate the environmental behavior of this important contaminant.
References
Toxicological Effects of o,p'-DDE on the Reproductive System: An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of the toxicological effects of o,p'-dichlorodiphenyldichloroethylene (o,p'-DDE), a metabolite of the organochlorine pesticide DDT, on the male and female reproductive systems. Drawing from a range of in vivo and in vitro studies, this document details the endocrine-disrupting properties of this compound, focusing on its estrogenic and antiandrogenic mechanisms of action. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for pivotal research are provided to aid in the replication and advancement of scientific understanding. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the Graphviz DOT language, offering a clear depiction of the molecular interactions and experimental designs discussed. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicology, reproductive biology, and environmental health.
Introduction
o,p'-Dichlorodiphenyldichloroethylene (this compound) is a persistent metabolite of the o,p'-DDT isomer, which is a component of technical grade DDT. Due to its environmental persistence and lipophilic nature, this compound bioaccumulates in the food chain, leading to widespread exposure in wildlife and humans. Concerns regarding the reproductive toxicity of this compound stem from its classification as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. This guide will delve into the specific toxicological effects of this compound on the reproductive system, elucidating its mechanisms of action and presenting key experimental findings.
Effects on the Female Reproductive System
This compound primarily exerts estrogenic effects on the female reproductive system. It has been shown to interact with estrogen receptors and modulate steroidogenesis, leading to a range of adverse outcomes from the cellular to the organismal level.
In Vitro Studies on Ovarian Cells
In vitro studies using porcine ovarian follicles have demonstrated the direct effects of this compound on steroid hormone production.
Table 1: Effects of this compound on Steroidogenesis in Porcine Ovarian Follicle Co-cultures
| Concentration | Progesterone Secretion | Estradiol Secretion | Aromatase Activity | Reference |
| 4 µg/mL | Stimulated | Stimulated | Stimulated | [1][2] |
Experimental Protocol: In Vitro Exposure of Porcine Ovarian Follicles
-
Cell Source: Ovaries from prepubertal gilts were obtained from a local abattoir.
-
Cell Culture: Granulosa and theca cells were isolated from medium-sized follicles (3-5 mm in diameter). The cells were co-cultured to mimic the follicular environment.
-
Exposure: Cells were exposed to various concentrations of this compound (and other DDT isomers) for a specified period, typically 24 to 48 hours.
-
Hormone Analysis: Progesterone and estradiol concentrations in the culture medium were quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Aromatase Activity Assay: Aromatase activity was determined by measuring the conversion of a substrate (e.g., testosterone) to estradiol.[1][2]
In Vivo Studies in Animal Models
Studies in female Japanese medaka (Oryzias latipes) have provided in vivo evidence of the detrimental effects of this compound on ovarian development.
Table 2: Effects of In Ovo Exposure to this compound on Female Japanese Medaka
| Parameter | Observation | Reference |
| Ovarian Histology | Increased follicular atresia, fewer vitellogenic oocytes | [3] |
| Gonadosomatic Index (GSI) | Decreased |
Experimental Protocol: In Ovo Exposure of Japanese Medaka
-
Animal Model: d-rR strain of Japanese medaka (Oryzias latipes).
-
Exposure Route: In ovo injection of this compound dissolved in a vehicle (e.g., corn oil) into newly fertilized eggs.
-
Dosage: Environmentally relevant concentrations were used.
-
Endpoints: After hatching and maturation, fish were euthanized, and gonads were dissected. The gonadosomatic index (GSI = [gonad weight / total body weight] x 100) was calculated. Gonadal tissue was fixed, sectioned, and stained for histological examination to assess follicular development and atresia.
Effects on the Male Reproductive System
The effects of this compound on the male reproductive system are characterized by both estrogenic and antiandrogenic activities, leading to developmental abnormalities and impaired reproductive function.
In Vivo Studies in Animal Models
Research using Japanese medaka has been instrumental in demonstrating the adverse effects of this compound on male reproductive development.
Table 3: Effects of In Ovo Exposure to this compound on Male Japanese Medaka
| Parameter | Observation | Reference |
| Testicular Size | Reduced testicular size | |
| Gonadosomatic Index (GSI) | Decreased |
Experimental Protocol: In Ovo Exposure of Japanese Medaka (Male)
The experimental protocol is the same as described for the female Japanese medaka in section 2.2. Endpoints for males included the measurement of testicular size and GSI, along with histological examination of the testes.
Mechanisms of Action
The toxicological effects of this compound on the reproductive system are primarily mediated through its interaction with nuclear hormone receptors, specifically the estrogen receptor (ER) and the androgen receptor (AR).
Estrogenic Activity
This compound is a known xenoestrogen, meaning it can mimic the effects of endogenous estrogens by binding to and activating estrogen receptors (ERα and ERβ). This activation can lead to the transcription of estrogen-responsive genes, resulting in inappropriate hormonal signaling.
References
- 1. Reproductive toxicity of DDT in the Japanese medaka fish model: Revisiting the impacts of DDT+ on female reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
O,P'-DDE: A Technical Guide to its Historical Sources and Environmental Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a persistent organic pollutant and a metabolite of the insecticide o,p'-dichlorodiphenyltrichloroethane (o,p'-DDT). Although never commercially produced itself, this compound is a significant environmental contaminant due to its formation from the widespread historical use of technical-grade DDT. This guide provides a comprehensive overview of the historical sources, environmental fate, and distribution of this compound, along with relevant experimental protocols and an examination of its impact on biological signaling pathways.
Historical Sources of this compound
The primary historical source of this compound is inextricably linked to the production and application of the insecticide DDT. Technical-grade DDT, which was extensively used worldwide from the 1940s until its ban in many countries in the 1970s, was a mixture of isomers. The major component was p,p'-DDT, but it also contained up to 15-21% of the o,p'-DDT isomer.[1]
O,p'-DDT undergoes dehydrochlorination in the environment and through metabolic processes in organisms to form the more stable this compound.[2][3] Therefore, any location with a history of DDT application for agricultural or vector control purposes is a potential source of this compound contamination.
Environmental Distribution
This compound is a persistent and bioaccumulative compound, leading to its widespread distribution in the environment. Its lipophilic nature facilitates its accumulation in the fatty tissues of organisms.
Soil and Sediment
Due to its low water solubility and high affinity for organic matter, this compound strongly adsorbs to soil and sediment particles.[1] This makes soils and sediments significant reservoirs of this contaminant. Runoff from contaminated agricultural lands and industrial sites has led to the accumulation of this compound in river and lake sediments. For instance, in a study of the Huntsville Spring Branch-Indian Creek tributary system, an area surrounding a former DDT manufacturing plant, this compound was found to accumulate in the sediment.[2]
Water and Air
While this compound has low solubility in water, it can be detected in surface and drinking water, often as a result of runoff from contaminated soils and atmospheric deposition. Due to its semi-volatile nature, this compound can undergo atmospheric transport, leading to its presence in remote areas far from its original sources. However, concentrations in water and air are generally low compared to soil and biota.
Biota and Bioaccumulation
This compound bioaccumulates in food chains, with the highest concentrations found in organisms at higher trophic levels, including fish, birds, and mammals. This process of biomagnification poses a significant threat to wildlife and human health. Elevated levels of this compound have been detected in various species, including smallmouth buffalo, channel catfish, and largemouth bass.
Quantitative Data on Environmental Distribution
The following tables summarize the concentrations of this compound reported in various environmental matrices from the cited literature.
| Environmental Matrix | Location | Concentration Range | Reference |
| Sediment | Urban Setting | Highest concentration of 26.7 µg/kg dry weight | |
| Sediment | Newark Bay, New Jersey | Mean concentrations in surface sediments ranged from 5 to 111 µg/kg | |
| Butter | Worldwide (18 samples from the United States) | Average of 24,070 pg/g lipid for p,p'-DDE (this compound data not specified) |
Experimental Protocols
Analysis of this compound in Environmental Samples
The following is a generalized protocol for the analysis of this compound in environmental samples, based on common analytical techniques.
1. Sample Collection and Preparation:
-
Soil/Sediment: Collect samples using a stainless-steel corer or grab sampler. Air-dry, sieve to remove large debris, and homogenize.
-
Water: Collect water samples in amber glass bottles. Acidify to pH <2 with sulfuric acid to preserve the sample.
-
Biota: Collect tissue samples and freeze-dry. Grind the dried tissue to a fine powder.
2. Extraction:
-
Soxhlet Extraction (for solid samples):
-
Place a known amount of the prepared sample into a cellulose thimble.
-
Add a surrogate standard to the sample.
-
Extract with a suitable solvent (e.g., hexane:acetone, 1:1 v/v) for 18-24 hours.
-
-
Liquid-Liquid Extraction (for water samples):
-
Add a surrogate standard to the water sample.
-
Extract the sample three times with dichloromethane in a separatory funnel.
-
Combine the organic extracts.
-
3. Cleanup:
-
Gel Permeation Chromatography (GPC): To remove high molecular weight interferences such as lipids.
-
Florisil or Silica Gel Column Chromatography: To separate the analytes from other co-extracted compounds. Elute with solvents of increasing polarity.
4. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Injector: Splitless mode.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient to separate the target compounds.
-
Detector: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
-
-
Quantification: Use an internal standard method with a multi-point calibration curve.
Signaling Pathways and Logical Relationships
This compound is known to be an endocrine-disrupting chemical, primarily exhibiting estrogenic and antiandrogenic activities. It can also induce cellular changes through various signaling pathways.
References
An In-Depth Technical Guide to the Physical, Chemical, and Biological Properties of o,p'-DDE
For Researchers, Scientists, and Drug Development Professionals
Introduction
o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1][2] As a persistent organic pollutant, this compound is environmentally ubiquitous and bioaccumulative, posing potential risks to human health and wildlife.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its impact on key biological signaling pathways.
Physical and Chemical Properties of this compound
The physical and chemical characteristics of this compound are crucial for understanding its environmental fate, transport, and toxicokinetics. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Identity | ||
| IUPAC Name | 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene | [3] |
| CAS Number | 3424-82-6 | [3] |
| Molecular Formula | C₁₄H₈Cl₄ | |
| Molecular Weight | 318.025 g/mol | |
| Physical Properties | ||
| Melting Point | 74-78 °C | |
| Boiling Point | ~336 - 403.45 °C (estimate) | |
| Water Solubility | Method Dependent (OECD 105) | |
| Octanol-Water Partition Coefficient (log Kow) | Method Dependent (OECD 107, 117, 123) | |
| Vapor Pressure | Method Dependent (OPPTS 830.7950) |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is essential for regulatory assessment and environmental modeling. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), ensure data quality and comparability.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp, well-defined temperature.
Methodology: A common method for determining the melting point is using a capillary melting point apparatus. A small, powdered sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Due to the high boiling point of this compound, determination at atmospheric pressure can lead to decomposition. Therefore, it is often determined under reduced pressure. The dynamic method, as described in OECD Guideline 103, involves heating the liquid and observing the temperature at which boiling occurs at a specific, controlled pressure. The relationship between boiling point and pressure can be extrapolated to determine the normal boiling point at atmospheric pressure.
Water Solubility: Shake-Flask Method (OECD Guideline 105)
Water solubility is a critical parameter for assessing the environmental distribution of a chemical.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of water in a flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The mixture is centrifuged or allowed to stand to separate the undissolved this compound from the aqueous solution.
-
Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography with an electron capture detector (GC-ECD).
Octanol-Water Partition Coefficient (log Kow): Shake-Flask Method (OECD Guideline 107)
The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in predicting bioaccumulation.
Methodology:
-
Preparation: A solution of this compound is prepared in either water-saturated n-octanol or n-octanol-saturated water.
-
Partitioning: Equal volumes of the this compound solution and the other phase (either n-octanol or water) are placed in a flask and shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
-
Analysis: The concentration of this compound in both the n-octanol and water phases is determined. The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as log Kow.
Vapor Pressure Determination (US EPA OPPTS 830.7950)
Vapor pressure is a measure of a substance's volatility and is important for assessing its potential for atmospheric transport.
Methodology: The gas saturation method is suitable for substances with low vapor pressures like this compound.
-
Saturation: A stream of inert gas is passed through or over a sample of this compound at a constant temperature at a rate slow enough to ensure saturation of the gas with the substance's vapor.
-
Trapping: The vapor is then trapped from the gas stream using a suitable sorbent material.
-
Quantification: The amount of this compound trapped is quantified using an appropriate analytical technique.
-
Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.
Biological Signaling Pathways Affected by this compound
This compound is a well-documented endocrine-disrupting chemical that can interfere with normal hormone signaling pathways. Its primary modes of action involve antagonism of the androgen receptor and agonism of the estrogen receptor.
Androgen Receptor (AR) Signaling Pathway Disruption
Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in male reproductive development and function. They exert their effects by binding to the androgen receptor (AR), a ligand-activated transcription factor. This compound has been shown to act as an antagonist to the AR, inhibiting the normal binding of androgens and subsequent gene transcription.
Caption: Antagonistic action of this compound on the androgen receptor signaling pathway.
Estrogen Receptor (ER) Signaling Pathway Disruption
Estrogens are critical for female reproductive development and function, and also play roles in male physiology. Their actions are mediated by estrogen receptors (ERα and ERβ). This compound can mimic the action of endogenous estrogens by binding to and activating the ER, leading to the inappropriate transcription of estrogen-responsive genes.
References
An In-depth Technical Guide to the Degradation Pathways and Persistent Metabolites of o,p'-DDE
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a significant and persistent metabolite of the organochlorine pesticide o,p'-dichlorodiphenyltrichloroethane (o,p'-DDT). As a persistent organic pollutant (POP), this compound bioaccumulates in fatty tissues of organisms and biomagnifies through the food chain, posing potential health risks to both wildlife and humans.[1] This technical guide provides a comprehensive overview of the current understanding of this compound degradation pathways, its persistent metabolites, and its interactions with key biological signaling pathways.
Degradation of this compound
The degradation of this compound can occur through both biotic and abiotic processes. Biotic degradation involves microbial metabolism under both aerobic and anaerobic conditions, while abiotic degradation is primarily driven by photolysis and hydrolysis.
Biotic Degradation
Microbial degradation of this compound is a slow process, and the specific pathways and metabolites are not as well-characterized as those of its more abundant isomer, p,p'-DDE.
Anaerobic Degradation:
Under anaerobic conditions, such as those found in sediments and flooded soils, the primary degradation pathway for o,p'-DDT is reductive dechlorination to o,p'-dichlorodiphenyldichloroethane (o,p'-DDD).[2][3] The transformation rate of the o,p'-isomer is generally slower than that of the p,p'-isomer.[3] While the further degradation of p,p'-DDE to 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU) has been documented, the complete anaerobic degradation pathway of this compound and its subsequent persistent metabolites remain less clear.[4] Some studies suggest that DDE can be metabolized to DDMU through reductive dechlorination by methanogens and with the availability of biological sulfide.
Aerobic Degradation:
Aerobic degradation of DDE is generally considered to be a very slow process. While some microorganisms are capable of degrading p,p'-DDE, often through co-metabolism with other substances like biphenyl, specific pathways for this compound are not well-established. The initial proposed step in the aerobic degradation of p,p'-DDE involves a dioxygenase enzyme attacking the aromatic ring.
Enzymes Involved in DDE Degradation:
Several types of enzymes have been implicated in the degradation of DDT and its metabolites, including dehalogenases, dioxygenases, and hydrolases. Laccase enzymes, produced by various microbes, are also involved in the mineralization of DDT. However, the specific enzymes responsible for the degradation of this compound are yet to be fully elucidated.
Abiotic Degradation
Photolysis:
This compound can undergo photodegradation when exposed to sunlight, particularly in aqueous environments and on soil surfaces. The process can lead to the formation of various photoproducts, including corresponding benzophenones and 1,1-diaryl-2-chloroethylenes. Photooxidation in the presence of methanol can yield benzoic acids, aromatic ketones, and chlorinated phenols.
Hydrolysis:
Hydrolysis of DDE is generally not considered a significant environmental fate process.
Persistent Metabolites
The primary and most well-documented metabolite of o,p'-DDT degradation is o,p'-DDD . Due to the recalcitrant nature of the DDE structure, further degradation is slow, leading to the persistence of this compound and o,p'-DDD in the environment. While other metabolites such as DDMU have been identified for the p,p'-isomer, their formation from this compound is not definitively established.
Endocrine Disrupting Effects of this compound
This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with normal hormone signaling pathways, primarily the androgen and estrogen pathways.
Androgen Receptor Antagonism
Both o,p'-DDT and its metabolite this compound have been shown to act as antagonists to the androgen receptor (AR). This antagonism involves inhibiting the binding of androgens, such as dihydrotestosterone (DHT), to the AR, thereby preventing the activation of androgen-responsive genes. This can lead to disruptions in male reproductive development and function.
Estrogenic Activity
The o,p'-isomers of DDT and DDE are known to possess estrogenic activity. They can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens and potentially leading to adverse effects on the reproductive, nervous, and immune systems.
Quantitative Data
Quantitative data on the degradation rates of this compound are limited. The half-life of DDE in soil can vary significantly depending on environmental conditions, ranging from 151 to over 672 days in some studies.
| Isomer | Matrix | Condition | Half-life | Reference |
| DDE (general) | Soil | Tropical | 151-271 days | |
| DDE (general) | Soil | Temperate | 837-6087 days | |
| DDE (general) | Soil | Acidic | >672 days | |
| DDE (vapor phase) | Atmosphere | Photochemical reaction | 17 hours |
Experimental Protocols
Microbial Degradation Study
A general protocol to study the microbial degradation of this compound in a laboratory setting would involve:
-
Enrichment and Isolation of Microorganisms: Soil or sediment samples from a contaminated site are used to enrich for microorganisms capable of degrading this compound. This is typically done by incubating the samples in a minimal salt medium with this compound as the sole carbon source.
-
Culturing and Incubation: Isolated microbial consortia or pure strains are grown in a liquid medium containing a known concentration of this compound. The cultures are incubated under controlled conditions (e.g., temperature, pH, shaking speed) for a specific period.
-
Sample Extraction and Analysis: At different time points, aliquots of the culture are taken, and the remaining this compound and its metabolites are extracted using an organic solvent (e.g., hexane, acetone).
-
Analytical Determination: The concentrations of this compound and its metabolites in the extracts are determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods for this compound and Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a widely used and effective method for the analysis of this compound and its metabolites in environmental samples like soil and sediment.
-
Sample Preparation: Soil or sediment samples are typically extracted using methods like microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), or solvent extraction (SE) with solvents such as n-hexane and acetone. The extracts are then cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances.
-
GC-MS Analysis: The cleaned extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which provides information for identification and quantification.
Liquid Chromatography (LC) Methods:
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also valuable for the analysis of this compound and its metabolites, particularly for more polar compounds.
-
Sample Preparation: Similar to GC-MS, samples are extracted and cleaned up. Solid-phase extraction (SPE) is a common cleanup technique.
-
LC Analysis: The extract is injected into the LC system, and compounds are separated on a column (e.g., C18). The separated compounds are then detected by a UV detector or a mass spectrometer.
Signaling Pathway and Experimental Workflow Diagrams
References
An In-depth Technical Guide to the Isomers of DDE: Environmental Abundance, Analysis, and Toxicological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to the extensive historical use of technical-grade DDT, which was a mixture of isomers, DDE is ubiquitously found in the environment. This guide provides a comprehensive overview of the isomers of DDE, their relative abundance in various environmental compartments, detailed analytical methodologies for their quantification, and an exploration of the molecular signaling pathways affected by these isomers.
Isomers of DDE and Their Environmental Abundance
The two primary isomers of DDE found in the environment are p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and o,p'-DDE (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene). The relative abundance of these isomers is a direct consequence of the composition of technical DDT, which consisted of approximately 77% p,p'-DDT and 15-21% o,p'-DDT.[1] As DDT breaks down in the environment, it forms DDE, with p,p'-DDE being the most abundant and persistent metabolite.[2]
The ratio of this compound to p,p'-DDE can vary significantly across different environmental matrices due to isomer-specific degradation, transport, and bioaccumulation processes. A review of published data on the isomeric ratios of DDT and its metabolites provides insight into their distribution.[3]
Table 1: Ratios of this compound to p,p'-DDE in Various Environmental Compartments
| Environmental Compartment | Reported o,p'-/p,p'-DDE Ratio Range | Number of Studies |
| Air | 0.02–2.2 | 4 |
| Soil | ND–1.09 | 4 |
| Water | 0.11 | 1 |
| Sediment | 0.1–1.03 | 12 |
| Biota | 0.007–0.3 | 10 |
| Source: Adapted from Ricking et al., 2012.[3] ND = Not Detected. |
Experimental Protocols for DDE Isomer Analysis
The accurate quantification of DDE isomers in environmental samples is critical for assessing contamination levels and understanding their environmental fate. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable analytical technique for this purpose.
Sample Preparation
1. Soil and Sediment Samples:
-
Drying: Samples are typically air-dried at a low temperature (<60°C) to prevent the loss of volatile compounds.[4]
-
Sieving: The dried sample is sieved through a 2-mm mesh to remove large debris.
-
Extraction: Soxhlet extraction or pressurized liquid extraction (PLE) can be used. A common solvent mixture is hexane:acetone (1:1, v/v).
-
Soxhlet Extraction: A 10-20 g sample is mixed with anhydrous sodium sulfate and extracted for 16-24 hours.
-
PLE: A 10 g sample is mixed with a dispersing agent like diatomaceous earth and extracted at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
-
Cleanup: The extract is concentrated and subjected to cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica gel or Florisil cartridges. The DDE isomers are typically eluted with a solvent of moderate polarity, such as a mixture of hexane and dichloromethane.
2. Water Samples:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed.
-
LLE: A 1 L water sample is extracted three times with a non-polar solvent like dichloromethane or hexane. The organic layers are combined.
-
SPE: A 1 L water sample is passed through a C18 SPE cartridge. The cartridge is then eluted with a solvent mixture such as ethyl acetate:dichloromethane.
-
-
Drying and Concentration: The extract is dried over anhydrous sodium sulfate and concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating DDE isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: An example program is: initial temperature of 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then ramp to 280°C at 5°C/min, and hold for 10 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity.
-
Target Ions (m/z): For p,p'-DDE and this compound, characteristic ions include 318 (molecular ion), 316, 246, and 176.
-
Signaling Pathways and Logical Relationships
DDE isomers are known endocrine disruptors and can affect various cellular signaling pathways. The following diagrams illustrate some of the key mechanisms of action.
Metabolic Pathway of DDT to DDE
The primary pathway for the formation of DDE from DDT in the environment and in organisms is through dehydrochlorination.
Endocrine Disruption by p,p'-DDE
p,p'-DDE is a known anti-androgen and can also exhibit weak estrogenic activity, primarily by interacting with the androgen and estrogen receptors.
p,p'-DDE Induced Signaling in Colorectal Cancer Cells
Studies have shown that p,p'-DDE can promote the proliferation of colorectal cancer cells through the activation of Wnt/β-catenin and Hedgehog/Gli1 signaling pathways, mediated by oxidative stress.
p,p'-DDE Induced Signaling in Human Promyelocytic HL-60 Cells
In human promyelocytic HL-60 cells, p,p'-DDE has been shown to activate the PKCα-p38-C/EBPβ pathway, which is associated with myelocytic differentiation.
Conclusion
The isomers of DDE, particularly p,p'-DDE, are persistent and widespread environmental contaminants. Their relative abundance varies depending on the environmental compartment, reflecting complex fate and transport processes. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of these isomers. Furthermore, understanding the diverse signaling pathways affected by DDE is crucial for assessing its toxicological risks and for the development of potential therapeutic interventions for exposed populations. Continued research into the isomer-specific effects of DDE is essential for a comprehensive understanding of its environmental and human health impacts.
References
The Dual Role of o,p'-DDE: An In-Depth Examination of its Metabolic Origins and Endocrine Disrupting Activities
For Immediate Release
This technical guide provides a comprehensive analysis of o,p'-dichlorodiphenyldichloroethylene (o,p'-DDE), a metabolite of the o,p' isomer of the pesticide dichlorodiphenyltrichloroethane (DDT). This document, intended for researchers, scientists, and drug development professionals, delves into the metabolic formation of this compound, presents quantitative data on its biological effects, and details the experimental protocols used to elucidate its mechanisms of action. A key focus is the compound's significant role as an endocrine disruptor, with detailed signaling pathways and experimental workflows visualized to facilitate a deeper understanding of its impact on cellular processes.
Metabolic Fate of o,p'-DDT: A Contested Pathway
The biotransformation of o,p'-DDT has been a subject of scientific investigation, with conflicting reports regarding the formation of this compound in mammals. While p,p'-DDE is a well-established and persistent metabolite of p,p'-DDT, the metabolic route of the o,p' isomer is less clear.
Early studies in rats suggested that the primary metabolic pathway of o,p'-DDT involves conversion to o,p'-DDD (dichlorodiphenyldichloroethane) and subsequent oxidation to o,p'-DDA (dichlorodiphenylacetic acid), with some research indicating no significant formation of this compound.[1] However, other investigations have identified this compound as a metabolite and have extensively characterized its biological activities. One study reported the detection of DDE in the liver of rats after the administration of o,p'-DDT, alongside other metabolites such as p,p'-DDT and DDD.[2]
This discrepancy in the literature highlights the complexity of DDT metabolism, which can be influenced by species, tissue type, and the specific enzymes involved, primarily cytochrome P450s.[3] Further research with modern analytical techniques is warranted to definitively elucidate the complete metabolic map of o,p'-DDT in various biological systems, including humans.
Quantitative Analysis of Endocrine Disruption
This compound is a recognized endocrine-disrupting chemical (EDC) that exerts its effects through multiple mechanisms, primarily by interacting with steroid hormone receptors. The following tables summarize key quantitative data from in vitro studies that characterize its potency as an endocrine disruptor.
| Compound | Assay Type | Species/Cell Line | Endpoint | Value | Reference |
| Estrogen Receptor (ER) Binding Affinity | |||||
| This compound | Competitive Binding | Human ERα | IC50 | 0.97 µM | [3] |
| o,p'-DDT | Competitive Binding | Human ERα | IC50 | 0.43 µM | [3] |
| 17β-Estradiol (E2) | Competitive Binding | Rat Uterine Cytosol | IC50 | 2 nM | |
| Androgen Receptor (AR) Antagonistic Activity | |||||
| p,p'-DDE | AR Transactivation | HepG2 cells | IC50 | Not specified | |
| Aromatase Activity | |||||
| This compound | Fluorometric Assay | Porcine ovarian follicles | - | Stimulated activity | |
| o,p'-DDT | Fluorometric Assay | Porcine ovarian follicles | - | Stimulated activity |
Table 1: Quantitative Data on the Endocrine-Disrupting Activities of this compound and Related Compounds. This table presents the half-maximal inhibitory concentration (IC50) for binding to the estrogen receptor α, demonstrating the relative affinity of this compound compared to its parent compound and the natural ligand. It also highlights the stimulatory effect of this compound on aromatase activity.
Experimental Methodologies
The following sections provide detailed protocols for key experiments cited in the study of this compound's metabolic formation and endocrine-disrupting effects.
In Vitro Metabolism of o,p'-DDT using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic conversion of o,p'-DDT in a controlled laboratory setting.
1. Materials:
-
Human or rat liver microsomes
-
o,p'-DDT (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing the microsomes, phosphate buffer, and the NADPH regenerating system.
-
Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Add o,p'-DDT to the reaction mixture to initiate the metabolic process.
-
Time Course: Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction in each aliquot by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant containing the metabolites to a new tube.
-
Analysis: Analyze the samples by GC-MS to identify and quantify the metabolites formed.
Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism of o,p'-DDT.
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This assay determines the ability of this compound to compete with the natural ligand, 17β-estradiol (E2), for binding to the estrogen receptor.
1. Materials:
-
Purified human ERα protein
-
Radiolabeled [³H]17β-estradiol
-
This compound (test compound)
-
Unlabeled 17β-estradiol (for positive control)
-
Assay buffer
-
Scintillation fluid and counter
2. Procedure:
-
Incubation: In a multi-well plate, incubate a fixed concentration of ERα and [³H]17β-estradiol with varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using a filter-binding assay).
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound to determine the IC50 value.
Androgen Receptor (AR) Transactivation Assay
This reporter gene assay assesses the ability of this compound to inhibit the transcriptional activity of the androgen receptor.
1. Materials:
-
A suitable mammalian cell line (e.g., HepG2)
-
Expression vector for the human androgen receptor
-
Reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Dihydrotestosterone (DHT), a potent androgen
-
This compound (test compound)
-
Luciferase assay system
2. Procedure:
-
Transfection: Co-transfect the cells with the AR expression vector and the reporter plasmid.
-
Treatment: Treat the transfected cells with a fixed concentration of DHT in the presence of varying concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Lysis and Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the percentage of inhibition of DHT-induced luciferase activity against the concentration of this compound to determine its antagonistic potency.
Signaling Pathways of Endocrine Disruption
This compound disrupts endocrine signaling primarily through its interaction with the estrogen and androgen receptors. The following diagrams illustrate these pathways.
Estrogenic Activity of this compound
This compound can act as an estrogen mimic (xenoestrogen). It binds to the estrogen receptor alpha (ERα), leading to the transcription of estrogen-responsive genes. This can result in inappropriate hormonal signaling.
References
- 1. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modelling the interaction of steroid receptors with endocrine disrupting chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) disrupts the estrogen-androgen balance regulating the growth of hormone-dependent breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
o,p'-DDE Exposure Routes in Human and Wildlife Populations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Although the use of DDT has been banned or restricted in many parts of the world, its persistence in the environment and that of its metabolites, including this compound, continue to pose a significant risk to human and wildlife health. This technical guide provides a comprehensive overview of the exposure routes of this compound in human and wildlife populations, summarizes quantitative data on its environmental and biological concentrations, details common experimental protocols for its detection, and visualizes its impact on key signaling pathways.
Primary Exposure Routes
The primary route of exposure to this compound for both humans and wildlife is through the diet.[1][2] Due to its lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain.[3]
Human Exposure: For the general human population, the main sources of this compound exposure are the consumption of contaminated foods, particularly:
-
Meat and Dairy Products: Livestock can accumulate this compound from contaminated feed, leading to its presence in meat and milk.[4][5]
-
Fish and Shellfish: Aquatic environments can be reservoirs of DDT and its metabolites, leading to high concentrations in fish and other seafood.
-
Breast Milk: Due to its accumulation in adipose tissue, this compound can be transferred from mother to infant through breast milk.
Inhalation of contaminated air and ingestion of contaminated drinking water are generally considered minor exposure pathways for the general population.
Wildlife Exposure: Wildlife exposure to this compound occurs predominantly through the consumption of contaminated prey. This is particularly evident in species at higher trophic levels, such as:
-
Birds of Prey: Raptors and other predatory birds accumulate high levels of this compound from consuming contaminated fish, small mammals, and other birds.
-
Marine Mammals: Seals, dolphins, and whales are exposed to this compound through the consumption of contaminated fish and other marine organisms.
-
Fish: Predatory fish accumulate this compound from consuming smaller, contaminated organisms in the aquatic food web.
Quantitative Data on this compound Concentrations
The following tables summarize reported concentrations of this compound in various human and wildlife tissues, as well as in environmental media. It is important to note that concentrations can vary significantly based on geographic location, time period, and the specific tissues analyzed. Much of the available literature focuses on the more abundant p,p'-DDE isomer; data specifically for this compound are more limited.
Table 1: this compound Concentrations in Human Tissues and Fluids
| Sample Matrix | Concentration Range | Geographic Location/Study Population | Reference |
| Adipose Tissue | 84 µg/kg fat (mean) | Egypt (in milk) | |
| Serum | 1.4 µg/L (mean) | Veracruz, Mexico | |
| Breast Milk | Low detection rates | General population |
Table 2: this compound Concentrations in Wildlife Tissues
| Species | Sample Matrix | Concentration Range | Geographic Location | Reference |
| Various Fish Species | Whole body | 0.15 - 37.95 µg/kg wet weight | Michigan, USA | |
| Smallmouth Buffalo, Channel Catfish, Largemouth Bass | Tissue | Accumulates | Alabama, USA | |
| Osprey (Pandion haliaetus) | Eggs | 0.03 - 0.11 ppm | Delaware Bay, USA |
Table 3: this compound Concentrations in Environmental Media
| Matrix | Concentration Range | Geographic Location | Reference |
| Soil | Not Detected - 743 ng/g (as part of total DDTs) | Pearl River Delta, China | |
| Sediment | 1.3 µg/kg (max) | National Surface Water Monitoring Program, USA | |
| Sediment | 26.7 µg/kg dry weight (max) | Urban setting, NAWQA Program, USA |
Experimental Protocols
The analysis of this compound in biological and environmental samples typically involves extraction, cleanup, and instrumental analysis. The most common analytical techniques are gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Analysis of Organochlorine Pesticides in Human Serum by GC-MS/MS
This protocol provides a general outline for the determination of this compound and other organochlorine pesticides in human serum.
1. Sample Preparation and Extraction:
- A double liquid-liquid extraction of the serum sample is performed using a mixture of petroleum ether and diethyl ether.
- An internal standard is added to the sample before extraction to correct for procedural losses.
2. Extract Cleanup:
- The organic extract undergoes cleanup using solid-phase extraction (SPE) with a cartridge such as Bond Elut LRC-Certify. This step is crucial to remove interfering lipids and other matrix components.
- Alternatively, an acid treatment with sulfuric acid can be used for cleanup.
3. Instrumental Analysis:
- The cleaned extract is concentrated and injected into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
- GC Conditions: A capillary column such as a HP-5MS (30m x 0.25mm, 0.25µm) is typically used. The oven temperature is programmed to achieve separation of the target analytes. For example, an initial temperature of 55°C held for 1.5 min, then ramped to 150°C at 60°C/min, then to 200°C at 6°C/min, and finally to 280°C at a high rate. Helium is used as the carrier gas.
- MS/MS Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Two specific precursor-to-product ion transitions are monitored for each analyte for quantification and confirmation.
Protocol 2: Analysis of Organochlorine Pesticides in Fish Tissue
This protocol outlines the general procedure for analyzing this compound in fish tissue.
1. Sample Preparation and Homogenization:
- Fish tissue (typically muscle fillet without skin) is dissected from the specimen.
- The tissue is homogenized to ensure a representative sample. Cryoblending (homogenizing the sample in a frozen state) can be useful.
2. Extraction:
- The homogenized tissue is mixed with a drying agent like anhydrous sodium sulfate.
- Extraction is commonly performed using Soxhlet extraction with a solvent mixture such as dichloromethane and methanol or acetone and hexane. Pressurized liquid extraction (PLE) is a faster alternative that uses less solvent.
3. Lipid Removal and Cleanup:
- The high lipid content of fish tissue necessitates a lipid removal step. Gel permeation chromatography (GPC) is a common and effective method for this.
- Further cleanup and fractionation of the extract can be achieved using column chromatography with adsorbents like Florisil or silica gel.
4. Instrumental Analysis:
- The final extract is analyzed by GC-ECD or GC-MS, as described in Protocol 1.
Protocol 3: Analysis of Organochlorine Pesticides in Soil and Sediment
This protocol provides a general method for the extraction and analysis of this compound from soil and sediment.
1. Sample Preparation and Extraction:
- The soil or sediment sample is air-dried or freeze-dried and sieved to remove large debris.
- Soxhlet extraction with a solvent like dichloromethane is a standard method.
- Pressurized liquid extraction (PLE) can also be used for a more rapid extraction.
2. Extract Cleanup:
- The extract is concentrated and may require cleanup to remove interfering organic matter. This can be achieved using column chromatography with alumina and/or silica gel.
- For sulfur-rich sediments, a GPC step or treatment with copper may be necessary to remove elemental sulfur.
3. Instrumental Analysis:
- The purified extract is analyzed by GC-ECD or GC-MS.
Signaling Pathways and Molecular Mechanisms
This compound is a known endocrine-disrupting chemical (EDC) that can interfere with normal hormone signaling pathways, primarily by interacting with the estrogen and androgen systems.
Estrogen Receptor Signaling Pathway
This compound can mimic the action of estrogen by binding to estrogen receptors (ERs), primarily ERα and ERβ. This can lead to the activation of estrogen-responsive genes and downstream signaling cascades, even in the absence of endogenous estrogens. The o,p' isomer of DDT is considered the primary contributor to the estrogenicity of technical DDT. The binding of this compound to ERs can trigger both genomic and non-genomic pathways.
Caption: this compound interaction with the estrogen receptor signaling pathway.
Androgen Receptor Signaling Pathway
Several DDT metabolites, including p,p'-DDE, have been shown to act as androgen receptor (AR) antagonists. They competitively inhibit the binding of androgens like dihydrotestosterone (DHT) to the AR. This blockage prevents the AR from translocating to the nucleus, binding to androgen response elements (AREs) on the DNA, and activating the transcription of androgen-dependent genes. This antiandrogenic activity can disrupt male sexual development and reproductive function.
Caption: this compound antagonism of the androgen receptor signaling pathway.
Steroidogenesis Pathway
o,p'-DDT and its metabolites can disrupt the synthesis of steroid hormones (steroidogenesis) in the adrenal glands and gonads. Studies have shown that these compounds can inhibit key enzymes involved in the steroidogenic pathway, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 11β-hydroxylase, and aromatase. This can lead to altered levels of crucial hormones like cortisol, testosterone, and estradiol.
Caption: Inhibition of key enzymes in the steroidogenesis pathway by this compound.
Protein Kinase C (PKC) Signaling Pathway
Recent research has indicated that p,p'-DDE can activate protein kinase C (PKC), specifically the PKCα isoform. This activation can, in turn, trigger downstream signaling cascades, such as the p38 mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell differentiation and other cellular processes. While this study focused on p,p'-DDE, the structural similarity suggests a potential for this compound to have similar effects.
Caption: Potential activation of the PKCα-p38-C/EBPβ pathway by this compound.
Conclusion
This compound remains a persistent environmental contaminant with significant implications for human and wildlife health. Its primary exposure route through the food chain underscores the importance of monitoring its levels in various environmental and biological matrices. The endocrine-disrupting capabilities of this compound, through its interaction with estrogen and androgen signaling pathways and its disruption of steroidogenesis, highlight the molecular mechanisms by which it can exert its adverse effects. Further research is needed to fully elucidate the complex toxicological profile of this compound, particularly in the context of combined exposures to other environmental contaminants. This guide provides a foundational understanding for researchers and professionals working to assess and mitigate the risks associated with this persistent pollutant.
References
- 1. researchgate.net [researchgate.net]
- 2. [The effects of o,p'-DDD on adrenal steroidogenesis and hepatic steroid metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comum.rcaap.pt [comum.rcaap.pt]
- 4. Extraction of DDT [1,1,1,-trichloro-2,2-bis(p-chlorophenyl)ethane] and its metabolites DDE [1,1-dichloro-2,2-bis(p-chlorophenyl)-ethylene] and DDD [1,1-dichloro-2,2-bis(p-chlorophenyl)-ethane]) from aged contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Foundational Research on the Carcinogenicity of o,p'-DDE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Foundational carcinogenicity research has predominantly focused on the more persistent p,p'-DDE isomer. Data for o,p'-DDE is limited. This guide summarizes the core findings for p,p'-DDE, which provides a basis for understanding the potential carcinogenicity of the this compound isomer due to structural similarities and shared mechanisms of action.
Executive Summary
1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene (this compound) is a metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). While its isomer, p,p'-DDE, has been the primary subject of toxicological and carcinogenic evaluation, this compound is also of concern due to its persistence in the environment and its endocrine-disrupting properties. The U.S. Environmental Protection Agency (EPA) has classified DDE (isomers unspecified in some contexts) as a Group B2, probable human carcinogen, based on sufficient evidence of carcinogenicity in animals.[1] Foundational studies in rodents have demonstrated the induction of liver tumors. The proposed mechanisms of carcinogenicity for DDE isomers involve the induction of oxidative stress and the activation of key oncogenic signaling pathways, including Wnt/β-catenin and Hedgehog/Gli1. This technical guide provides a comprehensive overview of the foundational research on DDE carcinogenicity, with a focus on the well-studied p,p'-DDE as a surrogate for understanding the potential risks associated with this compound.
Quantitative Carcinogenicity Data
The most definitive long-term carcinogenicity bioassay of DDE was conducted by the National Cancer Institute (NCI) on the p,p'-DDE isomer.[2][3] The results from this study are summarized below.
Carcinogenicity of p,p'-DDE in B6C3F1 Mice
| Treatment Group | Dose (ppm in diet) | Number of Animals (Male) | Incidence of Hepatocellular Carcinoma (Male) | Number of Animals (Female) | Incidence of Hepatocellular Carcinoma (Female) |
| Control | 0 | 20 | 2 (10%) | 20 | 0 (0%) |
| Low Dose | 148 | 50 | 29 (58%) | 50 | 33 (66%) |
| High Dose | 261 | 50 | 45 (90%) | 50 | 48 (96%) |
Data sourced from NCI-CG-TR-131[2][3]
Carcinogenicity of p,p'-DDE in Osborne-Mendel Rats
| Treatment Group | Dose (ppm in diet) | Number of Animals (Male) | Incidence of Neoplastic Lesions | Number of Animals (Female) | Incidence of Neoplastic Lesions |
| Control | 0 | 20 | Not Significantly Increased | 20 | Not Significantly Increased |
| Low Dose | 437 (males), 242 (females) | 50 | Not Significantly Increased | 50 | Not Significantly Increased |
| High Dose | 839 (males), 462 (females) | 50 | Not Significantly Increased | 50 | Not Significantly Increased |
Data sourced from NCI-CG-TR-131. While not statistically significant for neoplasia, p,p'-DDE was found to be hepatotoxic in rats.
Experimental Protocols
The following is a detailed description of the methodology employed in the foundational NCI carcinogenicity bioassay of p,p'-DDE.
NCI-CG-TR-131 Bioassay Protocol
-
Test Animal:
-
Species/Strain: B6C3F1 mice and Osborne-Mendel rats.
-
Age at Start of Study: 6 weeks old.
-
Source: Specific pathogen-free colonies.
-
-
Administration of Test Substance:
-
Route of Administration: In the diet.
-
Vehicle: Not applicable (mixed directly into the feed).
-
Dose Levels:
-
Mice: Time-weighted average concentrations of 148 ppm (low dose) and 261 ppm (high dose).
-
Rats: Time-weighted average concentrations of 437 ppm (low dose, male), 839 ppm (high dose, male), 242 ppm (low dose, female), and 462 ppm (high dose, female).
-
-
Duration of Dosing: 78 weeks, followed by an observation period of up to 15 weeks for mice and 35 weeks for rats.
-
-
Housing and Husbandry:
-
Caging: Housed in environmentally controlled rooms with a 12-hour light/dark cycle.
-
Diet and Water: Standard laboratory chow (with the test substance incorporated) and water were available ad libitum.
-
-
Observations and Examinations:
-
Clinical Observations: Animals were observed twice daily for signs of toxicity.
-
Body Weights: Recorded weekly for the first 13 weeks and then monthly.
-
Necropsy and Histopathology: A complete necropsy was performed on all animals. All major tissues and organs, as well as any gross lesions, were preserved and examined microscopically by a qualified pathologist.
-
Mechanisms of Carcinogenicity
The carcinogenic effects of DDE are thought to be mediated through several interconnected mechanisms, primarily revolving around the generation of oxidative stress and the subsequent activation of pro-tumorigenic signaling pathways.
Oxidative Stress
p,p'-DDE has been shown to induce the production of reactive oxygen species (ROS) through the activation of enzymes such as NADPH oxidase. This leads to a state of oxidative stress, where the cellular antioxidant defenses are overwhelmed. ROS can directly damage DNA, proteins, and lipids, contributing to genomic instability and promoting carcinogenesis.
Wnt/β-catenin Signaling Pathway
Studies have demonstrated that p,p'-DDE can activate the canonical Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Upon activation by stimuli such as p,p'-DDE, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of target genes like c-Myc and Cyclin D1, which promote cell cycle progression and proliferation.
Hedgehog/Gli1 Signaling Pathway
The Hedgehog (Hh) signaling pathway is another critical developmental pathway that has been implicated in the carcinogenicity of p,p'-DDE. In the absence of an Hh ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO), leading to the proteolytic cleavage of Gli transcription factors into their repressor forms. Activation of the pathway, which can be triggered by p,p'-DDE, relieves the inhibition of SMO, leading to the stabilization and nuclear translocation of the full-length Gli activator proteins. These then drive the transcription of Hh target genes, including Gli1 itself (in a positive feedback loop) and others that promote cell growth and survival.
Conclusion
The foundational research on the carcinogenicity of DDE, primarily focusing on the p,p'-DDE isomer, provides strong evidence for its hepatocarcinogenicity in mice. While specific long-term bioassay data for this compound are lacking, its structural similarity to p,p'-DDE and its known endocrine-disrupting properties suggest a potential for carcinogenicity. The mechanisms of DDE-induced cancer are multifaceted, involving the induction of a pro-oxidant cellular environment and the aberrant activation of critical signaling pathways that control cell fate. Further research is warranted to specifically elucidate the carcinogenic potential of this compound and to better understand the comparative toxicology of the different DDE isomers. This knowledge is crucial for accurate risk assessment and the development of strategies to mitigate the health impacts of these persistent environmental contaminants.
References
The Emergence of a Persistent Contaminant: A Technical Guide to the Discovery and Initial Identification of o,p'-DDE
For Researchers, Scientists, and Drug Development Professionals
Introduction
o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a significant isomer of DDE, a persistent metabolite of the notorious insecticide dichlorodiphenyltrichloroethane (DDT). Unlike its more studied counterpart, p,p'-DDE, the o,p' isomer originates from the impurity o,p'-DDT, which was a notable component of technical-grade DDT formulations. This guide provides a comprehensive technical overview of the historical discovery and initial identification of this compound, detailing the analytical methodologies and key findings that led to its recognition as a distinct environmental contaminant.
Historical Context: A Tale of Isomers and Impurities
The story of this compound's discovery is intrinsically linked to the production and analysis of technical-grade DDT. First synthesized in 1874, the insecticidal properties of DDT were not discovered until 1939. Commercial production ramped up in the 1940s to combat insect-borne diseases. However, the synthesis of DDT, a condensation reaction of chloral with chlorobenzene, yields a mixture of isomers.
A seminal 1945 paper by Haller et al. in the Journal of the American Chemical Society was the first to comprehensively analyze the composition of technical DDT. Their work revealed that while the primary active ingredient was p,p'-DDT, a significant portion, ranging from 15-21%, consisted of the o,p'-DDT isomer. This discovery was crucial, as it laid the groundwork for understanding that the metabolic and degradation pathways of technical DDT would also involve this ortho,para-isomer, inevitably leading to the formation of this compound.
Initial Identification: The Analytical Challenge
The initial identification of this compound was not a singular event but rather a gradual process of refining analytical techniques to separate and identify the various components of technical DDT and its metabolites in environmental and biological samples. In the mid-20th century, chemists and toxicologists faced the significant challenge of differentiating between closely related chlorinated hydrocarbons.
The Schechter-Haller Colorimetric Method
One of the earliest and most widely used analytical methods for determining DDT and its metabolites was the Schechter-Haller test . This colorimetric method, developed in the 1940s, involved the nitration of DDT and its derivatives, followed by the addition of sodium methylate to produce a colored complex that could be quantified spectrophotometrically. While this method was instrumental in early residue analysis, it had limitations in distinguishing between all the different isomers and metabolites. However, it provided the first quantitative estimations of total DDT-related compounds.
The Dawn of Chromatography
The advent of chromatographic techniques in the late 1940s and early 1950s revolutionized the analysis of complex mixtures like technical DDT.
-
Paper Chromatography: Early researchers utilized paper chromatography to separate DDT and its metabolites. A 1952 study by Mitchell demonstrated the potential of this technique for separating chlorinated pesticides. While not providing the high resolution of later methods, it was a critical step in isolating different components for further analysis.
-
Column Chromatography: Column chromatography, using adsorbents like Florisil, became a standard cleanup and separation technique. This allowed for the separation of DDT isomers from other interfering substances in sample extracts.
-
Gas Chromatography (GC): The development of gas chromatography in the 1950s and its subsequent application to pesticide analysis in the 1960s was a major breakthrough. Early GC methods, often equipped with electron capture detectors (ECD), provided the sensitivity and resolving power necessary to separate o,p'-DDT from p,p'-DDT and their respective metabolites, including this compound.
Quantitative Data from Early Studies
The following tables summarize the typical composition of technical DDT and the concentrations of this compound found in early environmental and biological samples.
| Component | Percentage in Technical DDT |
| p,p'-DDT | 70-77% |
| o,p'-DDT | 15-21% |
| p,p'-DDE | up to 4% |
| Other isomers and impurities | Remainder |
| Sample Type | This compound Concentration Range (early studies) |
| Human Adipose Tissue | Traces to several ppm |
| Wildlife Tissues (e.g., birds, fish) | Variable, often in the ppm range |
| Soil and Sediment | ppb to ppm levels |
Experimental Protocols of Initial Identification
Schechter-Haller Colorimetric Method (Generalized Protocol)
-
Extraction: The sample (e.g., tissue, soil) is extracted with an organic solvent like hexane or ether.
-
Cleanup: The extract is purified to remove fats and other interfering substances, often using column chromatography with Florisil.
-
Nitration: The cleaned extract is evaporated to dryness, and the residue is treated with a mixture of nitric and sulfuric acids to nitrate the aromatic rings of the DDT compounds.
-
Color Development: The nitrated product is extracted with a solvent, and sodium methylate is added to develop a characteristic color (typically blue for p,p'-isomers and reddish-purple for o,p'-isomers).
-
Quantification: The intensity of the color is measured using a spectrophotometer at a specific wavelength, and the concentration is determined by comparison to a standard curve.
Early Gas Chromatography (GC) Protocol for Isomer Separation (Generalized)
-
Extraction and Cleanup: Similar to the Schechter-Haller method, the sample is extracted and purified.
-
Injection: A small volume of the concentrated extract is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., nitrogen) through a heated column packed with a stationary phase (e.g., silicone-based). The different isomers and metabolites separate based on their boiling points and interactions with the stationary phase. This compound typically has a different retention time than p,p'-DDE.
-
Detection: As the separated compounds exit the column, they are detected by an electron capture detector (ECD), which is highly sensitive to halogenated compounds.
-
Identification and Quantification: The retention time of the peaks is compared to those of known standards to identify the compounds. The area under each peak is proportional to the concentration of the compound.
Visualizing the Discovery and Analytical Workflow
The following diagrams illustrate the key relationships and processes involved in the discovery and initial identification of this compound.
Caption: The synthesis of technical DDT results in a mixture of isomers, with o,p'-DDT as a significant impurity, which is then metabolized to this compound.
Caption: The analytical workflow for the initial identification of this compound involved extraction, cleanup, and analysis by either colorimetric or early chromatographic methods.
Conclusion
The discovery and initial identification of this compound were not the result of a single breakthrough but rather an evolution of analytical capabilities. The realization that technical-grade DDT was a mixture containing a substantial amount of o,p'-DDT was the critical first step. Subsequent advancements in colorimetric and, most importantly, chromatographic techniques provided the necessary tools to separate and identify this compound as a distinct metabolite. This early work laid the foundation for decades of research into the environmental fate, bioaccumulation, and toxicity of this persistent organic pollutant, a legacy that continues to inform environmental science and drug development to this day.
Methodological & Application
Application Notes: Analysis of o,p'-DDE by Gas Chromatography-Mass Spectrometry
Introduction
o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its persistence in the environment and potential for bioaccumulation, accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices, including environmental samples (soil, water, sediment), food products, and biological tissues.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of this compound, offering high selectivity and sensitivity.[4][5] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.
Principle of GC-MS for this compound Analysis
Gas chromatography separates volatile and semi-volatile compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint that allows for highly specific identification, while the chromatographic peak area enables accurate quantification. For complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed to enhance selectivity and reduce interferences.
Experimental Protocols
The analysis of this compound by GC-MS involves several key steps: sample preparation (extraction and cleanup), GC-MS analysis, and data processing. The specific protocol can vary depending on the sample matrix.
Protocol 1: Analysis of this compound in Water Samples
This protocol is suitable for the determination of this compound in freshwater samples, such as those from rivers, lakes, and drinking water sources.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials:
-
1 L water sample
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (Na₂SO₄), analytical grade
-
Separatory funnel (2 L)
-
Kuderna-Danish (K-D) concentrator or rotary evaporator
-
Hexane or iso-octane, pesticide residue grade
-
-
Procedure:
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a Kuderna-Danish concentrator or a rotary evaporator.
-
Solvent exchange into hexane or iso-octane and adjust the final volume to 1 mL for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Typical GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-290 °C.
-
Injection Mode: Splitless injection (1-2 µL).
-
Oven Temperature Program: Initial temperature of 70-100 °C, hold for 2 minutes, ramp at 10-25 °C/min to 280-300 °C, and hold for 5-10 minutes.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230-280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity or full scan for qualitative analysis. For this compound, characteristic ions to monitor include m/z 246, 176, and 318.
-
For GC-MS/MS: Use Multiple Reaction Monitoring (MRM) mode for enhanced selectivity. A common transition for this compound is 318.0 → 248.0.
-
Protocol 2: Analysis of this compound in Soil and Sediment Samples
This protocol is adapted for the analysis of this compound in solid matrices like soil and sediment.
1. Sample Preparation: Soxhlet or Ultrasonic Extraction and Cleanup
-
Materials:
-
10-25 g of homogenized, dry-weight equivalent soil/sediment sample.
-
Dichloromethane (DCM) or a mixture of acetone and hexane (1:1, v/v).
-
Soxhlet extraction apparatus or ultrasonic bath.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil, silica, or C18) or Gel Permeation Chromatography (GPC) system.
-
Elution solvents (e.g., hexane, dichloromethane).
-
-
Procedure:
-
Mix the soil/sediment sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Soxhlet Extraction: Place the sample in a cellulose thimble and extract with dichloromethane for 6-8 hours.
-
Ultrasonic Extraction: Place the sample in a beaker with the extraction solvent and sonicate for 15-30 minutes. Repeat the extraction two more times with fresh solvent.
-
Combine the extracts and concentrate to 1-2 mL.
-
Cleanup:
-
SPE: Condition the SPE cartridge according to the manufacturer's instructions. Load the concentrated extract onto the cartridge. Wash with a non-polar solvent (e.g., hexane) to remove interferences. Elute this compound with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).
-
GPC: Inject the extract onto a GPC column to separate the target analytes from high molecular weight interferences like lipids.
-
-
Concentrate the cleaned extract and solvent exchange into a suitable solvent for GC-MS analysis.
-
2. GC-MS Analysis
-
Follow the GC-MS conditions as described in Protocol 1.
Protocol 3: Analysis of this compound in Biological Tissues (e.g., Fish, Serum)
This protocol is designed for complex biological matrices that often contain high lipid content.
1. Sample Preparation: QuEChERS-based or Liquid-Liquid Extraction with Cleanup
-
Materials:
-
Homogenized tissue sample (1-5 g).
-
Acetonitrile.
-
Magnesium sulfate (MgSO₄), sodium chloride (NaCl), and buffering salts (for QuEChERS).
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, C18, ZrO₂).
-
Organic solvents for LLE (e.g., hexane, dichloromethane).
-
Centrifuge and centrifuge tubes.
-
-
Procedure (QuEChERS approach):
-
Weigh the homogenized sample into a centrifuge tube.
-
Add acetonitrile and internal standards.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl), shake vigorously, and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile extract) for cleanup.
-
Add the aliquot to a dSPE tube containing MgSO₄ and a cleanup sorbent (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences, or ZrO₂ for fat removal).
-
Shake, centrifuge, and transfer the supernatant to a new vial.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC-MS injection.
-
-
Procedure (LLE with cleanup):
-
Extract the sample with an organic solvent like hexane or a hexane/acetone mixture.
-
Perform a cleanup step using GPC or SPE with adsorbents like Florisil or silica gel to remove lipids and other co-extractives.
-
Concentrate the final extract for GC-MS analysis.
-
2. GC-MS Analysis
-
Follow the GC-MS conditions as described in Protocol 1. The use of GC-MS/MS is highly recommended for complex biological matrices to minimize interferences.
Data Presentation: Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of this compound by GC-MS from various studies.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Matrix | Method | MDL | LOQ | Reference |
| Water | GC-QMS | 0.04 - 0.08 µg/mL | 0.159 - 0.254 µg/mL | |
| Water | GC-MSD | - | 3.7 µg/L | |
| Trout | GC-MS/MS | 0.6 - 8.3 µg/kg | 2 - 25 µg/kg | |
| Honey | GC-MS/MS | - | Calculated as 3 x LOD | |
| Water | GC-MS | - | Below tested limits |
Table 2: Recovery Rates
| Matrix | Spike Level | Recovery (%) | Reference |
| Water | 1 µg/mL | 81.4 - 85.0 | |
| Water & Sediment | - | 88 - 106 | |
| Trout | 5-100 ng/g | 73 - 112 | |
| Water | 10 µg/L | 97.6 | |
| Fish | - | 70-120 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Principle of GC-MS analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysing pesticides in the environment using gas chromatography with mass spectroscopy (GC-MS): View as single page | OLCreate [open.edu]
Application Note: Quantitative Analysis of o,p'-DDE in Environmental and Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a metabolite and degradation product of the organochlorine pesticide DDT.[1] As a persistent organic pollutant (POP), it accumulates in the environment and biota, posing risks to wildlife and human health.[1] this compound is recognized as an endocrine disruptor that can interfere with hormone signaling pathways, for instance, by inhibiting estrogen binding to its receptors.[1] Consequently, sensitive and selective methods are required for the accurate quantification of this compound in complex matrices such as water, soil, and biological tissues.
This application note details a robust and sensitive method for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While gas chromatography (GC-MS/MS) has traditionally been used for such nonpolar compounds, LC-MS/MS offers advantages by reducing the need for sample derivatization and allowing for the analysis of a wider range of compounds in a single run.[2][3] The protocols provided cover sample preparation from various matrices, optimized LC-MS/MS conditions, and method validation guidelines.
Mechanism of Action: Endocrine Disruption
This compound primarily acts as an endocrine disruptor by interacting with nuclear hormone receptors. As shown in the diagram below, it can bind to estrogen receptors, interfering with normal hormonal signaling and potentially leading to adverse reproductive and developmental effects.
Caption: Simplified pathway of this compound endocrine disruption.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and concentrate the analyte. The choice of method depends on the sample matrix.
A. Protocol for Water Samples (Solid-Phase Extraction - SPE) This protocol is adapted from methodologies for pesticide analysis in aqueous samples.
-
Sample Pre-treatment: Filter a 500 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids. Adjust the sample pH to ~7.0.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., ¹³C₁₂-p,p'-DDE) to correct for matrix effects and extraction losses.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Load the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences. Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of acetonitrile or ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 v/v Water:Methanol) and filter through a 0.22 µm syringe filter into an autosampler vial.
B. Protocol for Soil, Sediment, or Tissue Samples (QuEChERS-based Method) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for complex solid matrices.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add 10 mL of HPLC-grade water and vortex for 1 minute.
-
Internal Standard: Spike the sample with an internal standard.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting-Out: Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl). Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents to remove fatty acids and other interferences.
-
Final Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. Collect the supernatant, evaporate to dryness, and reconstitute as described in step A7.
LC-MS/MS Analysis
The following conditions are representative and should be optimized for the specific instrument used.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: Linear ramp to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode. APCI is often preferred for nonpolar compounds like DDE.
-
MRM Transitions: The molecular weight of this compound is 318.025 g/mol . Precursor and product ions must be optimized by infusing a standard solution. The table below provides hypothetical Multiple Reaction Monitoring (MRM) transitions for guidance.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound | 319.0 | 246.0 | 25 | Quantifier |
| This compound | 319.0 | 176.0 | 35 | Qualifier |
| ¹³C₁₂-p,p'-DDE (IS) | 331.0 | 258.0 | 25 | Internal Standard |
Note: The listed product ions are based on common fragments observed in GC-MS/MS analysis and require empirical validation for LC-MS/MS.
Overall Analytical Workflow
The entire process from sample collection to final data reporting follows a structured workflow to ensure accuracy and reproducibility.
Caption: General workflow for this compound analysis by LC-MS/MS.
Data and Performance
Method Validation and Quantitative Data
The analytical method should be validated according to established guidelines to ensure its performance. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes typical performance characteristics expected for pesticide residue analysis using LC-MS/MS.
| Parameter | Typical Performance Characteristics |
| Linearity (r²) | ≥ 0.99 over the calibration range (e.g., 0.1 - 100 ng/mL). |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL or ng/g, matrix dependent. |
| Limit of Quantification (LOQ) | 0.05 - 2.0 ng/mL or ng/g, matrix dependent. |
| Accuracy (Recovery) | 70 - 120% in spiked blank matrix samples. |
| Precision (RSD%) | ≤ 15% for intra- and inter-day repeatability. |
| Matrix Effects | Should be assessed and compensated for, typically using an internal standard or matrix-matched calibration. |
Conclusion The LC-MS/MS method outlined provides a sensitive, selective, and robust approach for the quantification of this compound in diverse and complex sample matrices. The combination of efficient sample preparation techniques like SPE and QuEChERS with the specificity of tandem mass spectrometry allows for low-level detection, making this method highly suitable for environmental monitoring, food safety analysis, and toxicological research. Proper method validation is essential to ensure data quality and reliability.
References
Application Notes and Protocols for the Sample Preparation of o,p'-DDE in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the sample preparation of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE), a metabolite of the pesticide DDT, in biological tissues. Accurate determination of this compound is crucial for toxicological studies and monitoring environmental exposure. The following sections outline various extraction and cleanup techniques, present quantitative data for performance evaluation, and provide step-by-step experimental protocols.
Overview of Sample Preparation Techniques
The analysis of this compound in complex biological matrices necessitates robust sample preparation to remove interfering substances such as lipids, proteins, and other co-extractives.[1][2] Common strategies involve extraction of the analyte from the tissue, followed by a cleanup step to isolate this compound from the complex extract. The choice of method depends on the tissue type (especially fat content), required sensitivity, available equipment, and desired sample throughput.
Key techniques include:
-
Liquid-Liquid Extraction (LLE) with Adsorption Chromatography: A traditional and widely used method involving extraction with an organic solvent followed by cleanup using a packed sorbent column.[3][4]
-
Solid-Phase Extraction (SPE): A more modern technique that offers advantages over LLE, including reduced solvent consumption and potential for automation.[5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup into a few simple steps, significantly improving laboratory efficiency.
-
Solid-Phase Microextraction (SPME): A simple and rapid, solvent-free extraction method suitable for screening and quantitative analysis.
Data Presentation: Performance of Sample Preparation Techniques
The following table summarizes quantitative data from various studies on the extraction of DDE and related compounds from biological tissues. This allows for a comparison of the efficiency of different methods.
| Method | Analyte(s) | Matrix | Spiking Level (µg/g) | Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Detection (LOD) (µg/g) | Reference |
| SPME | p,p'-DDE | Rat Whole Blood & Liver | 0.02 - 50 | Not explicitly stated, but good linearity | 7.0 - 7.9 | 0.020 | |
| QuEChERS | Wide range of pesticides | Food matrices | Not specified | 70 - 120 | <5 | Not specified | |
| MSPD | p,p'-DDE | Beef Tallow, Chicken Fat | 0.1 | 81 | 8 | Not specified | |
| 0.2 | 81 | 7 | |||||
| 0.4 | 84 | 5 | |||||
| Ultrasonic Extraction with Alumina Cartridge Cleanup | PAHs | Mussel Tissue | Not specified | 72 - 100 | Not specified | 0.22 - 0.71 ng/g |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Florisil Cleanup
This protocol is a traditional and robust method for extracting and cleaning up this compound from fatty tissues.
1. Sample Homogenization:
- Weigh approximately 2-5 g of the biological tissue sample.
- Homogenize the sample with anhydrous sodium sulfate to remove water.
2. Extraction:
- Transfer the homogenized sample to a Soxhlet extraction apparatus.
- Extract with 150 mL of a 1:1 mixture of hexane and acetone for 6-8 hours.
- Alternatively, use sonication-assisted extraction by homogenizing the sample with the solvent mixture and sonicating for 20-30 minutes.
3. Fat Removal (Cleanup):
- Concentrate the extract to a small volume (1-2 mL) using a rotary evaporator.
- Prepare a Florisil chromatography column. The amount of Florisil will depend on the lipid content of the sample.
- Pre-wet the column with hexane.
- Load the concentrated extract onto the column.
- Elute interfering compounds with a non-polar solvent like hexane.
- Elute the fraction containing this compound with a solvent of increasing polarity, such as a mixture of diethyl ether and hexane. The exact solvent composition and volume should be optimized based on a Florisil calibration procedure.
- A silica gel-alumina mixture (3:1) can also be effective for cleanup.
4. Concentration and Analysis:
- Collect the eluate containing this compound.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- The extract is now ready for analysis by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is adapted from the widely used QuEChERS method for pesticide analysis and is suitable for high-throughput applications.
1. Sample Homogenization and Hydration:
- Weigh 10-15 g of the homogenized tissue sample into a 50 mL centrifuge tube.
- If the sample is dry, add an appropriate amount of water to rehydrate.
2. Extraction:
- Add 15 mL of acetonitrile (containing 1% acetic acid for better recovery of some analytes).
- Add internal standards.
- Add the QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).
- Shake vigorously for 1 minute.
3. Centrifugation:
- Centrifuge the tube at 3000-4000 rpm for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take an aliquot of the supernatant (acetonitrile layer).
- Transfer it to a d-SPE cleanup tube containing a sorbent mixture. For fatty tissues, a common mixture includes primary secondary amine (PSA) to remove organic acids and C18 to remove lipids.
- Shake for 30 seconds.
5. Centrifugation and Analysis:
- Centrifuge the d-SPE tube for 5 minutes.
- Collect the supernatant and transfer it to a vial for GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Protocol 3: Headspace Solid-Phase Microextraction (SPME)
This protocol is a rapid and solventless method, particularly useful for screening purposes.
1. Sample Preparation:
- Place 0.5 g of the homogenized biological sample (e.g., liver or whole blood) into a 10 mL headspace vial.
- Add an appropriate amount of sodium hydroxide to adjust the pH.
- Add an internal standard (e.g., benzophenone).
2. Extraction:
- Seal the vial and place it in a heating block at 120°C.
- Expose a polydimethylsiloxane (PDMS)-coated SPME fiber to the headspace of the vial for 15 minutes.
3. Desorption and Analysis:
- Retract the fiber into the needle and immediately insert it into the injection port of a GC-MS system.
- Desorb the analytes from the fiber by exposing it in the hot injection port.
- The analysis is then performed by GC-MS.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the sample preparation of this compound in biological tissues.
Caption: General workflow for this compound sample preparation in biological tissues.
Conclusion
The selection of an appropriate sample preparation technique is critical for the accurate quantification of this compound in biological tissues. Traditional methods like LLE with column cleanup are robust but can be time-consuming and solvent-intensive. Modern approaches such as QuEChERS and SPME offer significant advantages in terms of speed, ease of use, and reduced solvent consumption. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs. It is always recommended to validate the chosen method for the specific biological matrix to ensure data quality and reliability.
References
- 1. hrpub.org [hrpub.org]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of o,p'-DDE from Environmental Matrices: Sediment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate determination of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE), a metabolite of the pesticide DDT, in environmental matrices like sediment is crucial for assessing environmental contamination and its potential impact on ecosystems and human health. Due to its persistence and lipophilic nature, this compound tends to accumulate in the organic fraction of sediments.[1][2] This document provides detailed application notes and standardized protocols for the extraction and analysis of this compound from sediment samples, ensuring reliable and reproducible results for environmental monitoring and research. The methodologies described are based on established techniques such as Soxhlet extraction, accelerated solvent extraction, and include necessary cleanup procedures prior to instrumental analysis.[3][4][5]
Materials and Reagents
-
Solvents (Pesticide Residue Grade): Dichloromethane, Methanol, Hexane, Acetone
-
Drying Agent: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)
-
Standards: Certified this compound standard, internal standards, and surrogate standards
-
Solid Phase Extraction (SPE) Cartridges: Alumina, Silica Gel, Florisil
-
Glassware: Soxhlet extractor, round-bottom flasks, beakers, graduated cylinders, Kuderna-Danish (K-D) concentrator, chromatography columns
-
Instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) or Electron Capture Detector (GC-ECD), Accelerated Solvent Extractor (ASE), Ultrasonic bath, Centrifuge, Vortex mixer.
Experimental Protocols
-
Collection: Collect sediment samples using appropriate grab or core samplers to obtain a representative sample.
-
Storage: Store samples in pre-cleaned glass jars with Teflon-lined lids at -20°C until extraction to minimize degradation of the target analyte.
-
Homogenization: Prior to extraction, thaw the sediment sample to room temperature and homogenize thoroughly.
-
Moisture Content Determination: Determine the moisture content by drying a subsample at 105°C to a constant weight. This is necessary for reporting results on a dry weight basis.
Researchers can choose from several extraction methods depending on available equipment and sample throughput requirements.
Protocol 2.1: Soxhlet Extraction (USGS Method)
-
Weigh approximately 10-30 g of homogenized wet sediment into a pre-cleaned cellulose thimble.
-
Add a known amount of surrogate standard to the sample.
-
Place the thimble in a Soxhlet extractor.
-
Add 175 mL of methanol to a 250-mL boiling flask and attach it to the Soxhlet apparatus.
-
Extract the sample for approximately 18 hours at a rate of 3 cycles per hour.
-
After extraction, cool the apparatus and concentrate the extract using a Kuderna-Danish (K-D) concentrator.
Protocol 2.2: Accelerated Solvent Extraction (ASE)
-
Mix the homogenized sediment sample with a drying agent like anhydrous sodium sulfate.
-
Pack the mixture into an extraction cell.
-
Place the cell in the ASE system.
-
Extract the sample using a mixture of dichloromethane and methanol (e.g., 93:7 v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
Collect the extract in a collection vial.
Protocol 2.3: Vortex-Assisted Extraction
-
Weigh a small amount of dried and ground sediment (e.g., 0.25 g) into a vial.
-
Add a small volume of extraction solvent (e.g., 1 mL of dichloromethane).
-
Vortex the sample for a specified time to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the solvent from the sediment.
-
Collect the supernatant for cleanup.
Cleanup is a critical step to remove interfering co-extracted substances like lipids and sulfur.
Protocol 3.1: Gel Permeation Chromatography (GPC)
-
Inject an aliquot of the concentrated extract onto a GPC column (e.g., polystyrene-divinylbenzene).
-
Elute the column with dichloromethane.
-
Collect the fraction containing this compound, while larger molecules (lipids) and smaller molecules (sulfur) are separated and discarded.
Protocol 3.2: Adsorption Chromatography (Alumina/Silica/Florisil)
-
Prepare a chromatography column packed with activated alumina, silica gel, or Florisil.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with solvents of increasing polarity to separate this compound from interfering compounds.
-
Collect the fraction containing this compound.
-
Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., DB-5) and a mass spectrometer.
-
Calibration: Prepare a multi-point calibration curve using certified this compound standards.
-
Injection: Inject a 1 µL aliquot of the cleaned extract into the GC-MS.
-
Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Identify and quantify this compound based on its retention time and characteristic ions compared to the calibration standards.
Data Presentation
The following table summarizes typical quantitative data for the extraction and analysis of this compound from sediment, compiled from various validated methods.
| Parameter | Soxhlet Extraction with GPC & Alumina/Silica Cleanup | Pressurized Hot Water Extraction (PHWE) with SPME | Vortex-Assisted Extraction |
| Recovery | 75 - 102% | 80 - 115% | - |
| Limit of Detection (LOD) | 0.6 - 3.4 µg/kg | 0.11 - 16 µg/kg | 0.1 - 0.7 ng/mL (in extract) |
| Limit of Quantification (LOQ) | - | 0.24 - 22 µg/kg | - |
| Relative Standard Deviation (RSD) | 3 - 13% | < 15% (for most pesticides) | 15 - 30% (for DDT isomers) |
Note: The performance characteristics can vary based on the specific sediment matrix and laboratory conditions.
Visualizations
Below is a diagram illustrating the general experimental workflow for the extraction and analysis of this compound from sediment samples.
Caption: Experimental workflow for this compound analysis in sediment.
References
Application Notes and Protocols: In Vitro Experimental Models to Study o,p'-DDE Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
o,p'-DDE (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene) is a metabolite of the organochlorine pesticide o,p'-DDT. Due to its persistence in the environment and potential for endocrine disruption, understanding its biological effects is of significant interest. In vitro experimental models provide a crucial platform for elucidating the mechanisms of action of this compound, offering a controlled environment to study its effects on cellular processes. These models are instrumental in toxicology, endocrinology, and drug development for screening potential endocrine-disrupting chemicals and understanding their molecular targets.
This document provides detailed application notes and protocols for a selection of key in vitro assays used to investigate the effects of this compound. The methodologies cover the assessment of cytotoxicity, impacts on steroidogenesis, and the modulation of hormone receptor signaling pathways.
Key In Vitro Models and Endpoints
A variety of in vitro models are employed to study the multifaceted effects of this compound. The choice of model depends on the specific research question and the biological process being investigated.
-
Human Adrenocortical Carcinoma (H295R) Cells: This cell line is a comprehensive model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.[1] It is widely used to assess the impact of chemicals on hormone production.
-
Human Breast Cancer (MCF-7) Cells: These cells are estrogen receptor (ER)-positive and are a classic model for studying estrogenic and anti-estrogenic activity of compounds.[2]
-
Primary Ovarian and Testicular Cells: Primary cultures of porcine granulosa and theca cells[3], as well as porcine Leydig cells[4], provide a more physiologically relevant system to study the effects on ovarian and testicular steroidogenesis, respectively.
-
Other Cell Lines: Various other cell lines such as HepG2 (human hepatoma)[5], HL-60 (human promyelocytic leukemia), and CAMA-1 (human breast cancer) are used to investigate specific aspects of this compound toxicity and mechanisms of action.
The primary endpoints investigated in these models include:
-
Cell Viability and Cytotoxicity: Assessing the general toxicity of this compound.
-
Steroid Hormone Production: Quantifying changes in the synthesis of hormones like estradiol, testosterone, progesterone, cortisol, and aldosterone.
-
Hormone Receptor Activation: Determining the ability of this compound to act as an agonist or antagonist of estrogen and androgen receptors.
-
Gene and Protein Expression: Measuring changes in the expression of key steroidogenic enzymes and other relevant proteins.
-
Signaling Pathway Modulation: Investigating the impact on intracellular signaling cascades.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the effects of this compound.
Table 1: Effects of this compound on Cell Viability
| Cell Line | Exposure Time | Endpoint | Concentration | Observed Effect | Reference |
| H295R | 24 h | IC50 | 115.9 µM | 50% reduction in cell viability. | |
| H295R | 48 h | IC50 | 73.20 µM | 50% reduction in cell viability. | |
| H295R | 48 h | Viability | 100, 300, 1000 µM | 53.61%, 91.08%, and 90.09% reduction, respectively. | |
| HepG2 | 24 h | Viability | 50, 100 µM | Significant decrease to 64% and 46% of control, respectively. |
Table 2: Effects of this compound on Steroidogenesis in H295R Cells
| Hormone | Exposure Time | Concentration | Observed Effect | Reference |
| Cortisol | 48 h | Up to 50 µM | No significant effect on secretion. | |
| Aldosterone | 48 h | 25 µM | 858.41% increase in secretion. | |
| DHEA | 48 h | 25 µM | 465.67% increase in secretion. |
Table 3: Effects of this compound on Gene Expression in H295R Cells
| Gene | Exposure Time | Concentration | Observed Effect | Reference |
| CYP11A1 | 48 h | Up to 50 µM | No significant difference compared to control. | |
| CYP17A1 | 48 h | 25 µM | 70% increase in expression. | |
| CYP19A1 | 48 h | Up to 50 µM | No significant difference compared to control. |
Table 4: Effects of this compound on Apoptosis and Necrosis in H295R Cells
| Endpoint | Exposure Time | Concentration | Observed Effect | Reference |
| Caspase 3/7 Activity | 3 h | 50, 75 µM | 68.79% and 71.40% reduction, respectively. | |
| Necrosis (7-AAD fluorescence) | Not specified | 75, 100 µM | 39.37% and 206.98% increase, respectively. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes how to determine the effect of this compound on the viability of adherent cells (e.g., H295R, MCF-7, HepG2) by measuring the metabolic activity of mitochondria.
Materials:
-
Target cell line (e.g., H295R)
-
Complete cell culture medium (specific to the cell line)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity if available.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: H295R Steroidogenesis Assay
This protocol is based on the OECD Test Guideline 456 and is used to screen for chemicals that affect the production of testosterone and 17β-estradiol.
Materials:
-
H295R cells (ATCC CRL-2128)
-
Complete culture medium (e.g., DMEM/F12 supplemented with serum and other supplements as per ATCC recommendations)
-
This compound (in a suitable solvent like DMSO)
-
Positive controls (e.g., forskolin for induction, prochloraz for inhibition)
-
24-well cell culture plates
-
Hormone quantification kits (e.g., ELISA or RIA) or LC-MS/MS for hormone analysis
-
Cell viability assay reagents (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Culture and Seeding:
-
Culture H295R cells according to standard protocols.
-
Seed the cells in 24-well plates at a density that allows them to reach 80-90% confluency at the end of the experiment.
-
Incubate for 24 hours at 37°C and 5% CO₂ for acclimation.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in culture medium. Typically, seven concentrations are used in at least triplicate.
-
Include a solvent control and positive controls (e.g., 10 µM forskolin and 1 µM prochloraz).
-
Remove the acclimation medium and expose the cells to 1 mL of the medium containing the test compound or controls.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
Sample Collection and Hormone Analysis:
-
After the 48-hour exposure, collect the culture medium from each well.
-
Centrifuge the medium to remove any cellular debris and store the supernatant at -80°C until hormone analysis.
-
Quantify the concentrations of testosterone and 17β-estradiol in the collected medium using appropriate methods (ELISA, RIA, or LC-MS/MS).
-
-
Cell Viability Assessment:
-
Immediately after collecting the medium, assess cell viability in the same wells using a suitable assay (e.g., MTT or a fluorescent live/dead stain) to ensure that observed effects on hormone production are not due to cytotoxicity.
-
-
Data Analysis:
-
Normalize the hormone concentrations to a measure of cell viability.
-
Calculate the fold change in hormone production for each treatment relative to the solvent control.
-
Statistically analyze the data to determine significant effects. The Lowest-Observed-Effect-Concentration (LOEC) and No-Observed-Effect-Concentration (NOEC) can be determined.
-
Protocol 3: Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assay using a Luciferase Reporter Gene
This protocol describes a method to assess the ability of this compound to activate or inhibit estrogen and androgen receptors in a cell-based reporter gene assay.
Materials:
-
Host cell line (e.g., HeLa, HEK293, or a relevant cell line like MCF-7 for ER)
-
Expression vector for the human ERα or AR
-
Reporter plasmid containing an estrogen-responsive element (ERE) or androgen-responsive element (ARE) upstream of a luciferase gene
-
Transfection reagent
-
This compound (in a suitable solvent like DMSO)
-
Positive controls (e.g., 17β-estradiol for ER, dihydrotestosterone for AR)
-
Antagonist control (e.g., ICI 182,780 for ER, flutamide for AR)
-
Cell culture medium (phenol red-free for ER assays)
-
Luciferase assay system (lysis buffer, luciferase substrate)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well or 24-well plate at an appropriate density to be 70-80% confluent at the time of transfection.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Transfection:
-
Co-transfect the cells with the ER or AR expression vector and the corresponding ERE- or ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
After transfection, remove the medium and replace it with fresh medium (phenol red-free for ER assays) containing serial dilutions of this compound.
-
To assess agonist activity, treat the cells with this compound alone.
-
To assess antagonist activity, co-treat the cells with a fixed concentration of the natural ligand (e.g., 1 nM 17β-estradiol for ER, 10 nM DHT for AR) and serial dilutions of this compound.
-
Include appropriate vehicle and positive/negative controls.
-
Incubate for 24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells once with PBS.
-
Add the appropriate volume of lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
Transfer the cell lysate to a luminometer-compatible plate or tubes.
-
-
Luminescence Measurement:
-
Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
If a Renilla luciferase control was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the protein concentration of the cell lysate.
-
For agonist assays, express the results as a fold induction over the vehicle control.
-
For antagonist assays, express the results as a percentage of the activity observed with the natural ligand alone.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Visualization of Pathways and Workflows
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially affected by this compound and a general workflow for its in vitro assessment.
Caption: General workflow for the in vitro assessment of this compound.
Caption: Simplified steroidogenesis pathway showing potential targets of this compound.
Caption: this compound's dual role in hormone receptor signaling.
References
- 1. policycommons.net [policycommons.net]
- 2. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DDT- and DDE-induced disruption of ovarian steroidogenesis in prepubertal porcine ovarian follicles: a possible interaction with the main steroidogenic enzymes and estrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for in vivo Animal Studies of O,P'-DDE Toxicological Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the toxicological assessment of o,p'-DDE, a metabolite of the organochlorine pesticide DDT. The information compiled herein is intended to guide researchers in designing and conducting in vivo animal studies to evaluate the potential adverse effects of this compound. The protocols are based on published research and established toxicological testing guidelines.
Introduction
o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a less prevalent isomer of DDE compared to p,p'-DDE, but it is a significant component of technical DDT and a persistent environmental contaminant.[1] Like other organochlorines, o,p'-DDE is lipophilic, leading to its bioaccumulation in fatty tissues of organisms and biomagnification through the food chain.[2] Toxicological assessment of o,p'-DDE is crucial for understanding its potential risks to wildlife and human health. In vivo animal studies are indispensable for elucidating the systemic effects, dose-response relationships, and underlying mechanisms of o,p'-DDE toxicity.
Toxicological Profile of O,P'-DDE
In vivo studies have primarily focused on the endocrine-disrupting and developmental toxicity of o,p'-DDE. It has been shown to possess estrogenic activity, capable of binding to estrogen receptors and inducing estrogen-dependent responses.[3][4] Additionally, studies suggest potential reproductive and neurotoxic effects, although much of the research has been conducted on the more abundant p,p'-DDE isomer.
Quantitative Toxicological Data
The following tables summarize key quantitative data from in vivo animal studies on o,p'-DDE.
Table 1: Acute Toxicity of this compound in Rodents
| Species | Strain | Route of Administration | LD50 | Reference |
| Mouse | Oral | 810-880 mg/kg | [5] |
Table 2: Developmental Toxicity of this compound in Fish
| Species | Exposure Method | Doses | Key Findings | Reference |
| Japanese Medaka (Oryzias latipes) | In ovo nanoinjection | 0.0005 - 0.5 ng/egg | Dose- and time-dependent mortality; 59-day LD50 of 346 ng/egg; Increased follicular degeneration and reduced testis size. |
Table 3: Endocrine Disrupting Effects of this compound
| System/Assay | Species | Endpoint | IC50 / Effective Concentration | Reference |
| Estrogen Receptor Binding | Rainbow Trout | Inhibition of estrogen binding | IC50: 3.2 µM | |
| Steroidogenesis | Porcine Granulosa and Theca Cells (in vitro) | Estradiol secretion | Concentration-dependent increase |
Experimental Protocols
Protocol 1: Early Life-Stage Toxicity Assessment in Japanese Medaka (Oryzias latipes)
This protocol is adapted from studies assessing the developmental toxicity of o,p'-DDE using in ovo nanoinjection in medaka embryos.
Objective: To evaluate the effects of o,p'-DDE on embryonic survival, hatching success, and early developmental endpoints.
Materials:
-
Fertilized Japanese Medaka (Oryzias latipes) eggs (early gastrula stage)
-
o,p'-DDE (high purity)
-
Triolein (or other suitable vehicle)
-
Nanoinjector system with microneedles
-
Petri dishes
-
Incubator with controlled temperature (e.g., 25°C) and light cycle
-
Stereomicroscope
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of o,p'-DDE in triolein. Perform serial dilutions to obtain the desired final concentrations (e.g., 0.0005, 0.005, 0.05, and 0.5 ng/0.5 nL). A vehicle control group receiving only triolein (0.5 nL) must be included.
-
Egg Injection:
-
Place a single fertilized medaka egg on a holding slide.
-
Under a stereomicroscope, carefully inject 0.5 nL of the respective dosing solution or vehicle control into the yolk sac of the early gastrula stage embryo.
-
-
Incubation and Monitoring:
-
Transfer the injected eggs to individual wells of a multi-well plate or petri dishes containing clean embryo-rearing medium.
-
Incubate the eggs at a constant temperature (e.g., 25°C) with a defined light/dark cycle.
-
Monitor the embryos daily for mortality, developmental abnormalities (e.g., cardiovascular lesions, spinal deformities), and hatching success. Record all observations.
-
-
Post-Hatch Larval Rearing and Observation:
-
After hatching, transfer the larvae to larger containers with fresh rearing medium.
-
Feed the larvae appropriately (e.g., with rotifers or artemia nauplii).
-
Continue to monitor for survival, growth, and any morphological or behavioral abnormalities on a weekly basis for a defined period (e.g., up to 59 days post-fertilization).
-
-
Data Analysis:
-
Calculate the percentage of survival at different time points for each dose group.
-
Determine the LD50 value using appropriate statistical methods (e.g., probit analysis).
-
Statistically compare the incidence of developmental abnormalities between the control and treated groups.
-
Protocol 2: Reproductive Toxicity Screening in Rodents
This is a generalized protocol based on the OECD Test Guideline 421 for Reproduction/Developmental Toxicity Screening. It can be adapted to assess the effects of o,p'-DDE on male and female reproductive performance.
Objective: To provide initial information on the potential effects of o,p'-DDE on fertility, pregnancy, and early offspring development in rodents (e.g., rats).
Materials:
-
Young, sexually mature male and female rats (e.g., Sprague-Dawley or Wistar)
-
o,p'-DDE (high purity)
-
Vehicle (e.g., corn oil)
-
Gavage needles
-
Standard laboratory animal caging and husbandry supplies
Procedure:
-
Animal Selection and Acclimation: Use healthy, young adult rats. Acclimatize the animals to the laboratory conditions for at least one week before the start of the study.
-
Dose Selection and Administration:
-
Select at least three dose levels of o,p'-DDE and a concurrent vehicle control group. Dose selection should be based on available acute toxicity data, aiming to establish a dose-response relationship.
-
Administer o,p'-DDE or vehicle daily by oral gavage.
-
-
Treatment and Mating:
-
Treat males for a minimum of two weeks prior to mating and continue throughout the mating period.
-
Treat females for two weeks prior to mating, during mating, throughout gestation, and until the end of lactation (e.g., postnatal day 13).
-
After the pre-mating treatment period, cohabitate one male and one female for mating. Evidence of mating (e.g., vaginal plug, sperm in vaginal smear) should be monitored daily.
-
-
Gestation and Lactation Observations:
-
Monitor pregnant females for clinical signs of toxicity, body weight changes, and gestation length.
-
At parturition, record the number of live and dead pups, and pup weights.
-
During lactation, monitor maternal behavior and pup viability, growth, and any clinical signs of toxicity.
-
-
Terminal Sacrifice and Examination:
-
At the end of the study, euthanize the adult animals and offspring.
-
Conduct a gross necropsy on all adult animals.
-
Examine reproductive organs (testes, epididymides, ovaries, uterus) for any abnormalities and weigh them.
-
Collect tissues for histopathological examination as needed.
-
-
Data Analysis:
-
Analyze data on fertility indices (e.g., mating index, fertility index), pregnancy outcomes (e.g., number of implantations, litter size), and offspring viability and growth.
-
Use appropriate statistical methods to compare the treated groups with the control group.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed estrogenic signaling pathway of this compound.
Experimental Workflow Diagram
Caption: General workflow for in vivo toxicological assessment.
References
- 1. p,p'-Dichlordiphenyldichloroethylene (p,p'-DDE) can elicit antiandrogenic and estrogenic modes of action in the amphibian Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantification of o,p'-DDE in Human Serum and Adipose Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of o,p'-dichlorodiphenyldichloroethylene (o,p'-DDE) in human serum and adipose tissue. This compound is a metabolite of the organochlorine pesticide DDT and a compound of interest in environmental health and toxicology research due to its potential endocrine-disrupting properties. The following sections detail the methodologies for accurate and precise quantification, present relevant quantitative data, and illustrate the experimental workflows.
Introduction
Dichlorodiphenyltrichloroethane (DDT) is a synthetic pesticide that was widely used globally. Although its use has been restricted in many countries, its persistence and that of its metabolites, such as dichlorodiphenyldichloroethylene (DDE), continue to be a public health concern. The isomers of DDE, including the less abundant this compound, are lipophilic and tend to bioaccumulate in fatty tissues. Monitoring the levels of these compounds in human matrices like serum and adipose tissue is crucial for assessing exposure and understanding their potential health effects.
Gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD) are the most common and reliable techniques for the determination of this compound in biological samples. These methods offer high sensitivity and selectivity, which are essential for detecting the trace levels of this compound typically found in the general population. Proper sample preparation, including extraction and cleanup, is critical to remove interfering substances and ensure accurate quantification.
Data Presentation
The following tables summarize quantitative data for the analysis of DDE isomers in human serum and adipose tissue from various studies. Note that p,p'-DDE is generally found at much higher concentrations than this compound.
Table 1: Quantitative Data for this compound in Human Serum
| Parameter | Reported Value(s) | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.015 - 0.468 ng/mL | GC-MS/MS | |
| Limit of Quantification (LOQ) | ~0.5 µg/L (for a mix of OCPs) | GC-MS/MS | |
| LOQ | 0.045 - 1.419 ng/mL | GC-MS/MS | |
| Recovery | 93% - 105% (for a mix of OCPs) | GC-MS/MS | |
| Concentration Range | Often below detection limits | GC-ECD, GC-MS |
Table 2: Quantitative Data for DDE Isomers in Human Adipose Tissue
| Isomer | Parameter | Reported Value(s) | Analytical Method | Reference |
| This compound | Occurrence | 54% of samples | GC-ECD | |
| p,p'-DDE | Concentration Range | 0.99–3.13 μg/g | LC-GC | |
| p,p'-DDE | Adipose:Serum Ratio (lipid basis) | ~1.1 | GC-liquid chromatography |
Experimental Protocols
The following are detailed protocols for the quantification of this compound in human serum and adipose tissue. These protocols are synthesized from established methods and are intended to serve as a guide. Researchers should validate the methods in their own laboratories.
Quantification of this compound in Human Serum
This protocol outlines a liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup for the analysis of this compound in human serum by GC-MS.
Materials:
-
Human serum
-
Internal standard (e.g., PCB 209)
-
Formic acid
-
n-Hexane (pesticide residue grade)
-
Dichloromethane (pesticide residue grade)
-
Sodium sulfate (anhydrous)
-
Florisil SPE cartridges
-
Nitrogen gas evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Sample Preparation:
-
Allow frozen serum samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 2 mL of serum into a glass centrifuge tube.
-
Spike the sample with an appropriate amount of internal standard solution.
-
-
Extraction:
-
Add 2 mL of formic acid to the serum and vortex for 30 seconds to denature proteins.
-
Add 5 mL of n-hexane, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (n-hexane) to a clean tube.
-
Repeat the extraction with another 5 mL of n-hexane.
-
Combine the organic extracts.
-
-
Cleanup:
-
Condition a Florisil SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.
-
Load the combined hexane extract onto the conditioned SPE cartridge.
-
Elute the analytes with 10 mL of a 15% dichloromethane in n-hexane solution.
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of iso-octane for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: HP-5MS (30m x 0.25mm, 0.25µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp to 180°C at 25°C/min.
-
Ramp to 280°C at 5°C/min, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for this compound (e.g., m/z 246, 318, 316).
-
-
Quantification of this compound in Human Adipose Tissue
This protocol describes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method for the extraction and cleanup of this compound from adipose tissue.
Materials:
-
Human adipose tissue
-
Internal standard (e.g., PCB 209)
-
Acetonitrile (pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Nitrogen gas evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Protocol:
-
Sample Homogenization:
-
Weigh approximately 1 g of frozen adipose tissue.
-
Homogenize the tissue using a high-speed homogenizer or by grinding with anhydrous sodium sulfate.
-
-
Extraction:
-
Transfer the homogenized tissue to a 50 mL centrifuge tube.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Concentration and Reconstitution:
-
Transfer the cleaned extract to a new tube.
-
Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of iso-octane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Follow the same GC-MS parameters as described in the serum analysis protocol (Section 3.1.5).
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical relationship of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Relationship of DDT and its major metabolites.
Application Notes and Protocols for Assessing the Estrogenic Potential of o,p'-DDE
For Researchers, Scientists, and Drug Development Professionals
Introduction
o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is a metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its persistence in the environment and potential to mimic the effects of endogenous estrogens, this compound is considered an endocrine-disrupting chemical (EDC). Assessing the estrogenic potential of compounds like this compound is crucial for understanding their toxicological profile and potential impact on human and environmental health.
These application notes provide a comprehensive overview of the established protocols for evaluating the estrogenic activity of this compound. The methodologies detailed herein cover a tiered approach, from initial in vitro screening assays to in vivo confirmation, allowing researchers to thoroughly characterize the estrogenic potential of this compound.
Data Presentation: Quantitative Assessment of this compound Estrogenic Potential
The following tables summarize the available quantitative data on the estrogenic activity of this compound. It is important to note that precise and consistent quantitative values for this compound are not always available in the literature, and some data points may refer to the closely related compound, o,p'-DDT.
Table 1: In Vitro Estrogenic Activity of this compound
| Assay Type | Test System | Endpoint | This compound Value | 17β-Estradiol (E2) Value | Reference |
| Estrogen Receptor (ER) Binding Assay | Rainbow Trout ER | IC50 | 3.2 µM | Not Reported | [1] |
| Reporter Gene Assay | Human cell lines | Activity | Active | Not Applicable | [2] |
| Cell Proliferation (E-screen) | MCF-7 human breast cancer cells | Proliferation | Induces proliferation | Not Applicable |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 indicates a higher binding affinity.
Table 2: In Vivo Estrogenic Activity of this compound
| Assay Type | Species | Endpoint | This compound Effective Dose | Reference |
| Uterotrophic Assay | Rat/Mouse | Increased uterine weight | Data not consistently reported, but o,p'-DDT (a related compound) is a known weak estrogen agonist in this assay. | [3] |
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
The canonical pathway for estrogenic action involves the binding of a ligand to the estrogen receptor (ER), which then translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and initiates the transcription of target genes.
Caption: Estrogen receptor signaling pathway activated by estrogens like this compound.
Experimental Protocols
Estrogen Receptor (ER) Competitive Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.
Workflow:
Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.
Protocol:
-
Preparation of ER Source:
-
Prepare a cytosol fraction containing estrogen receptors, typically from the uteri of ovariectomized rats.
-
Homogenize the uterine tissue in a suitable buffer (e.g., Tris-EDTA buffer) and centrifuge to obtain the cytosol supernatant.
-
Determine the protein concentration of the cytosol.
-
-
Competitive Binding Incubation:
-
In a series of tubes, add a fixed amount of the ER-containing cytosol.
-
Add a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2).
-
Add increasing concentrations of unlabeled this compound (the competitor). Include a control with no competitor (total binding) and a control with a large excess of unlabeled E2 (non-specific binding).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite (HAP) or dextran-coated charcoal to each tube to adsorb the free, unbound radioligand.
-
Incubate briefly and then centrifuge to pellet the adsorbent.
-
-
Quantification of Radioactivity:
-
Carefully transfer the supernatant (containing the ER-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled E2 from the receptor.
-
Estrogen-Responsive Reporter Gene Assay
This in vitro assay measures the ability of a test compound to activate the transcription of a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of an estrogen-responsive element (ERE).
Workflow:
Caption: Workflow for the Estrogen-Responsive Reporter Gene Assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa, HEK293, or MCF-7) that is either ER-negative or has low endogenous ER expression.
-
Co-transfect the cells with two plasmids: one expressing the human estrogen receptor (hERα) and another containing a reporter gene construct with an ERE promoter.
-
Allow the cells to recover and express the transfected genes for 24-48 hours.
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol).
-
Incubate the cells for 18-24 hours.
-
-
Cell Lysis and Reporter Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add a lysis buffer to break open the cells and release the cellular components, including the reporter enzyme.
-
Transfer the cell lysate to a new plate.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the reporter activity using a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the reporter activity to the protein concentration in each well to account for variations in cell number.
-
Plot the normalized reporter activity against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that induces a half-maximal response.
-
MCF-7 Cell Proliferation (E-screen) Assay
This in vitro assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Workflow:
Caption: Workflow for the MCF-7 Cell Proliferation (E-screen) Assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in a standard growth medium.
-
Prior to the assay, switch the cells to a medium without phenol red and supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Seed the cells at a low density in a multi-well plate.
-
-
Compound Treatment:
-
Allow the cells to attach for 24 hours.
-
Replace the medium with fresh estrogen-free medium containing a range of concentrations of this compound. Include a vehicle control and a positive control (17β-estradiol).
-
Incubate the cells for 6-7 days.
-
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, quantify the number of viable cells using a suitable method, such as:
-
MTT Assay: Add MTT solution to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.
-
Direct Cell Counting: Trypsinize the cells and count them using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the proliferative effect (PE) as the ratio of the cell number in the treated group to the cell number in the vehicle control group.
-
Determine the Relative Proliferative Potency (RPP) by comparing the EC50 of this compound to the EC50 of 17β-estradiol.
-
Uterotrophic Bioassay
This in vivo assay is considered the "gold standard" for assessing estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test compound. The protocol is based on the OECD Test Guideline 440.[3][4]
Workflow:
Caption: Workflow for the Uterotrophic Bioassay.
Protocol:
-
Animal Model:
-
Use either immature female rats (e.g., 21-25 days old) or adult ovariectomized rats or mice. Ovariectomy should be performed at least 7 days before the start of dosing to allow for uterine regression.
-
-
Dosing:
-
Administer this compound daily for three consecutive days. The route of administration can be oral gavage or subcutaneous injection.
-
Include a vehicle control group and a positive control group treated with a known estrogen (e.g., ethinyl estradiol).
-
Use at least two dose levels of this compound.
-
-
Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue.
-
Record the wet weight of the uterus.
-
Gently blot the uterus to remove luminal fluid and record the blotted uterine weight.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the uterine weights for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the this compound-treated groups to the vehicle control group.
-
A statistically significant increase in uterine weight indicates a positive estrogenic response.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the estrogenic potential of this compound. A tiered approach, beginning with in vitro assays for screening and mechanistic insights, followed by in vivo confirmation with the uterotrophic bioassay, is recommended for a comprehensive evaluation. The provided data and workflows will aid researchers in designing and executing studies to better understand the endocrine-disrupting properties of this and other environmental compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Reporter cell lines to study the estrogenic effects of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
application of chiral chromatography for DDE isomer separation
Abstract
This application note details a robust method for the enantioselective separation of DDE (Dichlorodiphenyldichloroethylene) isomers using chiral High-Performance Liquid Chromatography (HPLC). DDE, a persistent metabolite of the insecticide DDT, is a significant environmental contaminant with chiral properties, making the analysis of its individual enantiomers crucial for accurate toxicological and environmental fate studies. This document provides a comprehensive protocol for the separation of DDE isomers, including sample preparation, chromatographic conditions, and data analysis. The methodologies presented are particularly relevant for researchers in environmental science, toxicology, and drug development.
Introduction
Dichlorodiphenyldichloroethylene (DDE) is a major and persistent metabolite of dichlorodiphenyltrichloroethane (DDT), a well-known organochlorine pesticide. Due to its widespread use in the mid-20th century, DDT and its metabolites, including DDE, are ubiquitous environmental pollutants found in soil, water, and biological tissues. The technical mixture of DDT contains several isomers, with p,p'-DDT being the most abundant, and its primary metabolite is p,p'-DDE. Another significant isomer, o,p'-DDT, metabolizes to o,p'-DDE. The this compound isomer possesses a chiral center, existing as two enantiomers. The enantioselective bioaccumulation and toxicity of chiral pesticides and their metabolites are of growing concern, as different enantiomers can exhibit distinct biological activities and degradation rates. Therefore, the ability to separate and quantify individual DDE enantiomers is essential for a thorough risk assessment and understanding of their environmental behavior. Chiral HPLC is a powerful technique for achieving such separations.[1][2] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including organochlorine pesticides.[3][4]
Experimental Protocols
This section provides a detailed protocol for the chiral separation of DDE isomers. The methodology is based on established principles for the separation of DDT and its related metabolites.[4]
Sample Preparation
For environmental samples such as soil, sediment, or biological tissues, a thorough extraction and cleanup procedure is required to isolate the DDE isomers from the matrix.
a. Extraction:
-
Weigh 10 g of the homogenized sample into a glass centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
Vortex the mixture for 2 minutes.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process (steps 2-6) two more times.
-
Combine the supernatants and concentrate to approximately 1 mL using a gentle stream of nitrogen.
b. Cleanup (using Florisil column chromatography):
-
Prepare a Florisil column by packing 10 g of activated Florisil in a glass column.
-
Pre-elute the column with 50 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the DDE fraction with 200 mL of a 6% (v/v) solution of diethyl ether in hexane.
-
Collect the eluate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for HPLC analysis.
HPLC Instrumentation and Conditions
The following HPLC setup and conditions are recommended for the chiral separation of DDE isomers.
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, and a diode array detector (DAD) or UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (IPA). A starting composition of 98:2 (v/v) n-Hexane:IPA is recommended. The composition can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare individual and mixed standards of this compound and p,p'-DDE in the mobile phase at a concentration of 10 µg/mL.
Data Presentation
The following table summarizes the expected chromatographic parameters for the chiral separation of DDE isomers based on data from the closely related compounds o,p'-DDT and o,p'-DDD on similar chiral stationary phases. This data is intended to serve as a guide for method development and optimization.
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (tR1, min) | Retention Time (tR2, min) | Separation Factor (α) | Resolution (Rs) |
| This compound (hypothetical) | Chiralpak AD-H | n-Hexane:IPA (98:2) | ~ 8.5 | ~ 9.8 | > 1.2 | > 1.5 |
| p,p'-DDE (achiral) | Chiralpak AD-H | n-Hexane:IPA (98:2) | ~ 11.2 | - | - | - |
| o,p'-DDT (reported) | Chiralpak AD-R | ACN:H₂O (50:50) | - | - | 1.24 | 0.80 |
| o,p'-DDT (reported) | Chiralcel OD-R | ACN:H₂O (50:50) | - | - | 2.52 | 2.47 |
Note: The retention times for this compound are hypothetical and based on typical elution patterns. The separation factor (α) is calculated as k₂/k₁, where k is the retention factor of the second and first eluting enantiomers, respectively. The resolution (Rs) is calculated using the formula Rs = 2(tR₂ - tR₁)/(w₁ + w₂), where tR is the retention time and w is the peak width at the base.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Chiral DDE Isomer Analysis.
Logical Relationship of Chiral Separation
Caption: Principle of Chiral Separation of DDE Enantiomers.
Conclusion
The method described in this application note provides a reliable and robust approach for the chiral separation of DDE isomers using HPLC with a polysaccharide-based chiral stationary phase. The detailed protocol for sample preparation and HPLC analysis will enable researchers to accurately quantify DDE enantiomers in various matrices. This is critical for advancing our understanding of the environmental fate and toxicological effects of these persistent organic pollutants. The provided workflow and logical diagrams offer a clear visual guide to the experimental process and the underlying principles of chiral separation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of chiral ratio of o,p-DDT and o,p-DDD pesticides on polysaccharides chiral stationary phases by HPLC under reversed-phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of o,p'-DDE: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – New application notes and detailed protocols have been compiled to assist researchers, scientists, and drug development professionals in studying the molecular mechanisms of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE), a persistent metabolite of the insecticide DDT. These resources provide comprehensive methodologies for key experiments and summarize quantitative data to facilitate a deeper understanding of the toxicological effects of this endocrine-disrupting chemical.
This compound has been the subject of extensive research due to its potential adverse effects on human health, including its role as an endocrine disruptor and its impact on cellular processes like apoptosis and proliferation. The following notes and protocols are designed to provide a standardized framework for investigating the molecular pathways affected by this compound.
Data Presentation: Quantitative Effects of DDE Isomers
To provide a clear comparative overview, the following tables summarize the quantitative data on the effects of this compound and its more widely studied isomer, p,p'-DDE, on various cell lines and molecular targets.
| Compound | Cell Line | Assay | Endpoint | Concentration/Value | Reference |
| This compound | H295R (Adrenocortical Carcinoma) | Cell Viability (MTT) | IC50 | 115.9 µM (24h), 73.20 µM (48h) | [1] |
| This compound | H295R | Cell Viability (MTT) | Effect | Reduced viability at 100, 300, 1000 µM (48h) | [1] |
| This compound | H295R | Apoptosis | Caspase 3/7 Activity | Decreased at 50, 75, 100 µM | [1] |
| This compound | H295R | Necrosis | 7-AAD Staining | Increased at 75, 100 µM | [1] |
| This compound | Rainbow Trout | Estrogen Receptor Binding | IC50 | 3.2 µM | [2] |
| p,p'-DDE | PC12 (Pheochromocytoma) | Apoptosis | ≥2 × 10⁻⁵ mol/L | ||
| p,p'-DDE | Human Peripheral Blood Mononuclear Cells | Apoptosis | 80 µg/ml | ||
| p,p'-DDE | Rat Sertoli Cells | Apoptosis | >30 µM | ||
| p,p'-DDE | Rat Testis (in vivo) | Apoptosis | >20 mg/kg body weight | ||
| p,p'-DDE | HepG2 (Hepatoma) | Androgen Receptor | Antagonist Activity | >10⁻⁶ M |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the mechanism of action of DDE isomers and a typical experimental workflow for studying these effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining via Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression and cleavage of key apoptosis-related proteins (e.g., caspases, PARP) after this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the relative changes in mRNA expression of target genes (e.g., Bax, Bcl-2, FasL) in response to this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol 5: Androgen Receptor (AR) and Estrogen Receptor (ER) Transactivation Assay
Objective: To determine the agonistic or antagonistic activity of this compound on AR and ER signaling.
Materials:
-
A suitable cell line (e.g., HepG2, T47D)
-
Expression vectors for the receptor (e.g., hAR, hERα)
-
A reporter plasmid containing hormone response elements upstream of a luciferase gene
-
A transfection reagent
-
Agonist (e.g., DHT for AR, E2 for ER)
-
Antagonist (e.g., hydroxyflutamide for AR, tamoxifen for ER)
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed cells in a 24- or 48-well plate.
-
Transfection: Co-transfect the cells with the receptor expression vector and the reporter plasmid using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
Treatment: After 24 hours, replace the medium with a medium containing this compound at various concentrations, alone (for agonist activity) or in combination with a fixed concentration of the respective agonist (for antagonist activity). Include appropriate controls (vehicle, agonist alone, antagonist alone).
-
Incubation: Incubate for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse with the luciferase assay lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer. If co-transfected, also measure β-galactosidase activity.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity or total protein concentration. Express the results as a percentage of the maximal response induced by the agonist.
These detailed protocols and data summaries provide a robust foundation for researchers investigating the molecular toxicology of this compound, contributing to a better understanding of its impact on biological systems and aiding in risk assessment and the development of potential therapeutic strategies.
References
Application Notes and Protocols for Developing Biomarkers of o,p'-DDE Exposure and Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
o,p'-DDE (2,4'-dichlorodiphenyldichloroethylene) is a persistent metabolite of the organochlorine pesticide DDT. Due to its widespread historical use and environmental persistence, human exposure to this compound remains a public health concern. This compound is a known endocrine-disrupting chemical (EDC) that can interfere with normal hormonal functions, potentially leading to adverse health effects.[1] This document provides detailed application notes and protocols for the identification and quantification of biomarkers of this compound exposure and its biological effects. The protocols herein are intended to provide researchers, scientists, and drug development professionals with the necessary tools to assess this compound exposure and understand its toxicological implications.
Biomarkers of this compound Exposure
The most direct biomarker of this compound exposure is the measurement of its concentration in biological matrices. Due to its lipophilic nature, this compound accumulates in lipid-rich tissues and can be detected in serum, plasma, and adipose tissue.[2][3]
Quantification of this compound in Human Serum by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This protocol outlines a method for the sensitive and selective quantification of this compound in human serum.[4]
Experimental Protocol
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
To 1 mL of serum, add an internal standard (e.g., 13C-labeled this compound).
-
Perform a liquid-liquid extraction with a mixture of petroleum ether and diethyl ether.
-
The organic extract is then subjected to a clean-up step using solid-phase extraction (SPE) with a silica-based sorbent to remove interfering substances.
-
Elute the analyte from the SPE cartridge with an appropriate solvent mixture (e.g., hexane:dichloromethane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC-MS/MS analysis.
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Optimize for the separation of this compound from other potential contaminants. A typical program starts at a low temperature, ramps up to a higher temperature to elute the analytes, and includes a final hold.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity. Monitor at least two specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection (LOD) | Analyte and matrix dependent | |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | |
| Recovery | Typically >80% | |
| Precision (RSD) | <15% |
Experimental Workflow
Biomarkers of this compound Effect
This compound exposure can lead to a range of biological effects, primarily through its endocrine-disrupting activities. Key biomarkers of effect include alterations in hormone levels, gene expression, and metabolic profiles.
Hormonal Biomarkers
This compound has been shown to act as an anti-androgen and can also interact with estrogen signaling pathways. Consequently, changes in the levels of reproductive hormones can serve as biomarkers of this compound's biological effects.
Experimental Protocols: Enzyme-Linked Immunosorbent Assay (ELISA)
The following are generalized protocols for the quantification of testosterone, inhibin B, and prolactin in human serum using commercially available ELISA kits. It is crucial to follow the specific instructions provided with each kit.
-
Testosterone ELISA:
-
Prepare standards and samples as per the kit instructions. Serum samples may require dilution.
-
Add standards, controls, and samples to the appropriate wells of the microplate coated with an anti-testosterone antibody.
-
Add the enzyme-conjugated testosterone and incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the testosterone concentration.
-
Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).
-
Calculate the testosterone concentration in the samples based on the standard curve.
-
-
Inhibin B ELISA:
-
Prepare standards and samples according to the kit protocol.
-
Add standards, controls, and samples to the wells of the microplate.
-
Add assay buffer and incubate.
-
Add biotin-conjugated anti-inhibin B antibody and incubate.
-
Wash the plate, then add streptavidin-enzyme conjugate and incubate.
-
Wash the plate again and add the substrate solution for color development.
-
Stop the reaction and measure the absorbance.
-
Determine the inhibin B concentration from the standard curve.
-
-
Prolactin ELISA:
-
Prepare standards and samples as directed.
-
Add standards, controls, and samples to the designated wells.
-
Add enzyme-conjugated anti-prolactin antibody and incubate to form a sandwich complex.
-
Wash the plate to remove unbound components.
-
Add the substrate solution and incubate.
-
Stop the reaction and measure the absorbance. The color intensity is directly proportional to the prolactin concentration.
-
Calculate the prolactin concentration using the standard curve.
-
Data Presentation
| Biomarker | Expected Change with this compound | Reference |
| Testosterone | Decrease | |
| Inhibin B | Increase | |
| Prolactin | Decrease |
Logical Relationship of Hormonal Disruption
Transcriptomic Biomarkers
Exposure to this compound can alter the expression of specific genes. Identifying and quantifying these changes in messenger RNA (mRNA) levels can provide sensitive biomarkers of effect.
Key Target Genes:
Studies have identified several genes that are deregulated following this compound exposure, including:
-
Genes related to steroidogenesis and hormone action: ESR1 (Estrogen Receptor 1), AR (Androgen Receptor).
-
Genes involved in thyroid hormone signaling: Thyroid hormone receptor beta (TRβ).
-
Genes associated with cell cycle regulation: CCND1 (Cyclin D1).
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction:
-
Isolate total RNA from a relevant biological sample (e.g., peripheral blood mononuclear cells, tissue biopsy) using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) and/or random primers).
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the PCR amplification in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method.
-
Data Presentation
| Gene | Function | Expected Change with this compound | Reference |
| ESR1 | Estrogen signaling | Variable | |
| AR | Androgen signaling | Downregulation | |
| TRβ | Thyroid hormone signaling | Downregulation (in specific tissues) | |
| CCND1 | Cell cycle progression | Upregulation |
Experimental Workflow for qRT-PCR
Metabolomic Biomarkers
Metabolomics, the comprehensive analysis of small molecule metabolites, can reveal systemic effects of this compound exposure.
Potential Metabolomic Biomarkers:
Studies have indicated that this compound exposure can lead to perturbations in:
-
Carbohydrate metabolism.
-
Primary bile acid metabolism.
-
Amino acid metabolism (e.g., leucine, isoleucine, valine).
-
Lipid metabolism (e.g., diacylglycerols, sphingolipids, lipoprotein profiles).
Experimental Protocol: Untargeted Metabolomics using LC-MS
-
Sample Preparation:
-
Extract metabolites from serum or plasma using a solvent precipitation method (e.g., with methanol or acetonitrile) to remove proteins.
-
Centrifuge the samples and collect the supernatant.
-
Dry the supernatant and reconstitute in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC): Separate the metabolites using a reversed-phase or HILIC column with a gradient elution.
-
Mass Spectrometry (MS): Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to achieve broad coverage of the metabolome.
-
-
Data Analysis:
-
Process the raw data using specialized software for peak picking, alignment, and normalization.
-
Perform statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between exposed and control groups.
-
Identify the significant metabolites by comparing their mass-to-charge ratio (m/z) and retention times to metabolite databases.
-
Signaling Pathway Perturbation by this compound
Conclusion
The development and application of robust biomarkers are essential for assessing human exposure to this compound and understanding its potential health risks. This document provides a framework of detailed protocols for measuring biomarkers of both exposure and effect. The integration of data from direct toxicant measurement, hormonal assays, transcriptomics, and metabolomics will provide a comprehensive picture of the biological impact of this compound, aiding in risk assessment and the development of potential therapeutic or preventative strategies. Researchers are encouraged to adapt and validate these protocols for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Agrochemicals with Estrogenic Endocrine Disrupting Properties: Lessons Learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomic Assessment of Pesticide Exposure in Central Valley, California - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of o,p'-DDE
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the cleanup of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) from various sample matrices using solid-phase extraction (SPE). The methodologies outlined are based on established practices for organochlorine pesticide residue analysis.
Introduction
This compound is an isomer of the more prevalent p,p'-DDE, both of which are breakdown products of the insecticide DDT. Due to their persistence in the environment and potential for bioaccumulation, robust analytical methods are essential for their accurate quantification in complex matrices such as food, water, and biological tissues.[1][2] Solid-phase extraction is a widely adopted cleanup technique that effectively removes interfering substances from sample extracts prior to chromatographic analysis, thereby improving data quality and protecting analytical instrumentation.[1][3] This is crucial for sensitive detection methods like gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).
The primary principle of SPE cleanup for non-polar compounds like this compound involves either normal-phase or reversed-phase chromatography. In normal-phase SPE, a polar stationary phase (e.g., Florisil) is used to retain polar interferences while the non-polar analyte is eluted. Conversely, reversed-phase SPE employs a non-polar stationary phase (e.g., C18) to retain the non-polar analyte while polar impurities are washed away.
Data Presentation: Performance of SPE Sorbents
The selection of the SPE sorbent and elution solvents is critical for achieving high recovery and efficient cleanup. Below is a summary of reported recovery data for DDE isomers using different SPE methods. While specific data for this compound is limited in the provided search results, the data for the closely related and co-analyzed 4,4'-DDE is a strong indicator of expected performance.
| Analyte | SPE Sorbent | Sample Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Elution Solvent(s) | Reference |
| 4,4'-DDE | C18 | Water | 100.3 | 3.2 | 1:1 Acetone:n-Hexane, followed by 1:9 Acetone:n-Hexane | |
| 4,4'-DDE | C18 | Water | 100 | 3 | Not Specified | |
| 4,4'-DDE | Not Specified | Not Specified | 95 | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for normal-phase (Florisil) and reversed-phase (C18) SPE cleanup of sample extracts containing this compound.
Protocol 1: Normal-Phase SPE Cleanup using Florisil Cartridges
Florisil, a magnesium silicate sorbent, is highly effective for the cleanup of organochlorine pesticides from various sample extracts. It efficiently removes polar interferences, resulting in cleaner extracts and improved chromatographic analysis.
Materials:
-
Florisil SPE Cartridges (e.g., 1 g, 6 mL)
-
Sample extract in a non-polar solvent (e.g., hexane)
-
Hexane (pesticide residue grade)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
SPE vacuum manifold
-
Collection vials
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the Florisil SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 10 mL of hexane. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load 1-2 mL of the sample extract (in hexane) onto the cartridge.
-
Allow the sample to percolate through the sorbent by gravity or with a gentle vacuum.
-
-
Washing (Removal of Interferences):
-
Wash the cartridge with 6 mL of hexane to elute non-polar interferences. Collect this fraction for waste.
-
-
Elution of this compound:
-
Place a clean collection vial under the cartridge.
-
Elute the this compound and other organochlorine pesticides with a solution of 6% diethyl ether in hexane. The exact volume should be optimized, but typically ranges from 5-10 mL. A second elution with 15% diethyl ether in hexane can be performed to ensure recovery of more polar pesticides if they are of interest. For this compound, the first fraction is generally sufficient.
-
-
Post-Elution Processing:
-
The collected eluate can be concentrated under a gentle stream of nitrogen to the desired final volume for analysis by GC.
-
Protocol 2: Reversed-Phase SPE Cleanup using C18 Cartridges
Reversed-phase SPE with a C18 sorbent is a common technique for extracting non-polar analytes like this compound from aqueous samples or polar extracts.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Aqueous sample or sample extract redissolved in a polar solvent
-
Methanol (pesticide residue grade)
-
Deionized water
-
Acetone (pesticide residue grade)
-
n-Hexane (pesticide residue grade)
-
SPE vacuum manifold
-
Collection vials
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 10 mL of methanol through the sorbent.
-
Equilibrate the cartridge by passing 10 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the aqueous sample or the extract in a polar solvent onto the cartridge at a slow, controlled flow rate (e.g., 5-10 mL/min).
-
-
Washing (Removal of Polar Interferences):
-
Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-20 minutes to remove excess water.
-
-
Elution of this compound:
-
Place a clean collection vial under the cartridge.
-
Elute the this compound with a non-polar solvent or a mixture of solvents. A common elution solvent is a mixture of acetone and n-hexane (e.g., 1:1 v/v), followed by a second elution with a less polar mixture (e.g., 1:9 v/v acetone:n-hexane). Typically, two aliquots of 5-10 mL are sufficient.
-
-
Post-Elution Processing:
-
The collected eluate is often passed through anhydrous sodium sulfate to remove any residual water.
-
The eluate is then concentrated under a gentle stream of nitrogen to the final volume required for GC analysis.
-
Experimental Workflow Diagrams
The following diagrams illustrate the logical steps in the SPE cleanup protocols.
References
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of O,P'-DDE
For Researchers, Scientists, and Drug Development Professionals
Introduction
O,P'-Dichlorodiphenyldichloroethylene (O,P'-DDE) is a significant metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1] As a persistent organic pollutant, this compound bioaccumulates in the environment and in living organisms, posing potential health risks.[2] Notably, this compound is recognized as an endocrine-disrupting chemical (EDC), exhibiting both anti-androgenic and estrogenic activities by interacting with hormone receptors.[1][3][4] This interference with hormonal signaling pathways can lead to adverse effects on reproductive health and development.
The accurate and sensitive identification of this compound in various matrices, including environmental samples, food products, and biological tissues, is crucial for assessing exposure and understanding its toxicological implications. High-resolution mass spectrometry (HRMS), coupled with gas chromatography (GC) or liquid chromatography (LC), has emerged as a powerful analytical tool for this purpose. The high mass accuracy and resolving power of HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, enable the confident identification of this compound, even in complex matrices, by providing precise mass measurements and characteristic isotopic patterns.
This application note provides detailed protocols for the identification of this compound using GC-HRMS and LC-HRMS, along with information on sample preparation, data interpretation, and a visualization of its endocrine-disrupting signaling pathway.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is fundamental for its analysis.
| Property | Value | Source |
| Chemical Formula | C₁₄H₈Cl₄ | |
| Molecular Weight | 318.025 g/mol | |
| Exact Mass | 317.935061 Da | |
| Monoisotopic Mass | 315.938011 Da | |
| CAS Number | 3424-82-6 |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for the effective extraction of this compound and removal of interfering matrix components. The following are generalized protocols that can be adapted based on the specific matrix.
1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food and Environmental Matrices
The QuEChERS method is widely used for the extraction of pesticide residues from a variety of sample types.
-
Extraction:
-
Homogenize 10-15 g of the sample.
-
Add 10-15 mL of acetonitrile.
-
Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) appropriate for the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 5 minutes.
-
The supernatant is ready for LC-HRMS or GC-HRMS analysis (solvent exchange may be necessary for GC).
-
2. Solid-Phase Extraction (SPE) for Water Samples
SPE is a common technique for the extraction and concentration of organic pollutants from aqueous samples.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Pass the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Concentrate the eluate and reconstitute in a solvent compatible with the analytical instrument.
3. Liquid-Liquid Extraction (LLE) for Biological Matrices (e.g., Serum)
LLE is a classic method for extracting analytes from liquid samples.
-
To a sample of serum, add a water-immiscible organic solvent (e.g., hexane, dichloromethane).
-
Vortex to ensure thorough mixing and extraction of this compound into the organic phase.
-
Centrifuge to separate the layers.
-
Collect the organic layer.
-
The extract may require further cleanup steps, such as passage through a silica gel column, before analysis.
GC-HRMS Protocol (Example)
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
-
Instrumentation: Gas chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp to 180 °C at 20 °C/min.
-
Ramp to 300 °C at 5 °C/min, hold for 5 min.
-
-
HRMS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: TOF or Orbitrap.
-
Acquisition Mode: Full scan.
-
Mass Range: m/z 50-500.
-
Resolution: >60,000 FWHM.
-
Data Acquisition: Centroid.
-
LC-HRMS Protocol (Example)
Liquid chromatography is an alternative for the analysis of this compound, particularly when dealing with complex matrices that may require less volatile derivatization.
-
Instrumentation: Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap).
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start at 30% B, hold for 1 min.
-
Increase to 95% B over 10 min.
-
Hold at 95% B for 2 min.
-
Return to 30% B and equilibrate for 3 min.
-
-
Injection Volume: 5 µL.
-
HRMS Parameters:
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive or negative mode.
-
Mass Analyzer: Orbitrap.
-
Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2).
-
Mass Range: m/z 100-600.
-
Resolution: >70,000 FWHM.
-
Collision Energy (for dd-MS2): Stepped normalized collision energy (e.g., 20, 40, 60).
-
Data Presentation and Interpretation
The identification of this compound using HRMS is based on several key parameters, which should be presented clearly for confident identification.
High-Resolution Mass Spectrometry Data
| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |
| Precursor Ion (M)⁺ | 315.938011 | [Enter Observed m/z] | [Calculate] |
| Isotopic Pattern | C₁₄H₈³⁵Cl₄ | [Confirm Isotope Profile] | - |
| C₁₄H₈³⁵Cl₃³⁷Cl | [Confirm Isotope Profile] | - |
Fragmentation Data
The fragmentation pattern of this compound provides structural information that confirms its identity. The major fragments observed in the electron ionization mass spectrum are listed below.
| Fragment Ion | m/z |
| [M-Cl]⁺ | 281 |
| [M-2Cl]⁺ | 246 |
| [M-C₂Cl₂]⁺ | 211 |
| [C₆H₄Cl]⁺ | 111 |
Note: The fragmentation pattern can vary depending on the ionization technique and collision energy.
Quantitative Data
While this application note focuses on identification, HRMS can also be used for quantification. The following table presents example quantitative data for this compound from a GC-MS/MS study, as HRMS-specific quantitative data is limited in the literature. These values can serve as a reference for expected concentrations in various matrices.
| Matrix | Concentration Range | Method | Reference |
| Human Serum | < LOQ - 12.83 ng/g ww | GC-MS/MS | |
| Trout | < LOQ - 12.83 ng/g ww | GC-MS/MS | |
| Daikenchuto (herbal medicine) | MRM transitions provided | GC-MS/MS | |
| Honey | 5 - 100 ng/g | GC-MS/MS |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the identification of this compound.
Endocrine Disruption Signaling Pathway
References
- 1. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) disrupts the estrogen-androgen balance regulating the growth of hormone-dependent breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) disrupts the estrogen-androgen balance regulating the growth of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Analytical Method Validation of o,p'-DDE in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the validation of analytical methods for the quantification of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) in complex matrices. This compound is a metabolite of the insecticide DDT and is a persistent organic pollutant (POP) frequently monitored in environmental and biological samples.[1][2] Its presence in matrices such as soil, sediment, food, and biological tissues is of significant concern due to its potential endocrine-disrupting effects.[1] Accurate and reliable quantification of this compound is therefore crucial for environmental monitoring, food safety assessment, and toxicological studies.
This application note details the key parameters for method validation, provides step-by-step experimental protocols for sample preparation and analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and presents a summary of expected performance data.
Analytical Method Validation Parameters
The validation of an analytical method ensures that it is suitable for its intended purpose. Key performance characteristics that must be evaluated include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: Method Performance Characteristics for this compound Analysis
The following table summarizes typical quantitative data for a validated GC-MS/MS method for the analysis of this compound in various complex matrices.
| Validation Parameter | Soil/Sediment | Fatty Food Matrix (e.g., Fish, Dairy) |
| Linearity Range | 0.5 - 100 µg/kg | 1 - 200 µg/kg |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 |
| Accuracy (Recovery %) | 85 - 110% | 80 - 115% |
| Precision (RSD %) | < 15% | < 20% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | 0.2 - 1.0 µg/kg |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/kg | 1.0 - 5.0 µg/kg |
| GC-MS/MS MRM Transitions | Precursor Ion: 318.0 m/z. Product Ions: 246.0 m/z (Quantifier), 176.0 m/z (Qualifier) | Precursor Ion: 318.0 m/z. Product Ions: 246.0 m/z (Quantifier), 176.0 m/z (Qualifier) |
Experimental Workflow
The overall experimental workflow for the analysis of this compound in complex matrices is depicted below.
Caption: Overall experimental workflow for this compound analysis.
Experimental Protocols
Detailed methodologies for the extraction and cleanup of this compound from soil/sediment and fatty food matrices are provided below.
Protocol 1: Analysis of this compound in Soil and Sediment using QuEChERS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1. Materials and Reagents
-
Homogenized soil/sediment sample
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent
-
This compound analytical standard
-
Internal standard (e.g., PCB 209)
2. Extraction Procedure
-
Weigh 10 g of the homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate amount of internal standard solution.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 x g for 2 minutes.
-
The supernatant is now ready for GC-MS/MS analysis.
Protocol 2: Analysis of this compound in Fatty Food Matrices (e.g., Fish Tissue)
This protocol is a modified QuEChERS method suitable for matrices with high-fat content.[3]
1. Materials and Reagents
-
Homogenized fatty food sample (e.g., fish tissue)
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium acetate (NaOAc)
-
Dispersive SPE (d-SPE) tubes containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbent
-
This compound analytical standard
-
Internal standard (e.g., PCB 209)
2. Extraction Procedure
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add an appropriate amount of internal standard solution.
-
Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.[3]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE Cleanup
-
Transfer 1 mL of the acetonitrile extract to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 x g for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
GC-MS/MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of this compound.
1. Gas Chromatography (GC) Conditions
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 5 °C/min to 200 °C, hold for 5 min
-
Ramp 3: 5 °C/min to 280 °C, hold for 5 min
-
2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Precursor Ion: 318.0 m/z
-
Product Ion 1 (Quantifier): 246.0 m/z
-
Product Ion 2 (Qualifier): 176.0 m/z
-
Signaling Pathway Diagram
The logical relationship of the key steps in the analytical method validation process is illustrated below.
References
Troubleshooting & Optimization
Technical Support Center: o,p'-DDE Quantification in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of o,p'-DDE in environmental samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
1. Why am I seeing poor recovery of this compound in my spiked samples?
-
Answer: Poor recovery of this compound can stem from several factors throughout the analytical workflow. Inefficient extraction is a primary suspect. The choice of extraction solvent and technique must be appropriate for the sample matrix. For instance, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be suitable for some matrices, while others might require more exhaustive techniques like Soxhlet or pressurized liquid extraction. Additionally, losses can occur during the evaporation and reconstitution steps. Careful optimization of these steps is crucial. Another significant factor is the cleanup process. If the cleanup cartridge (e.g., Florisil, silica gel) is not properly activated or if the elution solvent is incorrect, this compound may not be efficiently recovered. Finally, matrix effects can lead to signal suppression, which appears as low recovery.[1][2][3] To troubleshoot, systematically evaluate each step of your protocol with fortified samples and certified reference materials.
2. My this compound peak is showing significant interference or co-elution. What can I do?
-
Answer: Co-elution is a major challenge in this compound analysis, often due to the presence of other DDT isomers (like the much more abundant p,p'-DDE) and polychlorinated biphenyls (PCBs).[4][5] To address this, consider the following:
-
Chromatographic Optimization: Modify your gas chromatography (GC) temperature program to improve separation. Using a longer capillary column or a column with a different stationary phase can also enhance resolution.
-
Dual-Column GC: Employing a dual-column GC system with two columns of different polarity provides a robust confirmation of the analyte's identity and can resolve co-eluting peaks.
-
Selective Detection: If you are using an electron capture detector (ECD), switching to a mass spectrometer (MS) can provide greater selectivity. For highly complex matrices, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly effective at eliminating interferences.
-
Enhanced Cleanup: Implement more rigorous cleanup procedures. Gel permeation chromatography (GPC) is effective at removing high molecular weight interferences like lipids. Adsorption chromatography using materials like Florisil or silica can also separate this compound from interfering compounds.
-
3. I am observing significant matrix effects in my analysis. How can I mitigate them?
-
Answer: Matrix effects, where co-extracted compounds from the sample enhance or suppress the instrument's response to this compound, are a common problem leading to inaccurate quantification. Here are some strategies to minimize their impact:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the matrix-induced signal enhancement or suppression.
-
Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., ¹³C-o,p'-DDE). This is the most effective way to correct for matrix effects as the internal standard behaves similarly to the native analyte throughout the sample preparation and analysis process.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may compromise the method's detection limit.
-
Improved Cleanup: More effective cleanup procedures will remove more of the interfering matrix components, thereby reducing matrix effects.
-
4. What are the best practices for sample preparation and cleanup for this compound analysis in soil and sediment?
-
Answer: For soil and sediment samples, the goal is to efficiently extract this compound while removing a wide range of interfering substances. A typical workflow involves:
-
Extraction: Soxhlet extraction with a solvent like hexane or a mixture of hexane and acetone is a traditional and robust method. Pressurized liquid extraction (PLE) offers a faster alternative with lower solvent consumption.
-
Sulfur Removal: Sediments often contain elemental sulfur which can interfere with GC analysis. This can be removed by adding activated copper powder or using a sulfuric acid cleanup step.
-
Cleanup: Gel permeation chromatography (GPC) is highly effective for removing lipids and other high-molecular-weight compounds. This is often followed by adsorption chromatography on Florisil or silica gel to remove more polar interferences.
-
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound quantification.
Protocol 1: Extraction and Cleanup of this compound from Soil/Sediment Samples
-
Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample.
-
Extraction (Soxhlet):
-
Mix 10-20 g of the homogenized sample with anhydrous sodium sulfate to remove residual moisture.
-
Place the mixture in a Soxhlet extraction thimble.
-
Extract with 200 mL of a 1:1 mixture of hexane and acetone for 8-12 hours.
-
-
Concentration: Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Sulfur Removal (if necessary): Add activated copper granules to the concentrated extract and sonicate for 15 minutes. The copper will turn black if sulfur is present. Continue adding fresh copper until it remains bright.
-
Cleanup (Florisil Column):
-
Prepare a chromatography column with activated Florisil.
-
Load the concentrated extract onto the column.
-
Elute with a series of solvents of increasing polarity (e.g., hexane, followed by a mixture of hexane and diethyl ether). Collect the fraction containing this compound.
-
-
Final Concentration: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC analysis.
Protocol 2: GC-MS/MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 5 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
MRM Transitions: Monitor at least two MRM transitions for this compound for quantification and confirmation. For example, precursor ion m/z 318 -> product ions m/z 246 and m/z 248.
-
Quantitative Data Summary
| Challenge | Mitigation Strategy | Typical Improvement in Accuracy | Reference |
| Matrix Effects | Matrix-Matched Calibration | 20-50% | |
| Co-elution with p,p'-DDE | Dual-Column GC or GC-MS/MS | >95% resolution | |
| Poor Recovery from Complex Matrices | Enhanced Cleanup (e.g., GPC) | 15-30% increase in recovery |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis issues.
References
Technical Support Center: Preventing o,p'-DDE Degradation During Sample Extraction and Cleanup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of o,p'-DDE during sample extraction and cleanup.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during analysis?
A1: this compound (1-chloro-2-(2,2-dichloro-1-(4-chlorophenyl)ethenyl)benzene) is a metabolite and degradation product of the organochlorine pesticide o,p'-DDT. Technical grade DDT mixtures contained o,p'-DDT, which can break down into this compound in the environment.[1] It is a persistent organic pollutant (POP) and its accurate quantification is crucial for environmental monitoring and toxicological studies. Degradation of this compound during sample preparation can lead to underestimation of its concentration, resulting in inaccurate risk assessments.
Q2: What are the main factors that can cause this compound degradation during sample processing?
A2: The primary factors contributing to this compound degradation during sample extraction and cleanup are:
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pH: Extreme pH conditions, particularly alkaline environments, can promote the dehydrochlorination of DDT isomers to DDE. While DDE itself is more stable to alkaline conditions than DDT, harsh pH conditions should generally be avoided.
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Temperature: High temperatures, especially in the gas chromatograph (GC) inlet, can cause thermal degradation of this compound.[2]
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Light: Exposure to UV light or even strong laboratory light can induce photodegradation of DDE compounds.[3]
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Active Surfaces: Contact with active sites on glassware, metal surfaces in instruments, or certain cleanup sorbents can catalyze degradation.[2]
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Matrix Effects: Co-extracted compounds from the sample matrix can sometimes enhance the degradation of analytes like this compound during analysis.[4]
Q3: How can I minimize photodegradation of this compound in the lab?
A3: To minimize photodegradation, it is recommended to:
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Use amber glassware for all sample and extract storage.
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If amber glassware is unavailable, wrap clear glassware with aluminum foil.
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Minimize the exposure of samples and extracts to direct sunlight and strong artificial light.
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Store extracts in the dark when not in use.
Q4: What are the signs of this compound degradation in my analytical results?
A4: Signs of this compound degradation may include:
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Low recovery of this compound in spiked samples or quality control standards.
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Poor reproducibility of results for this compound across multiple analyses of the same sample.
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The appearance of unexpected peaks in the chromatogram that may correspond to degradation products. For instance, thermal degradation in the GC inlet can lead to the formation of other chlorinated compounds.
II. Troubleshooting Guide: Low this compound Recovery
This guide provides a step-by-step approach to troubleshooting low recovery of this compound, a common issue that can indicate degradation.
Logical Flow for Troubleshooting Low this compound Recovery
Caption: A logical workflow for troubleshooting low this compound recovery.
| Problem | Potential Cause | Recommended Action |
| Low recovery in spiked samples and standards | Degradation during extraction | * pH: Ensure the pH of the extraction solvent is neutral. Avoid strongly acidic or alkaline conditions. For liquid-liquid extractions, if pH adjustment is necessary, perform it cautiously and neutralize the extract promptly. * Solvent Choice: Use high-purity, pesticide-grade solvents. Some solvents may contain impurities that can catalyze degradation. Hexane, acetone, and dichloromethane are commonly used. * Temperature: Avoid excessive heat during extraction. If using techniques like Soxhlet or accelerated solvent extraction (ASE), optimize the temperature to ensure efficient extraction without causing thermal degradation. |
| Degradation during cleanup | * Sorbent Activity: Highly active sorbents like Florisil or alumina can cause degradation. Ensure proper deactivation of the sorbent according to established methods (e.g., by adding a specific percentage of water). * Contact Time: Minimize the time the extract is in contact with the cleanup sorbent. * Fractionation: If using column chromatography for cleanup, ensure that the elution solvent is appropriate to recover this compound in the expected fraction. | |
| Adsorption to labware | * Glassware: Use silanized glassware to reduce active sites that can adsorb this compound. * Plastics: Avoid the use of certain plastics that may leach interfering compounds or adsorb the analyte. Use high-quality polypropylene tubes if necessary, but minimize contact time. | |
| Low recovery in matrix samples but not in clean standards | Matrix-induced degradation | * Matrix Effects: Co-extracted substances from the sample matrix can enhance the degradation of this compound, particularly in the GC inlet. * Cleanup: Improve the cleanup procedure to remove more of the interfering matrix components. This may involve using a combination of sorbents or a different cleanup technique. |
| Incomplete extraction | * Homogenization: Ensure the sample is thoroughly homogenized to allow for efficient extraction. * Solvent-to-Sample Ratio: Use an adequate volume of extraction solvent to ensure complete extraction from the sample matrix. | |
| Inconsistent recovery | Photodegradation | * Light Exposure: Protect samples and extracts from light at all stages of the process by using amber glassware or by covering clear glassware with aluminum foil. |
| Thermal degradation in GC inlet | * Inlet Temperature: Optimize the GC inlet temperature. While a high temperature is needed for volatilization, excessively high temperatures can cause degradation. * Inlet Liner: Use a deactivated inlet liner and change it regularly. The presence of non-volatile matrix components on the liner can create active sites for degradation. |
III. Experimental Protocols and Data
General Workflow for this compound Analysis
Caption: A general experimental workflow for this compound analysis.
Protocol 1: Extraction and Cleanup of this compound from Soil Samples
This protocol is a general guideline and may need to be optimized for specific soil types.
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Sample Preparation:
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Air-dry the soil sample and sieve to remove large debris.
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Homogenize the sample by thorough mixing.
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Weigh 10-20 g of the homogenized soil into a beaker.
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Spike the sample with a known amount of this compound standard and a surrogate standard for recovery correction.
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-
Extraction (Accelerated Solvent Extraction - ASE):
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Mix the soil sample with a drying agent like anhydrous sodium sulfate.
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Pack the mixture into an ASE cell.
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Extract the sample with a mixture of hexane and acetone (1:1, v/v) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
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Collect the extract.
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Cleanup (Florisil Column Chromatography):
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Prepare a chromatography column with activated Florisil.
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Concentrate the extract from the ASE and load it onto the Florisil column.
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Elute the column with solvents of increasing polarity. This compound typically elutes in a fraction containing a mixture of hexane and diethyl ether.
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Collect the fraction containing this compound.
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-
Concentration and Analysis:
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Concentrate the collected fraction to a final volume of 1 mL.
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Analyze the extract by gas chromatography with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).
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Quantitative Data: Comparison of Extraction Methods for this compound in Soil
The following table summarizes recovery data from a study comparing different extraction methods for this compound in soil.
| Extraction Method | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Microwave-Assisted Extraction (MAE) | 95.2 | 5.8 |
| Accelerated Solvent Extraction (ASE) | 88.6 | 6.5 |
| QuEChERS | 92.4 | 7.1 |
| Ultrasonic Extraction | 85.3 | 8.2 |
Data adapted from a comparative study on organochlorine pesticide extraction from soil.
Note: Recovery rates can vary significantly depending on the soil type and the specific parameters of the method used.
IV. Signaling Pathways and Logical Relationships
Degradation Pathways of o,p'-DDT to this compound
Caption: Primary degradation pathways of o,p'-DDT.
This technical support guide provides a starting point for addressing this compound degradation. It is crucial to perform thorough method validation for your specific sample matrix and analytical conditions to ensure accurate and reliable results.
References
improving sensitivity of O,P'-Dde detection in low concentrations
Welcome to the technical support center for o,p'-DDE analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection, particularly at low concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my this compound signal weak or undetectable in my GC-MS/HPLC analysis?
A weak or absent signal for this compound is a common issue stemming from multiple potential sources throughout the analytical workflow. A systematic approach is the best way to identify the root cause.[1][2]
Answer: Your issue can likely be traced to one of three areas: sample preparation, instrument parameters, or system contamination.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose the source of a poor signal.
References
troubleshooting co-elution of DDE isomers in gas chromatography
Topic: Troubleshooting Co-elution of DDE Isomers
Welcome to our dedicated support center for resolving common issues in the gas chromatographic analysis of Dichlorodiphenyldichloroethylene (DDE) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome co-elution challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my p,p'-DDE and o,p'-DDE isomers co-eluting or showing poor peak shape?
A1: Co-elution of DDE isomers, which are structurally similar, is a common challenge in gas chromatography. The primary reasons for this issue, often accompanied by poor peak shapes like tailing or fronting, include:
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Inappropriate GC Column: The stationary phase chemistry is not selective enough to differentiate between the isomers.[1][2]
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Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature may be too high, preventing a proper separation.[3]
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Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low, moving it away from the optimal velocity for maximum efficiency.[4][5]
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Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and asymmetric peaks.
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System Contamination: Active sites in the injector liner, column, or detector can cause unwanted interactions with the analytes, leading to peak tailing. This can be caused by residues from previous runs.
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Poor Column Installation: A poorly cut or installed column can create turbulence in the carrier gas flow, leading to peak distortion.
Q2: How can I confirm that I have a co-elution issue?
A2: While a perfectly symmetrical peak can still hide co-eluting compounds, an asymmetrical peak with a shoulder is a strong indicator of co-elution. If you are using a mass spectrometer (MS) detector, you can investigate further:
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Examine Mass Spectra Across the Peak: Acquire mass spectra at different points (the beginning, apex, and end) of the chromatographic peak. If the mass spectra or the ion ratios change across the peak, it confirms the presence of more than one compound.
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Use Extracted Ion Chromatograms (EICs): Isomers may have similar mass spectra, but the relative abundances of certain fragment ions might differ. Plotting the EICs for characteristic ions of each isomer can help reveal the presence of multiple compounds under a single peak.
Q3: What is the first step I should take to resolve co-eluting DDE isomers?
A3: The first and most critical step is to ensure your GC system is clean and functioning correctly. Perform routine inlet maintenance, which includes replacing the liner, O-ring, and septa. A system bake-out can help remove contaminants. If the problem persists, the next logical step is to optimize your chromatographic method, starting with the GC column and then adjusting the temperature program and carrier gas flow rate.
Troubleshooting Guide: A Systematic Approach to Resolving DDE Co-elution
This guide provides a logical workflow for diagnosing and resolving co-elution issues.
References
minimizing ion suppression for O,P'-Dde in LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of o,p'-DDE.
Troubleshooting Guides
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing this compound.
Problem: Low or no this compound signal intensity.
Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.
Solutions:
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Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][2] The choice of technique depends on the sample matrix.
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Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples like plasma, urine, and environmental water samples.[1][3]
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Liquid-Liquid Extraction (LLE): A classic technique for separating analytes based on their differential solubility in two immiscible liquids.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Primarily used for pesticide residue analysis in food matrices.[4]
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Protein Precipitation: A straightforward method for removing proteins from biological samples, though it may not remove other matrix components like phospholipids.
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Improve Chromatographic Separation: Increasing the separation between this compound and co-eluting matrix components can significantly reduce ion suppression.
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Gradient Optimization: Adjust the mobile phase gradient to better resolve this compound from interfering peaks.
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Column Selection: Use a column with a different stationary phase chemistry to alter selectivity.
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Flow Rate Reduction: Lowering the flow rate can sometimes improve separation efficiency.
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Dilute the Sample: A simple and often effective method to reduce the concentration of matrix components. However, this may compromise the limit of detection if this compound concentrations are very low.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement caused by the matrix.
Problem: Poor reproducibility of this compound signal across different samples.
Possible Cause: Variable matrix effects between samples.
Solutions:
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction and improved reproducibility.
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Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the sample. It is a robust way to correct for matrix effects in individual samples but is more time-consuming.
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Thorough Sample Homogenization: Ensure that all samples are uniform before extraction to minimize variability in the matrix composition.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of ion suppression when analyzing this compound?
A1: The most common sources of ion suppression are co-eluting matrix components from the sample. In biological samples, these are often phospholipids and salts. In environmental samples like soil or water, humic substances and other organic matter can cause significant suppression. For food samples, fats, sugars, and pigments are common interferences.
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of an this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal for this compound indicates the retention times where ion suppression is occurring.
Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this compound?
A3: ESI is generally more susceptible to ion suppression than APCI, especially for analytes in complex matrices. This is because ESI is more sensitive to the presence of non-volatile salts and other compounds that can compete with the analyte for ionization. However, the choice of ionization technique will also depend on the specific properties of this compound and the mobile phase composition.
Q4: Can the mobile phase composition influence ion suppression for this compound?
A4: Yes, the mobile phase composition can have a significant impact. Additives like formic acid or ammonium formate can improve ionization efficiency for some compounds but may also contribute to ion suppression. It is crucial to optimize the mobile phase to achieve good chromatography and minimize suppression. Traces of acids from previous analyses can also cause signal suppression, so thorough flushing of the LC-MS/MS system is important.
Q5: Are there any specific sample preparation kits recommended for this compound analysis?
A5: While there are no kits exclusively for this compound, many commercially available SPE cartridges and QuEChERS kits are designed for pesticide residue analysis and can be very effective. The choice will depend on your specific sample matrix. For example, C18 or polymeric SPE cartridges are often used for water samples, while QuEChERS kits are a good choice for a wide variety of food matrices.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To determine the retention time regions where matrix components cause ion suppression for this compound.
Materials:
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LC-MS/MS system
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Syringe pump
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Tee-fitting
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Standard solution of this compound (e.g., 1 µg/mL in methanol)
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Blank matrix extract (prepared using your standard sample preparation protocol)
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Mobile phase
Procedure:
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Set up the LC-MS/MS system with the analytical column and mobile phase used for your this compound analysis.
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Connect the syringe pump to the LC flow path after the analytical column and before the mass spectrometer inlet using a tee-fitting.
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Infuse the this compound standard solution at a constant low flow rate (e.g., 10 µL/min).
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Once a stable baseline signal for the this compound MRM transition is observed, inject the blank matrix extract onto the column.
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Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Typical Matrices | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Water, Plasma, Urine | High selectivity, good removal of interferences. | Can be time-consuming and require method development. |
| Liquid-Liquid Extraction (LLE) | Water, Serum | Simple, inexpensive. | Can be labor-intensive and use large volumes of organic solvents. |
| QuEChERS | Fruits, Vegetables, Soil | Fast, high throughput, effective for a wide range of pesticides. | May not be suitable for all matrix types. |
| Protein Precipitation | Plasma, Serum | Simple, fast. | Less effective at removing non-protein matrix components. |
Table 2: Troubleshooting Ion Suppression for this compound
| Symptom | Possible Cause | Recommended Action |
| Low signal intensity | Co-eluting matrix components | Optimize sample preparation (SPE, LLE), improve chromatographic separation, dilute sample. |
| Poor reproducibility | Variable matrix effects | Use a stable isotope-labeled internal standard, employ the standard addition method. |
| Peak tailing or splitting | Matrix overload on the column | Dilute the sample, use a column with higher capacity, improve sample cleanup. |
| Gradual loss of signal over a sequence | Contamination of the ion source | Clean the ion source, use a divert valve to direct the early and late eluting parts of the run to waste. |
Visualizations
References
Technical Support Center: Analysis of o,p'-DDE in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of o,p'-DDE from sediment and soil samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract from soil and sediment?
A1: this compound (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]-benzene) is a metabolite of the organochlorine pesticide DDT.[1] As a persistent organic pollutant (POP), it strongly binds to organic matter and clay particles in soil and sediment, making its extraction challenging. Its nonpolar and hydrophobic nature contributes to its low solubility in water and strong adsorption to the sample matrix.
Q2: What are the most common extraction methods for this compound from soil and sediment?
A2: The most frequently employed methods include:
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Soxhlet Extraction: A classical and robust method involving continuous extraction with a solvent.
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Ultrasonic Extraction (Sonication): Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.
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Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
Q3: What are typical recovery rates for this compound from soil and sediment?
A3: Recovery rates can vary significantly depending on the extraction method, solvent system, and sample matrix. Generally, acceptable recoveries are in the range of 80-120%. For instance, studies have shown that for spiked soil samples, both ultrasonication and Soxhlet extraction can achieve recoveries exceeding 80%.[2]
Q4: What are the common analytical techniques for this compound quantification?
A4: Gas chromatography (GC) is the standard technique for analyzing this compound. Due to its high sensitivity to halogenated compounds, an electron capture detector (ECD) is commonly used. For more definitive identification and to overcome matrix interferences, a mass spectrometer (MS) is often employed as the detector (GC-MS).
Q5: What is a "matrix effect" and how can it affect my this compound analysis?
A5: The matrix effect refers to the alteration of the analytical signal of the target analyte (this compound) due to the presence of co-extracted, interfering compounds from the sample matrix. These interferences can either enhance or suppress the signal, leading to inaccurate quantification. In GC analysis, non-volatile matrix components can accumulate in the injector port, leading to signal enhancement.
Troubleshooting Guide for Low this compound Recovery
This guide addresses common issues leading to low recovery of this compound and provides systematic solutions.
Problem 1: Low Extraction Efficiency
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent selection. | This compound is nonpolar. Use a nonpolar or moderately polar solvent or a mixture. Common choices include hexane, acetone, dichloromethane, or mixtures like hexane-acetone. |
| Insufficient extraction time or cycles. | For Soxhlet, ensure extraction continues for an adequate duration (typically 16-24 hours). For ASE and sonication, optimize the number of extraction cycles. |
| Strong binding to the sample matrix. | High organic matter or clay content can lead to strong adsorption. Consider using a more rigorous extraction technique like ASE. Pre-treating the sample by adding a small amount of water to a dry sample can sometimes improve extraction by displacing the analyte from active sites. |
| Analyte degradation during extraction. | High temperatures during Soxhlet extraction can potentially cause degradation of thermolabile compounds. While this compound is relatively stable, consider using a lower-temperature technique like sonication if degradation is suspected.[2] |
Problem 2: Analyte Loss During Sample Cleanup
| Possible Cause | Troubleshooting Step |
| Inappropriate cleanup sorbent. | Florisil is a common and effective sorbent for cleaning up this compound extracts. Silica gel and alumina are also used. The choice depends on the specific matrix interferences. |
| Incorrect elution solvent. | The polarity of the elution solvent must be optimized to ensure the analyte is eluted from the cleanup column while interferences are retained. A solvent that is too weak will result in low recovery, while a solvent that is too strong will elute interfering compounds. |
| Co-elution with interfering compounds. | If the cleanup step is insufficient, co-eluting compounds can interfere with the chromatographic analysis, leading to inaccurate quantification that may appear as low recovery. Consider using a multi-step cleanup procedure, for example, combining gel permeation chromatography (GPC) with a Florisil column. |
Problem 3: Issues with the Analytical System (GC)
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column. | Active sites can cause analyte degradation or adsorption. Use a deactivated inlet liner and perform regular maintenance. |
| Matrix effects. | Co-extracted matrix components can suppress the analytical signal. Use matrix-matched standards for calibration to compensate for this effect. An internal standard should also be used to correct for any losses during sample preparation and analysis. |
| Incorrect GC parameters. | Optimize the injector temperature, oven temperature program, and carrier gas flow rate to ensure proper chromatography and detection of this compound. |
Quantitative Data Summary
The following table summarizes typical recovery rates of DDE from soil using different extraction methods. Note that recoveries can vary based on soil type, analyte concentration, and specific laboratory conditions.
| Extraction Method | Solvent System | Matrix | Analyte | Spike Level (mg/kg) | Average Recovery (%) | Reference |
| Soxhlet Extraction | Hexane/Acetone (1:1) | Soil | p,p'-DDE | 1.0 - 100.0 | >80 | [2] |
| Ultrasonic Extraction | Hexane/Acetone (1:1) | Soil | p,p'-DDE | 1.0 - 100.0 | >80 | [2] |
| Accelerated Solvent Extraction (ASE) | Dichloromethane/Acetone (1:1) | Soil | This compound | 0.25 | 95 | Thermo Fisher Scientific Application Note |
Experimental Protocols
A generalized experimental protocol for the extraction and analysis of this compound from sediment is provided below. This should be adapted based on specific laboratory equipment and sample characteristics.
1. Sample Preparation
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Air-dry the sediment sample to a constant weight or determine the moisture content to report results on a dry weight basis.
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Homogenize the sample by grinding and sieving.
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Weigh an appropriate amount of the homogenized sample (e.g., 10-20 g) into an extraction thimble or cell.
2. Extraction (Soxhlet Method)
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Add the sample-containing thimble to a Soxhlet extractor.
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Add a suitable volume of extraction solvent (e.g., 250 mL of hexane/acetone 1:1) to the boiling flask.
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Extract for 16-24 hours at a rate of 4-6 cycles per hour.
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After extraction, allow the apparatus to cool.
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Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
3. Cleanup (Florisil Column)
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Prepare a chromatography column packed with activated Florisil.
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Add the concentrated extract to the top of the column.
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Elute the column with a series of solvents of increasing polarity to separate interferences from the target analyte. This compound is typically eluted with a nonpolar solvent like hexane or a slightly more polar mixture.
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Collect the fraction containing this compound.
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Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
4. Analysis (GC-ECD)
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Inject an aliquot of the final extract into the GC-ECD system.
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Use a capillary column suitable for organochlorine pesticide analysis (e.g., a DB-5 or equivalent).
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Set the appropriate GC oven temperature program, injector and detector temperatures, and gas flows.
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Identify and quantify this compound based on its retention time and comparison of the peak area to that of a calibration standard.
Visualizations
Caption: Experimental workflow for the analysis of this compound from soil and sediment samples.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
Technical Support Center: o,p'-DDE Analytical Standards and Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of o,p'-DDE analytical standards and stock solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat (solid) this compound analytical standards?
A1: Neat this compound analytical standards should be stored in a cool, dark, and dry place. Specific temperature recommendations from suppliers vary, but generally fall within the range of ambient (>5°C) to refrigerated (2-8°C) or frozen (-20°C). For long-term stability, storing at -20°C is recommended.[1] Always refer to the certificate of analysis provided by the supplier for specific storage instructions.
Q2: How should I prepare a stock solution of this compound?
A2: According to EPA Method 8081B, stock standard solutions can be prepared from pure standard materials.[2] Accurately weigh a known amount of the this compound standard, dissolve it in a high-purity, non-polar solvent such as hexane, isooctane, or toluene, and dilute to a specific volume in a volumetric flask.[2][3] It is crucial to use appropriate safety measures, such as preparing the solution in a fume hood.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound, like other organochlorine pesticides, should be stored at or below -20°C in the dark.[3] The solutions should be kept in tightly sealed glass containers with PTFE-lined caps to prevent solvent evaporation and contamination.
Q4: How long can I expect my this compound stock solution to be stable?
Q5: Which solvents are best for preparing and storing this compound stock solutions?
A5: Non-polar organic solvents are generally preferred for long-term storage of organochlorine pesticides. Hexane, isooctane, and toluene are commonly recommended. More polar solvents like acetone and acetonitrile can also be used, but some pesticides have shown instability in these solvents over time. If using acetonitrile, acidification with 0.1% (v/v) acetic acid has been shown to improve the stability of some problematic pesticides.
Q6: My analytical results are showing lower than expected concentrations of this compound. Could my standard have degraded?
A6: Yes, lower than expected concentrations can be a sign of standard degradation. Several factors can contribute to this, including improper storage temperature, exposure to light, solvent evaporation, or the use of an inappropriate solvent. It is also important to rule out other potential issues in your analytical method, such as problems with the GC-ECD system.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced peak area for this compound standard | 1. Degradation of the standard: The solution may have degraded due to improper storage (temperature, light exposure).2. Solvent evaporation: The cap on the vial may not be properly sealed, leading to an increase in concentration initially, followed by potential degradation.3. GC system issues: Problems with the injector, column, or detector can lead to reduced signal. | 1. Prepare a fresh working standard from your stock solution. If the issue persists, prepare a new stock solution from the neat standard.2. Always use vials with PTFE-lined screw caps and ensure they are tightly sealed.3. Consult a general GC-ECD troubleshooting guide to check for leaks, column bleed, or detector contamination. |
| Appearance of unknown peaks in the chromatogram of the standard | 1. Degradation products: The unknown peaks could be degradation products of this compound.2. Contamination: The solvent or the storage vial may have been contaminated. | 1. Photodegradation of DDE is known to cause photoisomerization. Ensure solutions are protected from light. If degradation is suspected, a new standard should be prepared.2. Use high-purity solvents and properly cleaned glassware. Run a solvent blank to check for contamination. |
| Inconsistent results between analyses | 1. Inhomogeneous solution: The standard may not have been properly mixed before use, especially after being stored at low temperatures.2. Variable injection volume: Issues with the autosampler or manual injection technique.3. Instability in working solutions: Diluted working standards may degrade faster than concentrated stock solutions. | 1. Allow the stock solution to equilibrate to room temperature and vortex thoroughly before taking an aliquot.2. Check the syringe for air bubbles and ensure a consistent injection technique. If using an autosampler, perform maintenance as needed.3. Prepare fresh working standards daily or as needed for your analysis. |
Stability of Organochlorine Pesticide Stock Solutions
The following table summarizes general findings on the stability of organochlorine pesticide stock solutions, which can be applied as a guideline for this compound.
| Parameter | Recommendation/Finding | Reference |
| Storage Temperature | ≤ -20°C for long-term stability. | |
| Solvent | Toluene, Hexane, Isooctane are preferred. | |
| Storage Duration | 2 - 8 years for stock solutions at 1000 µg/mL in appropriate solvents at ≤ -20°C. | |
| Light Exposure | Store in the dark to prevent photodegradation. Amber vials are recommended. | |
| Container | Glass vials with PTFE-lined screw caps. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (1000 µg/mL)
Materials:
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This compound analytical standard (neat solid)
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Class A 10 mL volumetric flask
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Analytical balance (readable to 0.0001 g)
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High-purity hexane (or isooctane/toluene)
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Glass Pasteur pipette or syringe
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Amber glass vial with PTFE-lined screw cap
Procedure:
-
Allow the container of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the this compound standard into the 10 mL volumetric flask. Record the exact weight.
-
Add a small amount of hexane to the flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution.
-
Once dissolved, fill the flask to the 10 mL mark with hexane.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the stock solution based on the weight of the standard and its purity (as stated on the certificate of analysis).
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Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.
-
Store the stock solution in a freezer at ≤ -20°C and in the dark.
Protocol for Verifying the Stability of an this compound Stock Solution
Objective: To verify the concentration of an aged stock solution against a freshly prepared one.
Materials:
-
Aged this compound stock solution
-
Freshly prepared this compound stock solution (as per the protocol above)
-
GC-ECD system
-
Volumetric flasks and pipettes for preparing working standards
Procedure:
-
Prepare a series of at least five calibration standards from both the aged and the fresh stock solutions. The concentration range should cover the expected working range of your analytical method.
-
Analyze the calibration standards from the fresh stock solution to establish a valid calibration curve.
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Analyze the working standards prepared from the aged stock solution.
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Calculate the concentration of the aged working standards using the calibration curve generated from the fresh standards.
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Compare the calculated concentration with the nominal concentration of the aged working standards. A difference of less than a predetermined percentage (e.g., ± 5-10%, depending on laboratory SOPs) would indicate that the aged stock solution is still stable.
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Document all results as part of your laboratory's quality control procedures.
Visualizations
Caption: Workflow for verifying the stability of an this compound stock solution.
Caption: Factors influencing the stability of this compound stock solutions.
References
Technical Support Center: Quantification of o,p'-DDE in High-Lipid Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of o,p'-DDE in samples with high lipid content.
Frequently Asked Questions (FAQs)
Q1: How does high lipid content affect the accuracy of this compound quantification?
High lipid content introduces significant matrix effects that can compromise the accuracy and reproducibility of this compound quantification.[1][2][3] These effects include:
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Signal Suppression or Enhancement: Co-extracted lipids can interfere with the ionization process in mass spectrometry (MS), leading to either a decrease (suppression) or an increase (enhancement) in the analyte signal.[1][4] This directly impacts the accuracy of quantification.
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Low Analyte Recovery: this compound is a lipophilic compound. In high-fat samples, it can remain partitioned in the lipid phase during extraction, leading to incomplete extraction and low recovery rates.
-
System Contamination: Lipids can accumulate in the analytical system, including the GC injection port, column, and MS ion source. This buildup leads to poor chromatographic performance, increased maintenance, and potential carryover between samples.
Q2: My this compound recovery is low and inconsistent in fatty samples like fish or milk. What is the likely cause?
Low and inconsistent recovery of lipophilic analytes like this compound in fatty matrices is a common issue. The primary cause is often the partitioning of the analyte into the undissolved lipid phase during the extraction process, typically when using acetonitrile-based methods like QuEChERS. A trend of decreasing recovery for highly lipophilic analytes with increasing fat content has been observed. Standard QuEChERS methods provide limited cleanup when the lipid content exceeds 3%.
Q3: What are the most effective sample preparation techniques to remove lipid interferences for this compound analysis?
Several techniques are used to mitigate lipid interference. The choice depends on the matrix, lipid content, and available resources.
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Dispersive Solid-Phase Extraction (dSPE): This is a common cleanup step in modified QuEChERS protocols. Sorbents like C18 are used to remove non-polar interferences such as lipids, while Primary Secondary Amine (PSA) removes fatty acids, sugars, and organic acids.
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Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel sorbent designed to selectively remove lipids from complex matrices with high efficiency while maintaining good recovery for a wide range of analytes. It can remove 83-98% of co-extractives from fatty samples.
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Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support (like C18) to simultaneously extract and clean up the sample. It can be effective but may have lower recovery for certain pesticides compared to modified QuEChERS.
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Gel Permeation Chromatography (GPC): A traditional but effective method for separating large molecules like lipids from smaller analytes like pesticides. However, it is often more time-consuming and labor-intensive than modern dSPE approaches.
Q4: When should I use matrix-matched calibration?
Matrix-matched calibration is recommended when significant matrix effects are observed, even after cleanup. This involves preparing calibration standards in a blank matrix extract that is free of the target analyte (this compound). This approach helps to compensate for signal suppression or enhancement caused by residual matrix components that could not be removed during sample preparation, thereby improving quantification accuracy.
Troubleshooting Guides
Problem 1: Low Signal Intensity or Peak Suppression for this compound
| Potential Cause | Troubleshooting Steps |
| Matrix-Induced Ion Suppression | High concentrations of co-eluting lipids are suppressing the ionization of this compound in the MS source. |
| 1. Improve Cleanup: Incorporate a more effective lipid removal step. Consider using EMR-Lipid or a combination of C18 and PSA sorbents in a dSPE step. 2. Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening the suppression effect. Note that this may compromise limits of detection. 3. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for the suppression effect. | |
| Incomplete Extraction | This compound is retained in the lipid layer of the sample during the initial extraction. |
| 1. Modify Extraction Solvent: For QuEChERS, ensure vigorous shaking to maximize partitioning into the acetonitrile phase. For very high-fat matrices (>15%), consider alternative extraction methods or a higher solvent-to-sample ratio. 2. Check Phase Separation: After centrifugation, carefully collect the acetonitrile layer, avoiding any transfer of the lipid layer. |
Problem 2: High Background Noise or Interfering Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Residual lipids and other matrix components are being injected into the GC-MS/MS system. |
| 1. Optimize dSPE: Evaluate different sorbents (e.g., C18, Z-Sep, EMR-Lipid) and amounts to achieve a cleaner extract. 2. Add a Polishing Step: After dSPE, a "polishing step" with anhydrous magnesium sulfate can help remove residual water, which may improve chromatography. | |
| GC System Contamination | Buildup of non-volatile lipids in the injection port liner, column, or ion source. |
| 1. Perform System Maintenance: Regularly replace the injection port liner and trim the analytical column. Clean the ion source as recommended by the manufacturer. 2. Use Analyte Protectants: Adding analyte protectants to the final extract can help mask active sites in the GC system, improving peak shape and response for susceptible compounds. |
Quantitative Data Summary
Table 1: Comparison of Lipid Removal Efficiency and Analyte Recovery with Different Cleanup Methods.
| Cleanup Method | Matrix | Fat Content | Lipid Removal Efficiency | This compound Recovery (%) | Reference |
| QuEChERS with C18/PSA dSPE | Avocado | 15% | Moderate | Decreased recovery for lipophilic compounds | |
| QuEChERS with EMR-Lipid dSPE | Pork | High | 83-98% | 70-120% (for most pesticides) | |
| QuEChERS with EMR-Lipid dSPE | Salmon | High | 83-98% | ~50-70% (for some nonpolar compounds) | |
| QuEChERS with EMR-Lipid dSPE | Whole Milk | >3% | >97% (endogenous lipids) | 76% (for 4,4'-DDE) | |
| MSPD | Egg | ~11% | Good | Generally good, but lower than QuEChERS for some analytes |
Note: Recovery can be highly dependent on the specific analyte and the complexity of the matrix.
Experimental Protocols
Protocol 1: Modified QuEChERS with EMR-Lipid Cleanup for High-Fat Samples
This protocol is adapted from methodologies designed for analyzing pesticides in challenging fatty matrices like milk, pork, and avocado.
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Sample Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube. For validation, spike with this compound standard at this stage.
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Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Add QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaOAc).
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Shake and Centrifuge: Shake vigorously for 1 minute to ensure thorough mixing and extraction. Centrifuge at >3000 rcf for 5 minutes.
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EMR-Lipid Cleanup (dSPE):
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Transfer a 2.5 mL aliquot of the supernatant (acetonitrile layer) to a clean tube containing 500 mg of EMR-Lipid sorbent.
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Vortex for 1 minute.
-
-
Post-Cleanup Steps:
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Add salts for a secondary salting-out step if required by the specific EMR-Lipid protocol.
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Centrifuge to pellet the sorbent.
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Final Preparation: Transfer the supernatant to a vial for GC-MS/MS analysis. The addition of analyte protectants may be beneficial before injection.
Visualizations
Caption: A typical experimental workflow for this compound quantification in fatty matrices.
Caption: A decision tree for troubleshooting inaccurate this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. A Simplified Multi-Residue Method Using μSPE Clean-Up Combined with Gas Chromatography-High Resolution Mass Spectrometry for the Determination of 250 Pesticide Residues in Cow’s Milk [mdpi.com]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for ensuring accurate O,P'-Dde data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and accuracy of their o,p'-DDE data.
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.
Question: My DDT standard is showing significant breakdown into DDE and DDD. What should I do?
Answer: This is a common issue indicating that your GC system is "active," meaning there are sites in the sample flow path that are causing the thermal degradation of labile analytes like DDT.
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Immediate Checks: According to EPA Method 8081B, the breakdown of 4,4'-DDT to 4,4'-DDE and 4,4'-DDD should not exceed 15%.[1] If it does, corrective action is required before proceeding with calibration and analysis.[1]
-
Troubleshooting Steps:
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Injector Maintenance: The injection port is the most common source of activity. Clean or replace the injector liner. Deactivated liners with glass wool are often recommended. Ensure no metal fittings are in the sample flow path.[1]
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Column Maintenance: If the liner is clean, the activity may be at the head of the analytical column. Break off the first 0.5 to 1 meter of the column and re-install it.
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Lower Injector Temperature: While ensuring complete volatilization, a lower injector temperature can sometimes reduce the thermal breakdown of DDT.
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System Inertness Check: After maintenance, inject a standard containing only 4,4'-DDT and endrin to re-evaluate the breakdown percentage.[1]
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Question: I'm observing poor peak shape (tailing) for my this compound peak. What are the likely causes?
Answer: Peak tailing for active compounds like organochlorine pesticides often points to issues with system activity or flow path problems.
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System Activity: Active sites in the injector liner or on the column can cause reversible adsorption, leading to tailed peaks. Perform the injector and column maintenance steps described in the previous question.
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Flow Path Obstruction: Tailing can also be caused by "dead volume" or poor column installation.
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Ensure the column is cut cleanly and squarely.
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Verify it is installed at the correct depth in both the injector and the detector/MS interface. An incorrect insertion depth can cause peak shape issues and affect sensitivity.
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Co-elution: A tailing peak might be two or more poorly resolved compounds. Check for potential co-eluting isomers or matrix interferences. For example, some GC columns may struggle to separate p,p'-DDD and o,p'-DDT.[2]
Question: My analyte recovery is low and inconsistent across samples. How can I improve it?
Answer: Low and variable recovery points to problems in the sample preparation (extraction and cleanup) or to matrix effects during analysis.
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Optimize Sample Preparation:
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Extraction: Ensure your chosen extraction method (e.g., LLE, SPE, Soxhlet) is validated for your specific sample matrix. The efficiency of extraction can vary significantly between methods and matrices.
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Cleanup: Complex matrices (e.g., serum, fatty tissues, soil) require a cleanup step to remove interfering compounds. Inadequate cleanup can lead to analyte loss and matrix effects. Consider using solid-phase extraction (SPE) with sorbents like Florisil, silica gel, or newer proprietary materials.
-
-
Use an Internal Standard: The best way to compensate for analyte loss and matrix effects is to use a proper internal standard. For GC-MS analysis, an isotopically labeled version of the analyte (e.g., ¹³C-o,p'-DDE or d8-o,p'-DDE) is the ideal choice. The internal standard should be added to the sample before extraction to account for losses at every step of the process.
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Evaluate Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix enhance or suppress the ionization of the target analyte in the MS source, leading to inaccurate quantification. Using an isotopically labeled internal standard that co-elutes with the native analyte is the most effective way to correct for this.
Frequently Asked Questions (FAQs)
Q1: What are the essential Quality Control (QC) samples I should run with every batch? A1: A typical analytical batch should include:
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Method Blank: A clean matrix sample processed exactly like the experimental samples to check for contamination.
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Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of this compound to verify the accuracy of your method.
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Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample are spiked with a known amount of analyte. This helps assess method precision and accuracy within a specific sample matrix.
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Calibration Standards: Run at the beginning and periodically throughout the analytical sequence to ensure instrument calibration remains stable.
Q2: How do I choose the right GC column for this compound analysis? A2: The goal is to achieve baseline separation of this compound from other DDT isomers and metabolites (e.g., p,p'-DDE, o,p'-DDT, p,p'-DDD) and potential matrix interferences. Dual-column confirmation is often specified in regulatory methods like EPA 8081B to ensure accurate identification. Columns with different stationary phase polarities are used, such as a DB-CLP1 and a DB-CLP2. The choice depends on the specific suite of analytes in your method.
Q3: What is the difference between using an Electron Capture Detector (ECD) and a Mass Spectrometer (MS) for this compound analysis? A3:
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ECD: Highly sensitive to halogenated compounds like this compound. However, it is not specific and can be prone to false positives from co-eluting matrix components that also capture electrons.
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MS/MS (Tandem Mass Spectrometry): Offers superior selectivity and is the preferred technique for complex matrices. It identifies compounds based on their specific mass-to-charge ratio and fragmentation patterns, significantly reducing matrix interference and providing more confident identification.
Q4: Can I use a structural analog as an internal standard if I don't have an isotopically labeled one? A4: While isotopically labeled standards are ideal, a structural analog can be used if it is not naturally present in the samples. However, it will not perfectly mimic the behavior of this compound during sample preparation and ionization, and may not fully compensate for matrix effects. Its recovery and response may differ, leading to less accurate quantification.
Quantitative Data Summary
The following tables summarize typical performance data for this compound analysis. Note that actual performance will vary based on the specific matrix, method, and instrumentation.
Table 1: Comparison of Extraction Method Recoveries for Organochlorine Pesticides (OCPs)
| Extraction Method | Average Recovery (%) | Average Precision (RSD %) | Reference |
| Sonication | 94.7 | - | |
| Soxhlet | 93.1 | - | |
| Supercritical Fluid Extraction (SFE) | 91.6 | 2.94 | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | 67 - 111 | - |
Table 2: Method Validation Data for OCPs in Cow's Milk (GC-ECD)
| Analyte | Recovery (%) | Repeatability (RSD %) | Reproducibility (RSD %) | Quantification Limit (ng/g) | Reference |
| This compound (2,4'-DDE) | 81.92 - 105.49 | ≤ 4.73 | ≤ 5.79 | ≤ 1 | |
| p,p'-DDE | 81.92 - 105.49 | ≤ 4.73 | ≤ 5.79 | ≤ 1 | |
| o,p'-DDT | 81.92 - 105.49 | ≤ 4.73 | ≤ 5.79 | ≤ 1 |
Experimental Protocols
Protocol: General Workflow for this compound Analysis in Biological Matrices by GC-MS/MS
This protocol outlines a generalized procedure. Specific parameters (e.g., solvent volumes, incubation times, instrument settings) must be optimized and validated for each unique application and matrix.
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Sample Preparation & Spiking:
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Thaw and homogenize the biological sample (e.g., serum, tissue homogenate).
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Aliquot a precise amount (e.g., 1 g or 1 mL) into a solvent-rinsed glass tube.
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Add the isotopically labeled internal standard solution (e.g., ¹³C-o,p'-DDE) to all samples, blanks, and QC standards. Vortex briefly.
-
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Extraction (Liquid-Liquid Extraction - LLE):
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Add a protein denaturant/lysis agent if necessary (e.g., formic acid or isopropanol).
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Add an appropriate organic solvent mixture (e.g., hexane:dichloromethane).
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Vortex vigorously for 2-5 minutes to ensure thorough mixing.
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Centrifuge at ~3000 rpm for 10 minutes to separate the organic and aqueous layers.
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Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction on the aqueous layer and combine the organic extracts.
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-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
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Concentrate the extracted solvent under a gentle stream of nitrogen.
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Add a cleanup sorbent. For fatty matrices, a combination of PSA (to remove fatty acids) and C18 (to remove lipids) is common. Z-Sep® is also highly effective at removing lipids.
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Vortex and centrifuge. Transfer the cleaned extract to a new tube.
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Evaporate the solvent to near dryness and reconstitute in a small, known volume of a suitable solvent (e.g., isooctane) for GC injection.
-
-
GC-MS/MS Analysis:
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GC System: Agilent 8890 or equivalent.
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Injector: Splitless mode, 250 °C, with an ultra-inert liner.
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Column: Agilent DB-CLP1 (30 m x 0.25 mm x 0.25 µm) or similar.
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Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
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Oven Program: Start at 80°C, hold for 1 min, ramp to 160°C at 25 °C/min, then ramp to 300°C at 5 °C/min, hold for 5 min.
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MS System: Triple Quadrupole MS (e.g., Agilent 7010C).
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Ion Source: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound and its labeled internal standard for confident quantification and qualification.
-
Visualizations
Caption: General analytical workflow for this compound determination.
Caption: Decision tree for troubleshooting common this compound analysis issues.
References
dealing with instrument contamination in trace O,P'-Dde analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument contamination during the trace analysis of o,p'-DDE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is trace analysis important?
A1: this compound (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene) is a metabolite and degradation product of the organochlorine pesticide DDT.[1][2] Due to its persistence in the environment and potential adverse health effects, monitoring for trace levels of this compound in various samples is crucial for environmental and food safety assessments.[3][4]
Q2: What are the common signs of instrument contamination in this compound analysis?
A2: Common indicators of instrument contamination include the presence of this compound or related compounds in blank samples, ghost peaks in subsequent analyses, a noisy or elevated baseline, and poor peak shape (e.g., tailing). These issues can lead to inaccurate quantification and false-positive results.
Q3: What are the primary sources of instrument contamination in a GC-MS system?
A3: Instrument contamination can originate from several sources, including:
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Injector Port: Accumulation of non-volatile matrix components from previous injections. Septa and liners are common sources of contamination.
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GC Column: Carryover from previous samples, column bleed, or degradation of the stationary phase.
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Ion Source: Deposition of contaminants on the ion source lenses, repeller, and filament over time.
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Solvents and Reagents: Impurities in solvents, reagents, or gases can introduce contaminants.
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Sample Preparation: Cross-contamination during sample extraction and cleanup steps. Phthalate esters from plastic materials are a common interference.[5]
Q4: How often should I run an instrument blank?
A4: An instrument blank should be run at the beginning of each analytical batch, after highly concentrated samples, and periodically throughout a long sequence to monitor for carryover and contamination. It is essential to run an acceptable blank prior to analyzing any standards or samples.
Troubleshooting Guides
Issue: this compound detected in my instrument blank.
This is a clear indication of contamination within your GC-MS system. The following troubleshooting guide will help you identify and eliminate the source of the contamination.
Troubleshooting Workflow for Blank Contamination
Caption: Troubleshooting workflow for this compound contamination in blank samples.
Issue: Poor peak shape (tailing) for this compound.
Peak tailing can be an indicator of active sites in the GC system or contamination.
Logical Relationships in Peak Tailing Issues
Caption: Causes and solutions for this compound peak tailing.
Quantitative Data Summary
Acceptable instrument blank levels are typically defined as being below the method's reporting limit (RL) or limit of quantitation (LOQ). While specific values for this compound can vary based on the instrumentation and laboratory standard operating procedures, the following table provides a general guideline based on common practices for organochlorine pesticide analysis.
| Parameter | Typical Acceptance Criterion | Reference |
| Instrument Blank | < 1/3 of the Reporting Limit (RL) | General laboratory practice |
| This compound Concentration | Not detected or < LOQ | |
| Breakdown of 4,4'-DDT | < 15% | |
| Breakdown of Endrin | < 15% |
Note: The breakdown of DDT and endrin are important quality control checks as their degradation products can interfere with this compound analysis and indicate problems with the GC system's inertness.
Experimental Protocols
Protocol for Running an Instrument Blank
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Preparation: Ensure the GC-MS system has stabilized and met all performance criteria.
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Solvent Selection: Use the same solvent that is used to prepare the calibration standards and dilute the samples (e.g., hexane or isooctane).
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Injection: Inject a volume of the clean solvent identical to the volume used for sample injections.
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Analysis: Run the blank using the same GC-MS method parameters as for the samples.
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Evaluation: Examine the chromatogram for the presence of this compound or any other interfering peaks at the expected retention time. The blank should be free of contamination above the established laboratory threshold (e.g., < 1/3 of the RL).
General Protocol for Cleaning a GC Injector Port
Safety Precaution: Always ensure the injector is cool and the carrier gas is turned off before performing maintenance.
-
Disassembly: Carefully remove the septum nut, septum, and inlet liner from the injector.
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Cleaning the Injector Body: Use a brush (e.g., a 3/8-caliber brass gun barrel brush) and swabs moistened with appropriate solvents (e.g., methanol, then acetone or methylene chloride) to clean the inside of the injector body.
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Liner Replacement: It is generally recommended to replace the inlet liner rather than cleaning and reusing it, especially for trace analysis. If cleaning is necessary, sonicate the liner in a series of solvents (e.g., water, methanol, acetone, hexane).
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Gold Seal and Washer: Inspect the gold-plated seal and washer. If they are discolored or contain visible deposits, they should be replaced.
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Reassembly: Reassemble the injector with a new, conditioned septum and a new or cleaned liner.
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Leak Check: After reassembly, turn on the carrier gas and perform a leak check.
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Conditioning: Heat the injector to its operating temperature and allow it to equilibrate before running samples.
General Protocol for Cleaning a GC-MS Ion Source
Safety Precaution: Vent the mass spectrometer and allow it to cool completely before handling the ion source. Wear powder-free gloves to avoid contamination.
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Disassembly: Carefully remove the ion source from the mass spectrometer analyzer chamber. Disassemble the source components (repeller, ion source body, drawout lens) according to the manufacturer's instructions. Keep track of all screws and insulators.
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Abrasive Cleaning: Create a slurry of aluminum oxide powder and methanol. Use a cotton swab to polish the metal surfaces of the source components until they are shiny. Pay close attention to the areas that show discoloration.
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Rinsing: Thoroughly rinse the cleaned parts with deionized water to remove all of the abrasive powder.
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Sonication: Sonicate the parts in a sequence of solvents to remove any remaining residues. A common sequence is:
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Deionized water (5 minutes)
-
Methanol (5 minutes)
-
Acetone (5 minutes)
-
Hexane (5 minutes)
-
-
Drying: Allow the parts to air dry completely on a clean, lint-free surface (e.g., aluminum foil) or in a low-temperature oven.
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Reassembly: Carefully reassemble the ion source, ensuring all components are correctly aligned.
-
Installation and Bakeout: Reinstall the ion source in the mass spectrometer. Pump down the system and perform a bakeout according to the manufacturer's recommendations to remove any residual water and solvents.
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Tuning: After the bakeout is complete, tune the mass spectrometer.
References
Technical Support Center: Optimization of Sample Cleanup for o,p'-DDE in Complex Biological Fluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of sample cleanup for o,p'-DDE in complex biological fluids such as serum and plasma.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound sample cleanup in biological fluids?
The three most prevalent techniques for preparing biological samples for this compound analysis are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). Each method has its own set of advantages and disadvantages in terms of recovery, selectivity, speed, and cost.
Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?
Low recovery of this compound can stem from several factors. A primary reason is the strong binding of this lipophilic compound to matrix components like lipids and proteins. Inadequate disruption of these interactions during extraction will result in poor recovery. Another common issue is the loss of the analyte during solvent evaporation steps if not performed carefully. For SPE, issues can include improper conditioning of the sorbent, an incorrect choice of elution solvent, or too fast of a flow rate during sample loading and elution. In LLE, incomplete partitioning between the aqueous and organic phases due to insufficient mixing can also lead to low recovery.
To address low recovery, ensure thorough homogenization of the sample with the extraction solvent. For SPE, optimizing the elution solvent and flow rate is crucial. It may also be beneficial to add a soaking step during elution to improve the interaction between the solvent and the analyte. For LLE, vigorous and adequate mixing is essential to maximize the partitioning of this compound into the organic phase.
Q3: How can I minimize matrix effects when analyzing this compound?
Matrix effects, which can manifest as ion suppression or enhancement in mass spectrometry-based methods, are a significant challenge in the analysis of this compound in biological fluids.[1] These effects are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte.[1]
To mitigate matrix effects, several strategies can be employed. A more selective sample cleanup method, such as using specific SPE sorbents that target the removal of interfering compounds like phospholipids, can be highly effective. The QuEChERS method, particularly with a dispersive SPE (d-SPE) cleanup step using sorbents like C18 and PSA (primary secondary amine), is also known to reduce matrix effects.[2] Additionally, using a matrix-matched calibration curve, where standards are prepared in a blank matrix extract, can help to compensate for matrix effects.[3] Isotope-labeled internal standards that co-elute with the analyte can also be used to correct for variations in signal intensity caused by matrix effects.[4]
Q4: What is the best approach to break up emulsions during Liquid-Liquid Extraction (LLE)?
Emulsion formation is a common problem in LLE, especially with lipid-rich biological samples. Emulsions are stable mixtures of the aqueous and organic phases that are difficult to separate.
Several techniques can be used to break emulsions. Adding salt (salting out) to the aqueous phase increases its ionic strength and can promote phase separation. Centrifugation at a higher speed or for a longer duration can also be effective. Gentle swirling or rocking of the separation funnel instead of vigorous shaking can help prevent emulsion formation in the first place. Other methods include filtration through a glass wool plug, chilling the sample, or adding a small amount of a different organic solvent to alter the polarity of the organic phase.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Step |
| Analyte found in the load or wash fraction | Incomplete retention of this compound on the sorbent. | - Ensure proper conditioning of the SPE cartridge. - Decrease the flow rate during sample loading. - Check if the sample pH is optimal for retention. |
| Analyte not found in any fraction (load, wash, or elution) | Strong, irreversible binding of this compound to the sorbent. | - Use a stronger elution solvent. - Increase the volume of the elution solvent. - Add a soak time during the elution step to allow for better interaction between the solvent and the analyte. |
| Consistently low recovery across all samples | Suboptimal SPE method. | - Re-evaluate the choice of sorbent material. C18 is commonly used for nonpolar compounds like this compound. - Optimize the composition and volume of the wash and elution solvents. |
Emulsion Formation in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Step |
| A stable, cloudy layer forms between the aqueous and organic phases. | High concentration of lipids, proteins, or other emulsifying agents in the sample. | - Add a saturated solution of sodium chloride (brine) to the mixture. - Centrifuge the sample at a high speed (e.g., >3000 x g). - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Filter the mixture through a bed of glass wool or a phase separation filter paper. - Cool the separatory funnel in an ice bath. |
| Persistent emulsion even after trying common techniques. | Very complex matrix with a high concentration of emulsifiers. | - Consider an alternative sample preparation method like SPE or QuEChERS, which are less prone to emulsion formation. |
Data Presentation
Comparison of Sample Cleanup Methods for DDE Isomers
| Method | Matrix | Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Serum | p,p'-DDE | 84 | < 2.5 | |
| Solid-Phase Extraction (SPE) | Human Plasma | p,p'-DDE | 95.3 | 6.0 | |
| QuEChERS | Human Serum | 44 analytes including DDE | > 90% for over 90% of analytes | Not specified | |
| Modified QuEChERS | Human Serum | 24 organochlorine pesticides | 49.6 - 77.1 | 0.8 - 34.3 |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
-
Cartridge Conditioning:
-
Place a C18 SPE cartridge (e.g., 500 mg, 6 mL) on an SPE manifold.
-
Wash the cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol.
-
Equilibrate the cartridge with 2 x 5 mL of deionized water. Do not allow the cartridge to go dry after this step.
-
-
Sample Loading:
-
To 1 mL of serum or plasma, add an internal standard and vortex.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, dropwise rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Place a collection tube under the cartridge.
-
Elute the this compound from the cartridge with 2 x 3 mL of a suitable organic solvent, such as ethyl acetate or a mixture of hexane and acetone.
-
Apply a gentle vacuum to collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., hexane for GC analysis).
-
Detailed Protocol for Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 1 mL of serum or plasma in a glass centrifuge tube, add an internal standard.
-
Add 1 mL of a protein precipitating agent like acetonitrile or methanol and vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of an extraction solvent (e.g., a mixture of hexane and methyl tert-butyl ether (MTBE) 1:1, v/v).
-
Cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker.
-
-
Phase Separation:
-
Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.
-
Repeat the extraction (steps 2-4) with another 5 mL of the extraction solvent and combine the organic layers.
-
-
Cleanup (Optional):
-
For samples with high lipid content, a cleanup step with concentrated sulfuric acid can be performed. Add a small volume of concentrated H₂SO₄ to the combined organic extract, vortex, and centrifuge. The lipids will be destroyed, and the this compound will remain in the organic phase. Carefully transfer the organic layer to a new tube.
-
-
Concentration and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Detailed Protocol for QuEChERS
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Hydration (for lyophilized or low-moisture samples):
-
If necessary, rehydrate the sample with a small amount of water.
-
-
Extraction:
-
To a 50 mL centrifuge tube containing the sample (e.g., 1 g or 1 mL), add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and for high-fat matrices, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS. It is advisable to use matrix-matched standards for calibration to compensate for any remaining matrix effects.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Troubleshooting Low Recovery of this compound.
References
Validation & Comparative
A Comparative Analysis of the Estrogenic Activity of o,p'-DDE and p,p'-DDE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic activity of two isomers of dichlorodiphenyldichloroethylene (DDE), o,p'-DDE and p,p'-DDE. DDE is a persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). This comparison is supported by experimental data from various in vitro assays to assist researchers in understanding the endocrine-disrupting potential of these compounds.
Executive Summary
Experimental evidence consistently demonstrates that This compound possesses significantly greater estrogenic activity than p,p'-DDE . While this compound acts as a weak estrogen agonist, p,p'-DDE is generally considered to have little to no estrogenic activity and is more recognized for its antiandrogenic properties.[1][2] The differential activity is attributed to the structural differences between the two isomers, which affects their ability to bind to and activate the estrogen receptor (ER).
Data Presentation: Quantitative Comparison of Estrogenic Activity
The following table summarizes the quantitative data on the estrogenic activity of this compound and p,p'-DDE from various in vitro studies.
| Assay Type | Organism/Cell Line | Endpoint | This compound Activity | p,p'-DDE Activity | Reference |
| Estrogen Receptor Binding Assay | Rainbow Trout | IC50 | 3.2 µM | Weakly bound | [3] |
| Reporter Gene Assay | HeLa cells | Agonist activity | Active | Active | [4] |
| In vitro study | KwERα | Estrogenic Potency | This compound > p,p'-DDE | No activity | [5] |
| E-Screen Assay | MCF-7 cells | Proliferative Effect | Estrogenic | Not specified | |
| Estrogen Receptor Binding | Rat Uterine Cytosol | Relative Binding Affinity | Weak affinity | Did not compete |
Note: The potency of these compounds is significantly lower than that of the endogenous estrogen, 17β-estradiol (E2).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
Protocol Outline:
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer to isolate the cytosol, which contains the estrogen receptors.
-
Competitive Binding Reaction: A constant concentration of [³H]-E2 is incubated with the uterine cytosol in the presence of increasing concentrations of the test compounds (this compound or p,p'-DDE).
-
Separation of Bound and Unbound Ligand: The receptor-bound [³H]-E2 is separated from the unbound [³H]-E2, often using hydroxylapatite.
-
Quantification: The amount of receptor-bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated to determine its relative binding affinity.
E-Screen (Cell Proliferation) Assay
The E-Screen assay assesses the estrogenicity of compounds by measuring their ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).
Protocol Outline:
-
Cell Culture: MCF-7 cells are maintained in a culture medium. Before the assay, they are transferred to a steroid-free medium to deplete endogenous estrogens.
-
Treatment: The cells are then exposed to various concentrations of the test compounds (this compound or p,p'-DDE) or a positive control (17β-estradiol).
-
Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.
-
Quantification of Cell Proliferation: The number of cells is determined using a method such as the sulforhodamine B (SRB) assay.
-
Data Analysis: The proliferative effect of the test compound is calculated relative to the negative and positive controls to determine its estrogenic activity.
Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay
This assay measures the ability of a chemical to activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
Protocol Outline:
-
Cell Lines: Stably transfected cell lines are used, which contain an estrogen receptor (ERα or ERβ) and a reporter gene construct with an estrogen response element (ERE).
-
Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: Following incubation, the cells are lysed to release the cellular components, including the reporter protein.
-
Measurement of Reporter Activity: The activity of the reporter protein is measured. For the luciferase reporter, a substrate is added, and the resulting luminescence is quantified.
-
Data Analysis: The induction of reporter gene expression by the test compound is compared to that of a positive control to determine its estrogenic potency (e.g., EC50).
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
Caption: Classical estrogen receptor signaling pathway.
General Experimental Workflow for Estrogenicity Testing
Caption: Generalized workflow for in vitro estrogenicity assays.
References
- 1. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reporter cell lines to study the estrogenic effects of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Toxicological Analysis of DDE Isomers: o,p'-DDE vs. p,p'-DDE
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct toxicological profiles of o,p'-DDE and p,p'-DDE, supported by experimental data and detailed methodologies.
Introduction
Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its widespread historical use and environmental persistence, DDE continues to be a significant environmental contaminant and a subject of toxicological concern. DDE exists in several isomeric forms, with p,p'-DDE and this compound being the most prevalent and toxicologically relevant. While structurally similar, these isomers exhibit distinct toxicological profiles, primarily owing to their differential interactions with nuclear hormone receptors. This guide provides a comparative analysis of the toxicology of this compound and p,p'-DDE, focusing on their mechanisms of action, quantitative toxicity data, and the experimental protocols used for their assessment.
Data Presentation
Table 1: Comparative Acute Oral Toxicity of DDE Isomers in Rats
| Isomer | Sex | LD50 (mg/kg) | Reference |
| p,p'-DDE | Male | 880 | [Gaines 1969, as cited in 10] |
| Female | 1,240 | [Gaines 1969, as cited in 10] | |
| This compound | Male/Female | 810 - 880 | [Tomatis et al. 1974a, as cited in 10] |
Table 2: Comparative Endocrine Disrupting Activity of DDE Isomers
| Isomer | Endpoint | Assay | Model System | Value | Reference |
| This compound | Estrogen Receptor (ER) Binding Inhibition | Competitive Binding Assay | Rainbow Trout ER | IC50: 3.2 µM | [1] |
| p,p'-DDE | Androgen Receptor (AR) Antagonism | Competitive Binding Assay | Rat AR | IC50: 5 µM | [2] |
| Ki: 3.5 µM | [2] |
Mechanisms of Toxicity and Signaling Pathways
The primary difference in the toxicological effects of this compound and p,p'-DDE lies in their distinct endocrine-disrupting activities. This compound is recognized for its estrogenic properties, while p,p'-DDE is a potent anti-androgen.[3]
This compound: Estrogenic Activity
This compound can mimic the action of endogenous estrogens by binding to the estrogen receptor (ER).[4] This interaction initiates a cascade of molecular events that can disrupt normal endocrine function.
p,p'-DDE: Anti-Androgenic Activity
p,p'-DDE acts as an antagonist of the androgen receptor (AR). It competitively binds to the AR, preventing endogenous androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor. This inhibition disrupts the normal signaling cascade required for male sexual development and function.
Experimental Protocols
The toxicological assessment of DDE isomers relies on a variety of standardized in vivo and in vitro assays. Below are detailed methodologies for key experiments.
Estrogen Receptor (ER) Competitive Binding Assay
This in vitro assay is used to determine the ability of a test chemical to bind to the ER, providing a measure of its estrogenic potential.
Methodology:
-
Preparation of Uterine Cytosol: Uteri from immature or ovariectomized rats are homogenized in a buffer solution and centrifuged at high speed to obtain the cytosolic fraction containing the ER.
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the test chemical (this compound).
-
Separation: After incubation, the bound and free [³H]-E₂ are separated. A common method is the use of hydroxylapatite (HAP) slurry, which binds the ER-ligand complex.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The results are plotted as the percentage of [³H]-E₂ binding versus the log concentration of the test chemical to determine the IC50 value.
Uterotrophic Assay (OECD Test Guideline 440)
This in vivo assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in female rodents.
Methodology:
-
Animal Model: Immature (post-weaning) or ovariectomized adult female rats are used.
-
Dosing: The test substance (this compound) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like ethinyl estradiol) are included.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are carefully excised.
-
Uterine Weight Measurement: The wet and blotted weights of the uteri are recorded.
-
Data Analysis: A statistically significant increase in the uterine weight of the treated group compared to the vehicle control group indicates an estrogenic effect.
Hershberger Assay (OECD Test Guideline 441)
This in vivo assay is used to identify substances with androgenic or anti-androgenic activity by measuring the weight changes of five androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Peripubertal male rats are castrated.
-
Dosing: For testing anti-androgenic activity, the test substance (p,p'-DDE) is administered daily for 10 consecutive days, along with a reference androgen (e.g., testosterone propionate). A control group receives only the reference androgen.
-
Necropsy: Approximately 24 hours after the last dose, the animals are euthanized.
-
Tissue Weight Measurement: The following five androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Data Analysis: A statistically significant decrease in the weight of at least two of the five tissues in the group receiving the test substance and the reference androgen, compared to the group receiving only the reference androgen, indicates anti-androgenic activity.
Conclusion
The toxicological profiles of this compound and p,p'-DDE are distinctly different, primarily driven by their opposing endocrine-disrupting activities. This compound exhibits estrogenic properties by acting as an agonist for the estrogen receptor, while p,p'-DDE demonstrates potent anti-androgenic effects through the antagonism of the androgen receptor. This comparative analysis, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers and professionals in the fields of toxicology, drug development, and environmental health to understand and assess the risks associated with exposure to these persistent environmental contaminants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. alanplewis.com [alanplewis.com]
Unveiling o,p'-DDE: A Comparative Guide to Analytical Method Validation Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of o,p'-dichlorodiphenyldichloroethylene (o,p'-DDE), a persistent metabolite of the pesticide DDT, is crucial for environmental monitoring, food safety assessment, and toxicological studies. The validation of analytical methods using Certified Reference Materials (CRMs) is the cornerstone of generating reliable and comparable data. This guide provides an objective comparison of two prevalent analytical techniques for this compound determination—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by representative experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound analysis is contingent on the matrix, required sensitivity, and laboratory capabilities. Below is a summary of typical performance characteristics for GC-MS/MS and LC-MS/MS methods validated for the analysis of this compound in environmental and food matrices, respectively. The use of CRMs is instrumental in establishing the accuracy and traceability of these methods.
| Parameter | GC-MS/MS (in Soil/Sediment CRM) | LC-MS/MS (in Food Matrix CRM) |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/kg | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.1 - 1.5 µg/kg | 0.3 - 3.0 µg/kg |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (Recovery %) | 85 - 115% | 80 - 110% |
| Precision (RSD %) | < 15% | < 20% |
| Certified Reference Material | Soil or Sediment CRM | Food Matrix (e.g., fish tissue, vegetable homogenate) CRM |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and accurate measurements. The following sections outline the methodologies for the analysis of this compound using GC-MS/MS and LC-MS/MS.
Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for this compound in Soil/Sediment Certified Reference Material
This method is highly selective and sensitive for the analysis of this compound in complex environmental matrices like soil and sediment.
1. Sample Preparation (Extraction and Cleanup):
-
Extraction: A 10 g homogenized sample of the soil/sediment CRM is mixed with anhydrous sodium sulfate to remove moisture. The sample is then extracted with a 1:1 mixture of hexane and acetone using an accelerated solvent extractor (ASE) or Soxhlet apparatus.
-
Cleanup: The extract is concentrated and subjected to cleanup using solid-phase extraction (SPE) with a Florisil® or silica gel cartridge to remove interfering co-extractives. The final extract is solvent-exchanged into a suitable solvent for GC analysis (e.g., isooctane).
2. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 5 °C/min, and hold for 5 min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Quantifier: m/z 318 -> 246
-
Qualifier: m/z 318 -> 248
-
-
3. Quantification:
-
A multi-point calibration curve is generated using a certified this compound standard solution. The concentration of this compound in the CRM extract is determined by comparing its peak area to the calibration curve. The final concentration is reported in µg/kg after accounting for the initial sample weight and dilution factors.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Food Certified Reference Material
This method is suitable for the analysis of this compound in various food matrices, offering high throughput and sensitivity.
1. Sample Preparation (Extraction and Cleanup):
-
Extraction: A 5 g homogenized sample of the food CRM (e.g., fish tissue) is subjected to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. This involves adding acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to the sample, followed by vigorous shaking and centrifugation.
-
Cleanup: An aliquot of the acetonitrile extract is cleaned up using dispersive solid-phase extraction (d-SPE) with a mixture of primary secondary amine (PSA) and C18 sorbents to remove fatty acids and other interferences. The supernatant is then filtered before LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound: Precursor and product ions are determined by direct infusion of a standard solution.
-
3. Quantification:
-
Quantification is performed using a matrix-matched calibration curve prepared by spiking blank food matrix extracts with certified this compound standards. This approach compensates for matrix effects that can suppress or enhance the analyte signal. The concentration in the CRM is calculated based on the calibration curve.
Workflow and Pathway Visualizations
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: General workflow for the validation of an analytical method for this compound using a Certified Reference Material.
Caption: Comparative experimental workflows for this compound analysis using GC-MS/MS and LC-MS/MS.
Inter-Laboratory Comparison of o,p'-DDE Measurement Results: A Comparative Guide
Disclaimer: As of late 2025, specific, publicly available inter-laboratory comparison or proficiency testing (PT) reports exclusively focused on o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) are limited. This guide, therefore, presents a synthesized framework based on established protocols for inter-laboratory studies of persistent organic pollutants (POPs), including organochlorine pesticides.[1][2][3][4] The presented data is hypothetical and serves to illustrate the principles and expected outcomes of such a comparison.
This guide is intended for researchers, scientists, and drug development professionals to provide a benchmark for analytical performance and to detail the methodologies crucial for accurate and comparable this compound quantification.
Data Presentation: Hypothetical Proficiency Test Results
The following table summarizes fictional results from a proficiency test for the analysis of this compound in a human serum matrix. The assigned value was determined by consensus from expert laboratories. Performance is evaluated using a z-score, where a score between -2 and +2 is generally considered satisfactory.[5]
| Laboratory ID | Analytical Method | Sample Matrix | Assigned Value (ng/g) | Reported Value (ng/g) | z-Score |
| Lab-01 | GC-MS/MS | Human Serum | 2.50 | 2.65 | 0.60 |
| Lab-02 | GC-ECD | Human Serum | 2.50 | 2.89 | 1.56 |
| Lab-03 | GC-MS/MS | Human Serum | 2.50 | 2.41 | -0.36 |
| Lab-04 | GC-HRMS | Human Serum | 2.50 | 2.55 | 0.20 |
| Lab-05 | GC-ECD | Human Serum | 2.50 | 3.10 | 2.40 |
| Lab-06 | GC-MS | Human Serum | 2.50 | 2.15 | -1.40 |
| Lab-07 | GC-MS/MS | Human Serum | 2.50 | 2.72 | 0.88 |
| Lab-08 | GC-ECD | Human Serum | 2.50 | 1.98 | -2.08 |
Note: z-scores are calculated as: (Reported Value - Assigned Value) / Standard Deviation for Proficiency Assessment. A standard deviation of 0.25 ng/g is used for this hypothetical data.
Experimental Protocols
The following represents a generalized, robust methodology for the determination of this compound in a biological matrix like human serum, based on common practices for organochlorine pesticide analysis.
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: A known amount of a labeled internal standard (e.g., ¹³C-p,p'-DDE) is added to a pre-weighed serum sample (typically 1-2 mL) to correct for analytical variability.
-
Denaturation and Extraction: Proteins are denatured using formic acid or methanol. Liquid-liquid extraction (LLE) is then performed using a solvent mixture such as hexane and methyl tert-butyl ether (MTBE). Alternatively, solid-phase extraction (SPE) may be employed using cartridges packed with a C18 or similar sorbent.
2. Extract Clean-up:
-
Lipid Removal: The raw extract, rich in lipids, requires clean-up to prevent interference. This is often achieved using florisil or silica gel column chromatography.
-
Fractionation: The sample is passed through the column. A non-polar solvent (e.g., hexane) is used to elute interfering compounds like PCBs first. A solvent of increasing polarity (e.g., a mixture of hexane and dichloromethane) is then used to elute the fraction containing this compound and other pesticides.
3. Instrumental Analysis:
-
Gas Chromatography (GC): The cleaned extract is concentrated and injected into a gas chromatograph. A capillary column (e.g., DB-5ms or equivalent) is used to separate this compound from other compounds based on their boiling points and interaction with the stationary phase.
-
Detection:
-
Electron Capture Detector (ECD): GC-ECD is highly sensitive to halogenated compounds like this compound and is a cost-effective option for quantification.
-
Mass Spectrometry (MS): GC-MS, GC-MS/MS, or high-resolution mass spectrometry (GC-HRMS) provides superior selectivity and definitive identification by analyzing the mass-to-charge ratio of the fragmented this compound molecule.
-
4. Quality Assurance/Quality Control (QA/QC):
-
Method Blank: A solvent sample is run through the entire process to check for contamination.
-
Laboratory Control Spike: A clean matrix spiked with a known amount of this compound is analyzed to assess method accuracy.
-
Calibration: A multi-point calibration curve is generated using certified reference standards to ensure accurate quantification.
-
Surrogate Standards: In addition to the internal standard, surrogate compounds are often added to monitor the efficiency of the extraction and clean-up steps for each sample.
Mandatory Visualizations
Caption: Workflow of a typical inter-laboratory comparison for this compound analysis.
Caption: Chemical relationship between p,p'-DDT and its metabolite isomer this compound.
References
Cross-Validation of GC-MS and LC-MS/MS for o,p'-DDE Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE), the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a critical decision that impacts sensitivity, selectivity, and overall analytical performance. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed protocols to inform method selection and implementation.
Performance Comparison: GC-MS/MS vs. LC-MS/MS for this compound
The selection of an analytical technique for this compound quantification is often dictated by the specific requirements of the study, including the sample matrix, required limits of detection, and sample throughput. Both GC-MS/MS and LC-MS/MS offer robust and reliable methods for the analysis of this compound.
Historically, GC-MS has been the gold standard for the analysis of persistent organic pollutants like this compound due to its excellent chromatographic separation of nonpolar compounds and high sensitivity.[1] However, recent advancements in LC-MS/MS technology have made it a viable and, in some cases, superior alternative, particularly for complex biological matrices.[2]
The following table summarizes the key quantitative performance parameters for the analysis of this compound using both GC-MS/MS and LC-MS/MS, based on data from various studies.
| Parameter | GC-MS/MS | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | As low as 5 ppb (w/v) in certain matrices.[1] | Can achieve low ng/L levels in water samples.[3] | GC-MS/MS generally offers excellent sensitivity for nonpolar compounds like this compound. LC-MS/MS sensitivity is highly dependent on ionization efficiency. |
| Limit of Quantitation (LOQ) | Method-dependent, typically in the low ng/g range. | Can be in the low ng/mL range.[4] | Both techniques can achieve low LOQs suitable for trace-level analysis. |
| Linearity (R²) | Typically > 0.99. | Generally excellent, with R² > 0.99. | Both methods demonstrate excellent linearity over a wide dynamic range. |
| Accuracy (% Recovery) | 70-120% is a common acceptable range. | 70-120% is a common acceptable range. | Accuracy can be influenced by the sample matrix and the chosen extraction method. |
| Precision (%RSD) | Typically < 15-20%. | Typically < 15-20%. | Both techniques offer good precision for reproducible quantification. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of either GC-MS/MS or LC-MS/MS for this compound analysis. The following sections provide representative experimental protocols for each technique.
GC-MS/MS Experimental Protocol
This protocol is a composite based on common practices for the analysis of organochlorine pesticides in environmental and biological samples.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Extraction: Samples (e.g., serum, sediment) are extracted using an appropriate organic solvent such as a mixture of hexane and dichloromethane.
-
Cleanup: The extract is then cleaned up using a solid-phase extraction (SPE) cartridge (e.g., Florisil® or silica-based sorbents) to remove interfering matrix components.
-
Solvent Exchange: The eluate is concentrated and solvent-exchanged into a suitable solvent for GC-MS/MS analysis (e.g., hexane).
2. GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Injector: Splitless injection at 275°C.
-
Column: A 5% phenyl arylene capillary column is often used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, followed by a ramp to a final temperature suitable for the elution of this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electron Ionization (EI).
-
MRM Transitions: Specific precursor and product ions for this compound are monitored for quantification and confirmation. For example, a transition of m/z 318.0 → 248.0 could be used.
LC-MS/MS Experimental Protocol
This protocol is based on methodologies for the analysis of pesticides in various matrices.
1. Sample Preparation (QuEChERS or SPE)
-
Extraction: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for extracting pesticides from food and environmental matrices. Alternatively, SPE can be employed.
-
Cleanup: Dispersive SPE (d-SPE) with sorbents like PSA and C18 is often used to remove matrix interferences.
-
Reconstitution: The final extract is evaporated and reconstituted in a mobile phase-compatible solvent.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1260 Infinity Bio-inert HPLC or equivalent.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to enhance ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Specific precursor and product ions for this compound are monitored. For instance, a transition of m/z 330 → 258 could be utilized.
Analytical Workflow
The following diagram illustrates the general analytical workflow for both GC-MS and LC-MS/MS analysis of this compound.
Caption: General workflow for this compound analysis using GC-MS/MS and LC-MS/MS.
Conclusion
Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two often depends on the specific application, sample matrix, and available instrumentation.
-
GC-MS/MS is a well-established and highly sensitive method for the analysis of nonpolar, volatile, and semi-volatile compounds like this compound. It often provides excellent chromatographic resolution and is a preferred method for many environmental analyses.
-
LC-MS/MS offers the advantage of analyzing a wider range of compounds, including more polar and thermally labile analytes, without the need for derivatization. This can be particularly beneficial when analyzing this compound in conjunction with other pesticides or metabolites in complex biological matrices.
Ultimately, a thorough method validation should be performed for the specific matrix of interest to ensure that the chosen technique meets the required performance criteria for accuracy, precision, and sensitivity. For cross-validation purposes, analyzing a subset of samples by both methods can provide a high degree of confidence in the analytical results.
References
A Comparative Analysis of the Bioaccumulation Potential of O,P'-DDE and p,p'-DDE
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative bioaccumulation potential of o,p'-DDE and p,p'-DDE, supported by experimental data and detailed methodologies.
Introduction
Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). It exists in several isomeric forms, with p,p'-DDE being the most abundant and widely studied due to its significant presence in the environment and its propensity for bioaccumulation. However, the this compound isomer, also present in technical DDT formulations and as a metabolic product, warrants comparative analysis to fully understand the environmental fate and toxicological risk of DDE as a whole. This guide provides a detailed comparison of the bioaccumulation potential of this compound and p,p'-DDE, drawing upon key physicochemical properties and experimental data from food web and laboratory studies.
Physicochemical Properties Influencing Bioaccumulation
The bioaccumulation potential of a chemical is significantly influenced by its lipophilicity, commonly expressed as the octanol-water partition coefficient (log Kₒₗ). A higher log Kₒₗ value indicates greater lipid solubility and a higher tendency to accumulate in the fatty tissues of organisms.
| Isomer | Log Kₒₗ | Reference |
| p,p'-DDE | 6.51 | [Howard and Meylan, 1997] |
| This compound | 6.00 | [Howard and Meylan, 1997] |
As indicated in the table, p,p'-DDE exhibits a higher log Kₒₗ value than this compound, suggesting a greater intrinsic potential for bioaccumulation.
Comparative Bioaccumulation and Biomagnification Data
Bioconcentration factors (BCFs) and biomagnification factors (BMFs) are key metrics used to quantify the bioaccumulation of substances in organisms and their transfer through food webs. While direct comparative BCF studies for this compound and p,p'-DDE are limited, data from food web studies provide valuable insights into their relative biomagnification potential.
A study on the trophodynamics of DDT isomers in the aquatic food web of Liaodong Bay, China, provided Trophic Magnification Factors (TMFs) for DDT and its metabolites. The TMF represents the average factor by which the concentration of a chemical increases for each trophic level in a food web.
| Compound | Trophic Magnification Factor (TMF) |
| p,p'-DDE | 3.39 |
| o,p'-DDT | 12.3 |
| p,p'-DDT | 7.76 |
| o,p'-DDD | 9.12 |
| p,p'-DDD | 4.17 |
Source: Study on the behaviors and trophodynamics of o,p′-dichlorodiphenyltrichloroethane (o,p′-DDT) in the aquatic food web
These results indicate that while p,p'-DDE does biomagnify (TMF > 1), the parent compound o,p'-DDT shows a significantly higher potential for trophic magnification. The study also noted that o,p'-DDT was more resistant to metabolism to this compound compared to the conversion of p,p'-DDT to p,p'-DDE, which could contribute to its higher TMF.
Experimental Protocols
Aquatic Food Web Trophodynamic Study
Objective: To determine the trophic magnification of DDT isomers and their metabolites in a natural aquatic food web.
Methodology:
-
Sample Collection: Biota samples representing different trophic levels (e.g., plankton, invertebrates, fish) were collected from Liaodong Bay, China. Sediment samples were also collected.
-
Sample Preparation: All biological samples were freeze-dried, ground to a fine powder, and homogenized.
-
Lipid Content Determination: The lipid content of each sample was determined using a gravimetric method after extraction with a suitable solvent mixture.
-
Isomer-Specific Analysis:
-
Extraction: Samples were extracted with a mixture of hexane and dichloromethane using accelerated solvent extraction (ASE).
-
Cleanup: The extracts were cleaned up using gel permeation chromatography (GPC) to remove lipids and other macromolecules, followed by further purification on a silica gel column.
-
Quantification: The concentrations of o,p'-DDT, p,p'-DDT, o,p'-DDD, p,p'-DDD, this compound, and p,p'-DDE were determined using gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.
-
-
Trophic Level Determination: The trophic level of each organism was determined by analyzing the stable isotope ratio of nitrogen (δ¹⁵N).
-
TMF Calculation: The TMF was calculated from the slope of the linear regression between the log-transformed, lipid-normalized concentrations of each compound and the trophic level of the organisms.
Laboratory Bioconcentration Study (Based on OECD Guideline 305)
Objective: To determine the bioconcentration factor (BCF) of a test substance in fish under controlled laboratory conditions.
Methodology:
-
Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.
-
Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a specified period.
-
Exposure Phase (Uptake):
-
Fish are exposed to a constant, sublethal concentration of the test substance (this compound or p,p'-DDE) in a flow-through system.
-
Water samples are taken regularly to monitor the concentration of the test substance.
-
Fish are sampled at predetermined time points to measure the concentration of the substance in their tissues.
-
-
Depuration Phase (Elimination):
-
After the exposure phase, the remaining fish are transferred to clean, untreated water.
-
Fish are sampled at predetermined time points to measure the decline in the concentration of the substance in their tissues.
-
-
Sample Analysis:
-
Fish tissue is homogenized and extracted with an appropriate organic solvent.
-
The extract is cleaned up to remove lipids and other interfering substances.
-
The concentration of the test substance is quantified using GC-MS or a similar sensitive analytical technique.
-
-
BCF Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.
Visualizations
Caption: Workflow for a trophodynamic study to determine TMF.
Caption: Workflow for a laboratory bioconcentration (BCF) study.
Conclusion
The available evidence consistently indicates that p,p'-DDE has a higher intrinsic bioaccumulation potential than this compound, primarily due to its greater lipophilicity as shown by its higher log Kₒₗ value. While direct comparative BCF data is scarce, food web studies demonstrate that both isomers and their parent compounds biomagnify, with the o,p' isomers of DDT and DDD showing surprisingly high TMFs. This suggests that factors beyond simple lipophilicity, such as resistance to metabolic degradation, play a crucial role in the ultimate bioaccumulation of these compounds in the environment. For a comprehensive risk assessment, it is imperative to consider the bioaccumulation potential of both o,p'- and p,p'-DDE, as well as their parent compounds. Further controlled laboratory studies directly comparing the BCFs of the DDE isomers would be invaluable in refining our understanding of their environmental fate and risk.
A Comparative Guide to the Endocrine-Disrupting Potency of o,p'-DDE and Other DDT Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative potencies of dichlorodiphenyltrichloroethane (DDT) metabolites, with a specific focus on o,p'-DDE, as endocrine-disrupting chemicals. The information presented herein is supported by experimental data to aid in the assessment of their biological activity.
Introduction
DDT, a once widely used pesticide, and its metabolites are persistent organic pollutants that continue to be of concern due to their potential to disrupt the endocrine systems of wildlife and humans. These compounds can exert estrogenic, anti-androgenic, and other hormonal activities, primarily by interacting with nuclear hormone receptors. The various isomers and metabolites of DDT exhibit a range of potencies in these interactions. This guide focuses on comparing the biological activity of key DDT metabolites, including this compound, p,p'-DDE, o,p'-DDT, p,p'-DDT, and dichlorodiphenyldichloroethane (DDD) isomers.
Quantitative Comparison of DDT Metabolite Potency
The endocrine-disrupting potential of DDT metabolites varies significantly based on their isomeric structure. The following tables summarize the relative potencies from various in vitro studies. It is important to note that absolute values may differ between experimental systems and species.
Estrogenic Activity
The estrogenic activity of DDT compounds is primarily mediated through their interaction with estrogen receptors (ERα and ERβ). The o,p' isomers are generally considered to be more estrogenic than the p,p' isomers.
| Compound | Assay Type | Endpoint | Result | Relative Potency to Estradiol (E2) |
| o,p'-DDT | Carp Hepatocyte Assay | Vitellogenin Induction | Agonist | 1 x 10⁻³ - 1 x 10⁻⁴[1] |
| Killer Whale ERα Reporter Gene Assay | Transcriptional Activation | Agonist | Higher than p,p'-DDT and p,p'-DDE[2] | |
| This compound | Carp Hepatocyte Assay | Vitellogenin Induction | No activity up to 100 µM[1] | - |
| Rainbow Trout ER Binding Assay | Competitive Binding | IC₅₀ = 3.2 µM[3][4] | - | |
| Killer Whale ERα Reporter Gene Assay | Transcriptional Activation | Agonist | Higher than p,p'-DDT and p,p'-DDE | |
| p,p'-DDT | Estrogen Receptor Binding | Competitive Binding | Ineffective binder | - |
| p,p'-DDE | Estrogen Receptor Binding | Little ability to bind | Ineffective binder | - |
| o,p'-DDD | Killer Whale ERα Reporter Gene Assay | Transcriptional Activation | Agonist | Higher than p,p'-DDT and p,p'-DDE |
| p,p'-DDD | Killer Whale ERα Reporter Gene Assay | Transcriptional Activation | Agonist | Higher than p,p'-DDT and p,p'-DDE |
Anti-Androgenic Activity
Several DDT metabolites, most notably p,p'-DDE, can act as antagonists to the androgen receptor (AR), thereby inhibiting the action of androgens like testosterone.
| Compound | Assay Type | Endpoint | Result |
| p,p'-DDE | Androgen Receptor Binding Assay | Competitive Inhibition | Potent antagonist |
| HepG2 AR Reporter Gene Assay | Transcriptional Inhibition | Antagonist at >10⁻⁶ M; some agonist activity at 10⁻⁵ M | |
| This compound | HepG2 AR Reporter Gene Assay | Transcriptional Inhibition | Antagonist at >10⁻⁶ M |
| o,p'-DDT | HepG2 AR Reporter Gene Assay | Transcriptional Inhibition | Antagonist at >10⁻⁶ M |
| p,p'-DDT | HepG2 AR Reporter Gene Assay | Transcriptional Inhibition | Antagonist at >10⁻⁶ M |
| o,p'-DDD | HepG2 AR Reporter Gene Assay | Transcriptional Inhibition | Antagonist at >10⁻⁶ M |
| p,p'-DDD | HepG2 AR Reporter Gene Assay | Transcriptional Inhibition | Antagonist at >10⁻⁶ M |
Signaling Pathways
Estrogen Receptor-Mediated Signaling
The estrogenic effects of DDT metabolites are primarily due to their ability to bind to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of estrogen-responsive genes. Some DDT metabolites can also activate ER-independent pathways, such as the activation of the AP-1 transcription factor.
Androgen Receptor Antagonism
The anti-androgenic activity of DDT metabolites, particularly p,p'-DDE, involves the competitive inhibition of androgen binding to the androgen receptor (AR). This prevents the receptor from being activated by endogenous androgens, thereby blocking the transcription of androgen-dependent genes.
Experimental Protocols
Competitive Ligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To measure the binding affinity of DDT metabolites to the estrogen or androgen receptor.
Materials:
-
Purified estrogen or androgen receptor protein.
-
Radiolabeled ligand (e.g., [³H]17β-estradiol for ER, [³H]dihydrotestosterone for AR).
-
Test compounds (DDT metabolites).
-
Assay buffer.
-
Filter plates and scintillation counter.
Procedure:
-
A constant concentration of the receptor and radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound and free radioligand are separated by rapid filtration through filter plates.
-
The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined.
Reporter Gene Assay
This cell-based assay measures the ability of a test compound to activate or inhibit the transcriptional activity of a hormone receptor.
Objective: To determine if a DDT metabolite can act as an agonist or antagonist of the estrogen or androgen receptor.
Materials:
-
A suitable mammalian cell line (e.g., MCF-7, HepG2) that does not endogenously express the receptor of interest.
-
Expression plasmid for the human estrogen or androgen receptor.
-
Reporter plasmid containing a hormone response element (e.g., ERE or ARE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cells are co-transfected with the receptor expression plasmid and the reporter plasmid.
-
After transfection, cells are treated with various concentrations of the test compound (for agonist activity) or with a fixed concentration of a known agonist (e.g., estradiol or DHT) in the presence of varying concentrations of the test compound (for antagonist activity).
-
Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Cells are lysed, and the activity of the reporter enzyme is measured.
-
For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is calculated. For antagonists, the concentration that inhibits 50% of the agonist-induced activity (IC₅₀) is determined.
Conclusion
The endocrine-disrupting effects of DDT and its metabolites are complex, with potencies and mechanisms of action varying significantly among the different isomers. Generally, o,p' isomers exhibit greater estrogenic activity, while p,p'-DDE is a potent anti-androgen. The data and protocols presented in this guide provide a framework for the comparative assessment of these compounds, which is crucial for understanding their potential risks to human and environmental health. Further research employing a standardized battery of in vitro and in vivo assays is necessary to fully elucidate the relative potencies and complete toxicological profiles of these persistent environmental contaminants.
References
assessing the performance of different extraction methods for O,P'-Dde
This guide provides a comparative analysis of three prevalent extraction methodologies for the organochlorine pesticide o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE): Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). The selection of an appropriate extraction technique is critical for accurate quantification in environmental and food safety monitoring. This document outlines the experimental protocols and presents performance data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Comparative Performance Data
The following table summarizes the quantitative performance of SPE, LLE, and QuEChERS for the extraction of this compound from various matrices. The data, compiled from multiple studies, highlights the recovery rates, limits of detection (LOD), and limits of quantification (LOQ). It is important to note that direct comparison is influenced by the sample matrix and the specific analytical instrumentation used.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Analyte | This compound | This compound | p,p'-DDE |
| Matrix | Water | Water | Lettuce |
| Recovery (%) | 56 - 76%[1] | 80 - 96%[1] | 70 - 120%[2] |
| LOD | 0.5 ng/L[1] | Not specified in source | Typically 0.3 µg/kg (for soil)[3] |
| LOQ | Not specified in source | Not specified in source | Typically 1.0 µg/kg (for soil) |
| Relative Standard Deviation (RSD) | <20% | Not specified in source | < 15% |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are representative and may require optimization based on the specific sample matrix and analytical instrumentation.
Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is a widely used technique for the selective extraction of analytes from a liquid sample by partitioning them between a solid and a liquid phase.
Methodology:
-
Cartridge Conditioning: A C18 SPE cartridge is sequentially conditioned with 10 mL of methanol followed by 10 mL of deionized water.
-
Sample Loading: A 1-liter water sample, adjusted to a neutral pH, is passed through the conditioned C18 cartridge.
-
Cartridge Drying: The cartridge is dried under a stream of nitrogen to remove residual water.
-
Elution: The trapped analytes are eluted from the cartridge using an appropriate organic solvent, such as methylene chloride.
-
Concentration and Analysis: The eluate is concentrated, solvent-exchanged to hexane, and brought to a final volume for analysis by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).
Liquid-Liquid Extraction (LLE) Protocol
Liquid-liquid extraction is a classic method that separates compounds based on their relative solubilities in two different immiscible liquids.
Methodology:
-
Sample Preparation: A 1-liter water sample is placed in a separatory funnel. The pH is adjusted to neutral.
-
Extraction: 60 mL of an organic solvent (e.g., dichloromethane) is added to the separatory funnel. The funnel is shaken vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase. This step is typically repeated three times with fresh solvent.
-
Phase Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.
-
Drying and Concentration: The collected organic extract is dried over anhydrous sodium sulfate to remove any residual water. The dried extract is then concentrated using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange and Analysis: The concentrated extract is solvent-exchanged into a solvent compatible with the analytical instrument (e.g., hexane for GC analysis) and brought to a final volume for injection.
QuEChERS Protocol
The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single process, making it a popular choice for multi-residue pesticide analysis in food matrices.
Methodology:
-
Sample Homogenization and Extraction: A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is placed in a centrifuge tube. An appropriate volume of acetonitrile is added, and the tube is shaken vigorously.
-
Salting Out: Extraction salts (e.g., magnesium sulfate and sodium acetate) are added to induce phase separation between the aqueous and organic layers. The tube is shaken again and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and anhydrous magnesium sulfate. The tube is vortexed and centrifuged.
-
Analysis: The final extract is ready for direct analysis by GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.
References
Navigating the Chiral World of o,p'-DDE: A Comparative Guide to Enantiomeric Analysis in Environmental Samples
For researchers, scientists, and drug development professionals, understanding the environmental fate and toxicological implications of chiral pollutants like o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE) is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric fraction (EF) of this compound in environmental matrices, supported by experimental data and detailed protocols.
The persistence of dichlorodiphenyltrichloroethane (DDT) and its metabolites, including this compound, in the environment continues to be a significant concern. This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. While technical DDT is produced as a racemic mixture (equal amounts of both enantiomers), biological processes in the environment can lead to enantioselective degradation or uptake, resulting in a non-racemic mixture. The analysis of the enantiomeric fraction (EF), the ratio of one enantiomer to the sum of both, provides valuable insights into the sources, transport, and degradation pathways of this pollutant.
Comparative Analysis of Analytical Techniques
The determination of the enantiomeric fraction of this compound in complex environmental samples requires sophisticated analytical techniques capable of separating and quantifying the individual enantiomers. The most commonly employed methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each coupled with a chiral stationary phase (CSP). Supercritical Fluid Chromatography (SFC) is an emerging alternative with distinct advantages.
Below is a comparative summary of these techniques for the analysis of this compound enantiomers.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase. | Separation of compounds in the liquid phase based on their differential partitioning between a liquid mobile phase and a chiral stationary phase. | Separation using a supercritical fluid as the mobile phase, offering properties intermediate between a gas and a liquid. |
| Typical CSP | Cyclodextrin-based (e.g., CP-Chirasil-Dex CB) | Polysaccharide-based (e.g., Chiralpak, Chiralcel) | Polysaccharide-based, Pirkle-type |
| Detector | Electron Capture Detector (ECD), Mass Spectrometry (MS) | UV-Vis Detector, Mass Spectrometry (MS) | UV-Vis Detector, Mass Spectrometry (MS) |
| Limit of Detection (LOD) | Low ng/L to pg/L (with ECD) | µg/L to ng/L | ng/L |
| Limit of Quantification (LOQ) | ng/L range | µg/L to ng/L | ng/L to µg/L |
| Accuracy (% Recovery) | 80-110% | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10% | < 10% |
| Sample Throughput | Moderate to High | Moderate | High |
| Advantages | High resolution, high sensitivity (especially with ECD for halogenated compounds). | Wide applicability to non-volatile and thermally labile compounds, robust. | Fast separations, reduced organic solvent consumption ("greener" method).[1] |
| Disadvantages | Requires derivatization for some compounds, high temperatures can cause degradation. | Higher consumption of organic solvents, potentially lower resolution than GC for some compounds. | Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the analysis of this compound enantiomers in common environmental matrices.
Protocol 1: Chiral GC-ECD/MS Analysis of this compound in Soil and Sediment
1. Sample Preparation:
- Extraction: 10 g of homogenized, freeze-dried soil or sediment is mixed with anhydrous sodium sulfate. The sample is then extracted via Soxhlet extraction for 16-24 hours with a 1:1 (v/v) mixture of n-hexane and acetone.
- Cleanup: The extract is concentrated by rotary evaporation. Elemental sulfur is removed by treatment with activated copper. A multi-layer silica gel/alumina column is used for further cleanup and fractionation. The fraction containing this compound is eluted with a mixture of n-hexane and dichloromethane.
- Solvent Exchange: The eluate is carefully concentrated and solvent-exchanged into a suitable solvent for GC analysis (e.g., iso-octane).
2. Instrumental Analysis:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Chiral Column: CP-Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injector: Splitless mode at 250°C.
- Oven Temperature Program: 100°C (held for 2 min), ramped to 180°C at 10°C/min, then to 230°C at 2°C/min (held for 10 min).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Detector: Electron Capture Detector (ECD) at 300°C or Mass Spectrometer (MS) in selected ion monitoring (SIM) mode.
3. Quality Control:
- A procedural blank, a matrix spike, and a duplicate sample should be analyzed with each batch of samples.
- Surrogate standards (e.g., PCB-209) should be added to each sample prior to extraction to monitor analytical efficiency.
- The enantiomeric fraction (EF) is calculated as: EF = A(+) / (A(+) + A(-)), where A(+) and A(-) are the peak areas of the (+) and (-) enantiomers, respectively.
Protocol 2: Chiral HPLC-UV/MS Analysis of this compound in Biota (Fish Tissue)
1. Sample Preparation:
- Extraction: 5 g of homogenized fish tissue is mixed with anhydrous sodium sulfate and extracted using accelerated solvent extraction (ASE) with dichloromethane.
- Lipid Removal: The extract is subjected to gel permeation chromatography (GPC) to remove lipids.
- Cleanup: The lipid-free extract is further cleaned up using a Florisil solid-phase extraction (SPE) cartridge. The fraction containing this compound is eluted with a mixture of n-hexane and diethyl ether.
- Solvent Exchange: The final eluate is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in the HPLC mobile phase.
2. Instrumental Analysis:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.
- Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm i.d., 5 µm particle size).
- Mobile Phase: Isocratic elution with n-hexane/isopropanol (99:1, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detector: UV-Vis detector at 230 nm or a tandem mass spectrometer (MS/MS) for higher sensitivity and selectivity.
3. Quality Control:
- Similar QC measures as in the GC protocol should be implemented.
- Certified reference materials (CRMs) of fish tissue containing known concentrations of organochlorine pesticides should be analyzed to assess accuracy.
Workflow and Signaling Pathway Diagrams
To visualize the analytical process, the following diagrams are provided in DOT language for Graphviz.
Caption: Workflow for the enantiomeric analysis of this compound in environmental samples.
Conclusion
The choice of analytical technique for the determination of the enantiomeric fraction of this compound depends on the specific research question, the matrix being analyzed, and the available instrumentation. GC with an ECD is a highly sensitive and robust method for routine monitoring of this halogenated compound. HPLC offers versatility for a wider range of compounds, while SFC presents a high-throughput and environmentally friendly alternative. Accurate and precise determination of the enantiomeric fraction of this compound is crucial for a deeper understanding of its environmental behavior and for conducting more refined risk assessments.
References
Navigating the Maze: A Comparative Guide to Clean-Up Techniques for o,p'-DDE Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of o,p'-DDE, the selection of an appropriate sample clean-up technique is a critical step that significantly impacts the accuracy, sensitivity, and robustness of the results. This guide provides an objective comparison of common clean-up methodologies, supported by experimental data, to aid in the selection of the most suitable approach for your specific analytical needs.
The presence of complex matrices in environmental and biological samples necessitates an efficient clean-up step to remove interfering substances prior to instrumental analysis of this compound, a metabolite of the pesticide DDT. The choice of technique depends on various factors, including the sample matrix, the required limit of detection, sample throughput, and available resources. This guide explores the principles, performance, and protocols of prevalent clean-up techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which incorporates dispersive Solid-Phase Extraction (d-SPE).
Performance Comparison of Clean-Up Techniques
The efficacy of a clean-up technique is primarily evaluated based on analyte recovery, removal of matrix effects, and the achievable limit of detection (LOD) or limit of quantification (LOQ). The following table summarizes quantitative data from various studies to facilitate a direct comparison of the performance of LLE, SPE, and QuEChERS for the analysis of this compound and related organochlorine pesticides.
| Clean-up Technique | Matrix | Analyte(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Serum | p,p'-DDE | 84 | < 2.5 | 4.3 pg/mL (LOD) | [1][2] |
| Solid-Phase Extraction (SPE) with Florisil | Environmental Samples | p,p'-DDE | - | - | 0.05 µg/L (LOQ) | [3] |
| QuEChERS with d-SPE (GCB/PSA/C18) | Carrot | This compound | - | - | - | [4] |
| QuEChERS with d-SPE (PSA) | Honey | This compound | 70-120 (for a broad range of pesticides) | - | - | [5] |
| Magnetic Dispersive SPE (MDSPE) | Honey | p,p'-DDE | 87-92 | 2-4 | - | |
| QuEChERS with d-SPE (EMR-Lipid) | Fatty Fish | OCPs | 59-120 | 2-23 | 0.02-1.50 µg/kg (LOQ) |
Note: Data for this compound is not always explicitly separated from other DDE isomers or organochlorine pesticides (OCPs) in the literature. The presented data provides a representative overview of the performance of each technique for this class of compounds.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and adapting these clean-up techniques. Below are representative methodologies for LLE, SPE, and QuEChERS.
Liquid-Liquid Extraction (LLE) for Serum Samples
This method is adapted from a procedure for the analysis of persistent organic pollutants in human serum.
-
Sample Preparation: To 0.2 mL of serum in a glass test tube, add an internal standard.
-
Extraction: Add an appropriate organic solvent (e.g., a mixture of hexane and diethyl ether).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., isooctane).
Solid-Phase Extraction (SPE) for Environmental Water Samples
This protocol is a general representation of SPE for the extraction of organochlorine pesticides from water.
-
Cartridge Conditioning: Condition a Florisil SPE cartridge by passing a non-polar solvent (e.g., hexane) through it, followed by an activating solvent (e.g., acetone). Do not allow the cartridge to dry.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences that are not strongly retained.
-
Drying: Dry the cartridge thoroughly under vacuum or with a stream of inert gas.
-
Elution: Elute the retained this compound with a stronger organic solvent (e.g., a mixture of hexane and acetone).
-
Concentration and Analysis: The eluate can be concentrated and then analyzed by gas chromatography (GC) or other suitable techniques.
QuEChERS Method for Produce Samples
The QuEChERS method is a two-step process involving extraction and dispersive solid-phase extraction (d-SPE) for clean-up.
Step 1: Extraction
-
Sample Homogenization: Homogenize 10-15 g of the sample.
-
Solvent Addition: Place the homogenized sample into a 50 mL centrifuge tube and add 10 mL of acetonitrile.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, and buffering salts) to induce phase separation.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge.
Step 2: Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a specific sorbent mixture. For this compound analysis in produce, a combination of primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols is often used.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge.
-
Final Extract: The resulting supernatant is the final extract, ready for instrumental analysis.
Visualizing the Workflow and Relationships
To better understand the analytical process and the classification of these techniques, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationships between different clean-up techniques.
Conclusion
The selection of a clean-up technique for this compound analysis is a trade-off between various performance metrics.
-
Liquid-Liquid Extraction is a classic and effective technique, particularly for liquid samples, but can be labor-intensive and consume significant amounts of organic solvents.
-
Solid-Phase Extraction offers higher selectivity and reduced solvent consumption compared to LLE, with a wide variety of available sorbents allowing for method optimization for different matrices.
-
QuEChERS has emerged as a popular choice for multi-residue analysis in complex matrices like fruits and vegetables due to its speed, ease of use, and low solvent consumption. The flexibility in the choice of d-SPE sorbents allows for targeted clean-up of specific matrix interferences.
Ultimately, the optimal clean-up strategy will be dictated by the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity, and the available laboratory resources. Researchers are encouraged to perform in-house validation to ensure the chosen method meets the performance criteria for their specific application.
References
- 1. A simple and fast liquid-liquid extraction method for the determination of 2,2',4,4',5,5'-hexachlorobiphenyl (CB-153) and 1,1-dichloro-2,2-bis(p-chlorophenyl)-ethylene (p,p'-DDE) from human serum for epidemiological studies on type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. An Optimized QuEChERS Workflow to Analyze Over 200 Pesticides in Honey [restek.com]
Unveiling the Health Implications of o,p'-DDE Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the health outcomes associated with exposure to o,p'-Dichlorodiphenyldichloroethylene (o,p'-DDE), a persistent metabolite of the insecticide DDT. It contrasts its performance with alternative compounds and presents supporting experimental data to validate the link between exposure and specific health endpoints.
Endocrine Disruption: A Primary Health Concern
This compound is a well-documented endocrine-disrupting chemical (EDC), primarily exhibiting estrogenic and anti-androgenic activities. These properties can interfere with normal hormonal functions, leading to a cascade of adverse health effects.
Comparative Analysis of Receptor Binding Affinities
The endocrine-disrupting potential of this compound and its alternatives can be quantified by their binding affinities to hormone receptors. The following table summarizes key data from in vitro competitive binding assays.
| Compound | Receptor | Assay Type | IC50 | Ki | Relative Potency |
| This compound | Estrogen Receptor α (ERα) | Rat Uterine Cytosol | ~1 µM | - | Weak Agonist |
| p,p'-DDE | Androgen Receptor (AR) | Human AR | 5 µM[1][2] | 3.5 µM[1][2] | Potent Antagonist[1] |
| Methoxychlor | Estrogen Receptor α (ERα) | Rat Uterine Cytosol | >100 µM | - | Very Weak Agonist |
| HPTE (Methoxychlor metabolite) | Estrogen Receptor α (ERα) | Human ERα | ~0.2 µM | - | Agonist |
| Fenitrothion | Androgen Receptor (AR) | Human AR | - | 2.18 x 10⁻⁸ M | Potent Antagonist |
| Vinclozolin | Androgen Receptor (AR) | Human AR | - | - | Antagonist |
IC50: The concentration of a substance that inhibits 50% of the binding of a radiolabeled ligand. Ki: The inhibition constant, representing the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.
Reproductive and Developmental Toxicity
The endocrine-disrupting properties of this compound translate into significant reproductive and developmental health risks.
Comparison of Reproductive Health Outcomes
| Health Outcome | This compound | Alternative: Pyrethroids | Alternative: Organophosphates |
| Male Reproductive System | Anti-androgenic effects, potential for impaired development. | Can antagonize androgen receptors, inhibit steroid synthesis, and induce oxidative stress, leading to reproductive damage. | Can act as androgen receptor antagonists (e.g., Fenitrothion). |
| Female Reproductive System | Estrogenic effects, potential for altered hormone cycles and fertility. | Can act as estrogen receptor modulators. | Some have been shown to have estrogenic effects. |
| Developmental Effects | In utero exposure linked to developmental abnormalities in animal studies. | Gestational and lactational exposure can reduce sperm quality and reproductive organ weight in male offspring in rodents. | Can cause developmental neurotoxicity. |
Cellular Signaling Pathway Disruption
Recent research has begun to elucidate the molecular mechanisms by which this compound exerts its toxic effects, focusing on the disruption of key cellular signaling pathways.
PKCα-p38-C/EBPβ Signaling Pathway
Exposure to p,p'-DDE has been shown to activate the Protein Kinase C alpha (PKCα) - p38 mitogen-activated protein kinase (MAPK) - CCAAT/enhancer-binding protein beta (C/EBPβ) pathway in human promyelocytic HL-60 cells. This activation is dependent on an increase in intracellular calcium ([Ca²⁺]i), the production of reactive oxygen species (ROS), and the activation of phospholipase A2 (PLA2).
Caption: this compound activates the PKCα-p38-C/EBPβ pathway.
MAPK/ERK Signaling Pathway
Studies have also indicated that p,p'-DDE can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by increasing the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in rat Sertoli cells. This suggests a potential mechanism for DDE-induced disruption of testicular function.
Caption: this compound can activate the MAPK/ERK signaling cascade.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments.
Protocol 1: Estrogen Receptor Competitive Binding Assay
This protocol is adapted from standard methods used to assess the binding affinity of chemicals to the estrogen receptor.
Objective: To determine the relative binding affinity of this compound and test compounds to the Estrogen Receptor alpha (ERα).
Materials:
-
Rat uterine cytosol (source of ERα)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (positive control)
-
Test compounds (e.g., this compound, methoxychlor) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Uteri from ovariectomized rats are homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then ultracentrifuged to obtain the cytosolic fraction (supernatant), which contains the ERα.
-
Protein concentration of the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Assay:
-
A constant concentration of [³H]-17β-estradiol (e.g., 1 nM) and a fixed amount of uterine cytosol protein are added to a series of microcentrifuge tubes.
-
Increasing concentrations of the unlabeled competitor (17β-estradiol for the standard curve, or test compounds) are added to the tubes.
-
Tubes are incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Ice-cold dextran-coated charcoal suspension is added to each tube to adsorb the unbound [³H]-17β-estradiol.
-
The tubes are incubated for a short period (e.g., 10-15 minutes) and then centrifuged to pellet the charcoal.
-
-
Quantification of Bound Ligand:
-
The supernatant, containing the [³H]-17β-estradiol bound to the ER, is transferred to scintillation vials.
-
Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of bound [³H]-17β-estradiol is plotted against the concentration of the competitor.
-
The IC50 value is determined from the resulting sigmoidal curve.
-
Protocol 2: Androgen Receptor Competitive Binding Assay
This protocol outlines the methodology for assessing the anti-androgenic potential of compounds by measuring their ability to compete with a natural androgen for binding to the Androgen Receptor (AR).
Objective: To determine the binding affinity (Ki) of p,p'-DDE and other test compounds to the human Androgen Receptor (AR).
Materials:
-
Source of human AR (e.g., recombinant human AR or cytosol from AR-rich tissue)
-
[³H]-dihydrotestosterone (DHT) (radioligand)
-
Unlabeled DHT (positive control)
-
Test compounds (e.g., p,p'-DDE, fenitrothion)
-
Assay buffer
-
Method for separating bound and free ligand (e.g., hydroxylapatite precipitation or filter binding)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
A constant concentration of [³H]-DHT and a fixed amount of AR protein are incubated with increasing concentrations of the test compound.
-
Incubation is carried out at a specific temperature (e.g., 4°C) for a time sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
The bound and free radioligand are separated using an appropriate method.
-
The amount of bound [³H]-DHT is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 is determined from the competition curve.
-
The Ki value is calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Protocol 3: Two-Generation Reproductive Toxicity Study (OECD 416 Guideline)
This is a summary of the OECD Test Guideline 416, a comprehensive in vivo study to assess the effects of a substance on reproduction.
Objective: To evaluate the effects of this compound on mating, fertility, gestation, parturition, lactation, and offspring survival and growth over two generations.
Experimental Design:
-
Animal Model: Typically rats.
-
Dose Groups: At least three dose levels of the test substance and a control group.
-
Administration: The test substance is administered continuously, usually in the diet or drinking water.
-
P Generation (Parental): Young adult male and female rats are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.
-
F1 Generation (First Filial): Offspring from the P generation are selected and exposed to the test substance from weaning through their own mating, gestation, and lactation to produce the F2 generation.
-
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food/water consumption, estrous cycles, sperm parameters, mating performance, fertility, gestation length, parturition, and organ weights and histopathology of reproductive organs.
-
Offspring: Viability, sex ratio, body weight, physical and functional development, and gross pathology at necropsy.
-
Workflow:
Caption: Workflow of a two-generation reproductive toxicity study.
References
Safety Operating Guide
Proper Disposal of O,P'-DDE: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of O,P'-Dde, this guide offers procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals, and to maintain environmental compliance.
O,P'-Dichlorodiphenyldichloroethylene (this compound) is a metabolite of the organochlorine pesticide DDT.[1][2] Like its parent compound, this compound is a persistent organic pollutant (POP) that bioaccumulates in the environment.[1] It is classified as harmful if swallowed, a suspected carcinogen, and is very toxic to aquatic life with long-lasting effects.[3][4] Due to these hazardous properties, the proper disposal of this compound and contaminated materials is critical.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. The recommended PPE when handling this compound waste includes:
-
Respiratory Protection: For operations with a risk of aerosol or dust generation, a NIOSH-approved respirator is essential. Options range from N95 respirators for low-risk tasks to full-face respirators for higher-risk scenarios.
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, are required to prevent skin contact.
-
Body Protection: A lab coat, disposable coveralls, or a chemical-resistant suit should be worn to protect the skin and clothing from contamination.
Step-by-Step Disposal Procedures for this compound Waste
The primary and most recommended method for the disposal of this compound and other organochlorine pesticide waste is high-temperature incineration.
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound must be identified and segregated from non-hazardous waste.
-
This includes pure this compound, solutions containing this compound, contaminated labware (e.g., glassware, pipette tips), and contaminated PPE.
Step 2: Waste Collection and Storage
-
Collect this compound waste in designated, clearly labeled, and leak-proof containers.
-
Containers should be made of a material compatible with this compound and any solvents used.
-
Label containers with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, environmental hazard).
-
Store the waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information, including the EPA hazardous waste code for DDE, which is U061.
Step 4: High-Temperature Incineration
-
The licensed hazardous waste disposal facility will transport the waste for high-temperature incineration.
-
This process effectively destroys the this compound molecule, preventing its release into the environment.
Quantitative Data for this compound Disposal
For easy reference, the following table summarizes key quantitative data related to the proper disposal of this compound.
| Parameter | Value/Information | Source(s) |
| EPA Hazardous Waste Code | U061 | |
| Recommended Disposal Method | High-Temperature Incineration | |
| Incineration Temperature | 850°C - 1,400°C | |
| GHS Hazard Statements | H302: Harmful if swallowedH351: Suspected of causing cancerH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects |
Experimental Protocol: Decontamination of Laboratory Equipment
This protocol outlines the steps for decontaminating laboratory equipment contaminated with this compound.
Materials:
-
Appropriate PPE (as outlined above)
-
Solvent resistant trays or containers
-
High-purity organic solvent (e.g., acetone, hexane, or a mixture thereof)
-
Detergent solution
-
Deionized water
-
Waste containers for contaminated solvent and cleaning materials
Procedure:
-
Initial Rinse: In a fume hood, rinse the contaminated equipment with a suitable organic solvent to remove the bulk of the this compound. Collect all rinsate as hazardous waste.
-
Soaking: Place the equipment in a solvent-resistant tray or container and immerse it in the organic solvent. Allow the equipment to soak for at least 30 minutes. For heavily contaminated items, a longer soaking time or sonication may be necessary.
-
Second Rinse: Remove the equipment from the soaking bath and rinse it again with fresh organic solvent. Collect the rinsate as hazardous waste.
-
Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment multiple times with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area or in an oven, if appropriate for the material.
-
Waste Disposal: All used solvents, rinsates, and disposable cleaning materials (e.g., wipes, absorbent pads) must be collected and disposed of as this compound hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final destruction.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the risks associated with this hazardous chemical.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
